Product packaging for 2-Methylbutylamine(Cat. No.:CAS No. 96-15-1)

2-Methylbutylamine

Cat. No.: B1361350
CAS No.: 96-15-1
M. Wt: 87.16 g/mol
InChI Key: VJROPLWGFCORRM-UHFFFAOYSA-N
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Description

2-Methylbutylamine belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. This compound is soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a fishy taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N B1361350 2-Methylbutylamine CAS No. 96-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutan-1-amine
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InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3
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InChI Key

VJROPLWGFCORRM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13N
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DSSTOX Substance ID

DTXSID00861698
Record name 1-Butanamine, 2-methyl-
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Molecular Weight

87.16 g/mol
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Physical Description

Liquid, Colourless to yellowish liquid; Fishy aroma
Record name 1-Butanamine, 2-methyl-
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Methylbutylamine
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Density

0.777-0.779
Record name 2-Methylbutylamine
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CAS No.

96-15-1
Record name (±)-2-Methylbutylamine
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Record name 2-METHYLBUTYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbutylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Methylbutylamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols. The information is presented in a structured format with clear tables for quantitative data and visualizations for its chemical structure and a representative synthetic pathway.

Chemical Structure and Identification

This compound is a primary alkylamine with a branched-chain structure. It is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers, though the individual enantiomers can also be isolated.

IdentifierValue
IUPAC Name 2-methylbutan-1-amine[1]
Synonyms 1-Amino-2-methylbutane, 2-Methyl-1-butanamine
CAS Number 96-15-1[1]
Molecular Formula C₅H₁₃N[1]
Molecular Weight 87.16 g/mol [1]
InChI InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3[1]
InChIKey VJROPLWGFCORRM-UHFFFAOYSA-N[1]
SMILES CCC(C)CN[1]

digraph "2-Methylbutylamine_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.4!"]; C4 [label="C", pos="2.8,0!"]; N1 [label="N", pos="4.2,0!"]; H1[label="H", pos="-0.5,0.8!"]; H2[label="H", pos="-0.5,-0.8!"]; H3[label="H", pos="0.5,-0.8!"]; H4[label="H", pos="1.9,0.8!"]; H5[label="H", pos="1.6,2.2!"]; H6[label="H", pos="2.9,1.6!"]; H7 [label="H", pos="1.6,-0.8!"]; H8 [label="H", pos="3.3,0.8!"]; H9 [label="H", pos="3.3,-0.8!"]; H10 [label="H", pos="4.7,0.8!"]; H11 [label="H", pos="4.7,-0.8!"]; H12 [label="H", pos="0.5,0.8!"]; H13 [label="H", pos="2.6,2.2!"];

// Bond edges C1 -- C2; C2 -- C3; C2 -- C4; C4 -- N1; C1 -- H1; C1 -- H2; C1 -- H12; C3 -- H5; C3 -- H6; C3 -- H13; C2 -- H7; C4 -- H8; C4 -- H9; N1 -- H10; N1 -- H11;

// Positioning labels node [shape=none]; l1 [label="CH₃", pos="-0.7,0!"]; l2 [label="CH", pos="1.4,0.5!"]; l3 [label="CH₃", pos="2.1,2.1!"]; l4 [label="CH₂", pos="2.8,-0.5!"]; l5 [label="NH₂", pos="4.9,0!"];

}

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1] It is a flammable liquid and its vapors can form explosive mixtures with air.

PropertyValueExperimental Protocol
Appearance Colorless to pale yellow liquid[1]Visual inspection at room temperature.
Odor Fishy, ammonia-like[1]Olfactory assessment.
Boiling Point 94-97 °C at 760 mmHgThe boiling point can be determined by distillation. A small sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. The atmospheric pressure should be noted as it affects the boiling point.[2][3][4]
Melting Point -70 °C (estimate)Due to its low melting point, this is typically determined using a cryostat. The sample is cooled until it solidifies, and the temperature at which it melts upon gradual warming is recorded.
Density 0.738 g/mL at 25 °CThe density is measured by weighing a known volume of the liquid. A calibrated pycnometer or a graduated cylinder and a precision balance are used. The mass of the liquid is divided by its volume to obtain the density.[5][6][7][8][9]
Solubility Soluble in water and ethanol[1]A small amount of this compound is added to the solvent (water or ethanol) at room temperature and shaken. The miscibility is observed visually.
Refractive Index n20/D 1.4116A refractometer is used to measure the refractive index. A drop of the liquid is placed on the prism of the refractometer, and the reading is taken at a specified temperature (20 °C) and wavelength (589 nm, the sodium D-line).[10][11][12][13][14]
pKa 10.75 ± 0.10 (Predicted)The pKa can be determined by potentiometric titration. A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration, and the pKa is the pH at the half-equivalence point.[9][15][16][17]
Flash Point 3.3 °C (closed cup)A closed-cup flash point tester is used. The liquid is heated in a closed container, and a flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

  • ¹H NMR (CDCl₃, 399.65 MHz): δ 2.61 (dd, 1H), 2.48 (dd, 1H), 1.41 (m, 1H), 1.35 (m, 1H), 1.19 (s, 2H, NH₂), 1.14 (m, 1H), 0.90 (t, 3H), 0.89 (d, 3H).[7]

Interpretation: The two doublets of doublets around 2.5-2.6 ppm correspond to the diastereotopic protons of the -CH₂-NH₂ group. The multiplets between 1.1 and 1.5 ppm are due to the protons of the ethyl group's -CH₂- and the methine proton. The singlet at 1.19 ppm is from the amine protons. The triplet and doublet around 0.9 ppm correspond to the two methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • ¹³C NMR (CDCl₃): Chemical shifts for the five carbon atoms are expected in the aliphatic region. The carbon attached to the nitrogen will be the most downfield among the sp³ carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for a primary amine.

  • Characteristic IR Peaks (neat):

    • N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

    • C-H stretch: Strong absorptions just below 3000 cm⁻¹ (aliphatic C-H stretching).

    • N-H bend: A band around 1600 cm⁻¹ (scissoring).

    • C-N stretch: A band in the region of 1000-1250 cm⁻¹.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the direct amination of the corresponding alcohol, 2-Methyl-1-butanol, using a ruthenium catalyst.

Synthesis_of_2_Methylbutylamine reactant 2-Methyl-1-butanol product This compound reactant->product Deaminative Coupling reagents NH₃, Ru-catalyst Toluene, Reflux reagents->reactant:e

Figure 2: Synthesis of this compound from 2-Methyl-1-butanol.

Experimental Protocol: Ruthenium-Catalyzed Amination of 2-Methyl-1-butanol

This protocol is based on the work of Gunanathan and Milstein (2008) for the synthesis of primary amines from alcohols.

  • Materials: 2-Methyl-1-butanol, Ammonia (gas or solution in a suitable solvent), Carbonylchlorohydrido(4,5-bis((diisopropylphosphino)methyl)acridine)ruthenium(II) catalyst, Toluene (anhydrous).

  • Procedure:

    • In a flame-dried Schlenk tube or a pressure vessel under an inert atmosphere (e.g., Argon), add the ruthenium catalyst.

    • Add anhydrous toluene to dissolve the catalyst.

    • Add 2-Methyl-1-butanol to the reaction mixture.

    • Introduce a known amount of ammonia into the reaction vessel.

    • Seal the vessel and heat the mixture to reflux for the specified reaction time (e.g., 18 hours).

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, this compound, can be isolated and purified by distillation under reduced pressure.

Reactivity

As a primary amine, this compound exhibits typical nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.

Representative Reaction: Acylation with Acetyl Chloride

Acylation_of_2_Methylbutylamine reactant1 This compound product N-(2-Methylbutyl)acetamide reactant1->product reactant2 Acetyl Chloride reactant2->reactant1:n base Base (e.g., Triethylamine) DCM, 0°C to RT base->reactant1:s

Figure 3: Acylation of this compound.

Experimental Protocol: Acylation of this compound with Acetyl Chloride

  • Materials: this compound, Acetyl chloride, Triethylamine (or another non-nucleophilic base), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride in anhydrous DCM to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, N-(2-methylbutyl)acetamide, can be purified by recrystallization or column chromatography.[1][17][18][19][20]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator with an appropriate filter for organic vapors.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment to prevent static discharge. Use non-sparking tools.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool area designated for flammable liquids.

Conclusion

This compound is a versatile primary amine with well-defined chemical and physical properties. Its synthesis and reactivity are characteristic of a primary alkylamine, making it a useful building block in organic synthesis. The data and protocols presented in this guide provide a solid foundation for its use in research and development, particularly in the pharmaceutical industry. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Absolute Configuration of (S)-(-)-2-Methylbutylamine

This guide provides a detailed overview of the absolute configuration of (S)-(-)-2-Methylbutylamine, a chiral amine utilized in the synthesis of pharmaceuticals and fine chemicals. Understanding its stereochemistry is critical for its application in asymmetric synthesis and drug development, where specific enantiomers can exhibit distinct pharmacological and toxicological profiles.

Nomenclature and Stereochemical Assignment

The designation (S)-(-)-2-Methylbutylamine communicates two key stereochemical features: the spatial arrangement of atoms around the chiral center and the direction in which it rotates plane-polarized light.

1.1. Cahn-Ingold-Prelog (CIP) Convention: The (S) Descriptor

The absolute configuration, or the three-dimensional arrangement of substituents at a chiral center, is unequivocally defined using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2] For 2-methylbutylamine, the chiral center is the carbon atom at the second position (C2).

The CIP priority assignment process is as follows:

  • Identify the Chiral Center : Locate the carbon atom bonded to four different substituents. For this compound, this is the C2 carbon.

  • Assign Priorities : Rank the substituents directly attached to the chiral center based on the atomic number of the atom bonded to the chiral carbon. Higher atomic numbers receive higher priority.[1][3][4]

    • Priority 1 : The aminomethyl group (-CH₂NH₂) is attached via a carbon, which is in turn bonded to a Nitrogen (Z=7).

    • Priority 2 : The ethyl group (-CH₂CH₃) is attached via a carbon, which is bonded to another carbon.

    • Priority 3 : The methyl group (-CH₃) is attached via a carbon, which is bonded only to hydrogens.

    • Priority 4 : The hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Orient the Molecule : Position the molecule so that the lowest-priority group (the -H atom) points away from the observer.[1][3]

  • Determine Configuration : Trace the path from priority 1 to 2 to 3. In (S)-2-Methylbutylamine, this path proceeds in a counter-clockwise direction, leading to the designation S (from the Latin sinister, meaning left).[1][3]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-2-Methylbutylamine.

1.2. Optical Activity: The (-) Descriptor

The negative sign, (-), indicates that this enantiomer is levorotatory . This means a pure sample of (S)-2-Methylbutylamine rotates the plane of plane-polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the R/S designation.

1.3. Synonyms and Identifiers

  • IUPAC Name : (2S)-2-methylbutan-1-amine[][6]

  • Common Synonyms : (S)-(-)-2-Methyl-1-butylamine, (S)-1-Amino-2-methylbutane[]

  • CAS Number : 34985-37-0[6][7]

Physicochemical Data

The quantitative properties of (S)-(-)-2-Methylbutylamine are summarized below. These values are essential for experimental design, reaction monitoring, and quality control.

PropertyValueSource(s)
Molecular Formula C₅H₁₃N[][7]
Molecular Weight 87.16 g/mol [][6][7]
Appearance Colorless Liquid[]
Boiling Point 95 °C (lit.) or 40-45 °C @ 12 mmHg (lit.)[][8]
Density 0.749 - 0.756 g/mL at 20-25 °C (lit.)[][8]
Refractive Index (n20/D) 1.4126 (lit.)[8]
Specific Optical Rotation ([α]20/D) -5.9° (neat)[8]
Purity ≥95% - ≥98% (typical commercial grades)[][7]

Experimental Determination of Absolute Configuration

Several robust analytical techniques can be employed to determine the absolute configuration of a chiral amine. The choice of method often depends on the sample's nature, purity, and the availability of instrumentation.

Common methods include:

  • X-ray Crystallography : This is the most definitive method for determining absolute configuration.[9] It provides an unambiguous 3D structure of the molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[9][10] For amines, this often requires derivatization to form a crystalline salt with a chiral acid or a molecule containing a heavy atom.

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) : This is one of the most common and accessible methods.[11] The chiral amine is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a pair of diastereomers.[12] These diastereomers exhibit distinct chemical shifts in their NMR spectra (¹H, ¹⁹F, etc.), which can be analyzed to deduce the absolute configuration of the original amine.[11][12][13]

  • Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9] The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration can often be determined by comparing the experimental spectrum to that of a known standard or to theoretical spectra calculated using computational methods.[9][14]

  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC involves separating enantiomers using a chiral stationary phase (CSP). While primarily a tool for determining enantiomeric excess, it can be used for configuration assignment by comparing the elution order to that of an authenticated reference standard.[15]

Experimental Protocol: Mosher's Amide Analysis via ¹H NMR

Mosher's method is a classic and reliable NMR-based technique for assigning the absolute configuration of chiral amines and alcohols.[12] The protocol involves the formation and analysis of diastereomeric amides.

4.1. Principle

The chiral amine of unknown configuration is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric amides adopt a specific conformation where the bulky phenyl and trifluoromethyl groups influence the magnetic environment of the protons in the original amine. By comparing the ¹H NMR spectra of the two diastereomers, the chemical shift differences (Δδ = δS - δR) of protons on either side of the stereocenter can be used to assign the absolute configuration.[12]

4.2. Generalized Experimental Workflow

  • Sample Preparation : Divide the enantiomerically pure amine of unknown configuration into two separate, dry reaction vessels (e.g., NMR tubes or small vials).

  • Derivatization :

    • To one vessel, add a slight excess of (R)-(-)-Mosher's acid chloride in a suitable deuterated solvent (e.g., CDCl₃) with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

    • To the second vessel, perform the identical reaction using (S)-(+)-Mosher's acid chloride.

  • Reaction Monitoring : Allow the reactions to proceed to completion. This can be monitored by TLC or by acquiring periodic NMR spectra until the starting amine is fully consumed. The reaction is typically rapid.

  • NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-amide and (S)-amide diastereomers.

  • Spectral Analysis :

    • Identify the corresponding proton signals from the amine moiety in both spectra.

    • Calculate the chemical shift difference (Δδ) for each pair of signals using the formula: Δδ = δ(S-amide) - δ(R-amide).

    • Protons on one side of the chiral center in the Mosher's model will have a positive Δδ, while those on the other side will have a negative Δδ.

  • Configuration Assignment : Compare the observed pattern of positive and negative Δδ values to the established Mosher's model to assign the absolute configuration of the original amine.

Mosher_Workflow cluster_workflow Generalized Workflow for Mosher's Amide Analysis cluster_reactions Derivatization Amine Unknown Chiral Amine (e.g., this compound) R_Mosher (R)-Mosher's Acid Chloride S_Mosher (S)-Mosher's Acid Chloride R_Amide Diastereomeric Amide 1 (Amine + R-Mosher) R_Mosher->R_Amide S_Amide Diastereomeric Amide 2 (Amine + S-Mosher) S_Mosher->S_Amide NMR ¹H NMR Analysis R_Amide->NMR S_Amide->NMR Analysis Calculate Δδ = δ(S-amide) - δ(R-amide) for corresponding protons NMR->Analysis Model Compare Δδ pattern to Mosher's Model Analysis->Model Result Assign Absolute Configuration (R or S) Model->Result

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutylamine, a primary alkylamine, is a versatile building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] Its chiral nature makes it a valuable intermediate for the synthesis of enantiomerically pure compounds.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of a key synthetic application.

Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2] The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₃N[3]
Molecular Weight 87.16 g/mol [3]
Appearance Clear colorless to slightly yellow liquid[1][2]
Odor Fishy, ammonia-like[1][2]
Boiling Point 94-97 °C[3]
Melting Point -70 °C (estimate)[4]
Density 0.738 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4116[4]
Solubility Soluble in water and alcohols[3]
pKa (Predicted) 10.75 ± 0.10[2]
Flash Point 8 °C[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group, which imparts basic and nucleophilic properties. It readily reacts with acids to form the corresponding ammonium salts. As a nucleophile, it participates in reactions such as acylation, alkylation, and condensation reactions.

A notable application of its reactivity is in the synthesis of amides. For instance, it reacts with acetic anhydride to form N-(2-methylbutyl)acetamide.[2] This reaction is a straightforward and efficient method for the N-acylation of the amine.

This compound's chirality is a key feature, making it useful in the resolution of racemic mixtures of acidic compounds.[5][6] The amine can be used as a resolving agent, forming diastereomeric salts with a racemic acid. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization.[5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[7]

Apparatus:

  • Thiele tube

  • Thermometer (0-100 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

  • Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the rubber band is above the oil level.

  • Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The shape of the tube will ensure uniform heating of the oil via convection.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for the precise determination of the density of liquids.

Apparatus:

  • Pycnometer (e.g., 10 mL)

  • Analytical balance

  • Thermometer

  • This compound sample

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature until the water overflows. Insert the stopper, ensuring no air bubbles are trapped. Wipe the outside of the pycnometer dry.

  • Weigh the water-filled pycnometer and record the mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the dry pycnometer with this compound, ensuring no air bubbles are present after inserting the stopper. Wipe the outside dry.

  • Weigh the this compound-filled pycnometer and record the mass (m₃).

  • Record the temperature of the water. Look up the density of water (ρ_water) at this temperature.

  • Calculate the volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.

  • Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V.

Spectroscopic Analysis

a) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[8]

  • For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[8]

Typical Acquisition Parameters:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃[9]

  • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.[8]

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Conditions:

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound.[10]

  • Source Temperature: A typical source temperature is around 280 °C.[10]

  • Sample Introduction: The sample can be introduced directly or via gas chromatography (GC-MS).

c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

  • Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film between the plates.

  • Mount the plates in the spectrometer for analysis.

Visualizations

Synthesis of N-(2-methylbutyl)acetamide Workflow

The following diagram illustrates the workflow for the synthesis of N-(2-methylbutyl)acetamide from this compound and acetic anhydride.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product This compound This compound Mixing in Water Mixing in Water This compound->Mixing in Water Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing in Water Stirring at RT Stirring at RT Mixing in Water->Stirring at RT Extraction with Ethyl Acetate Extraction with Ethyl Acetate Stirring at RT->Extraction with Ethyl Acetate Washing with NaHCO3 Washing with NaHCO3 Extraction with Ethyl Acetate->Washing with NaHCO3 Drying over Na2SO4 Drying over Na2SO4 Washing with NaHCO3->Drying over Na2SO4 Concentration Concentration Drying over Na2SO4->Concentration Vacuum Distillation Vacuum Distillation Concentration->Vacuum Distillation N-(2-methylbutyl)acetamide N-(2-methylbutyl)acetamide Vacuum Distillation->N-(2-methylbutyl)acetamide

Caption: Workflow for the synthesis of N-(2-methylbutyl)acetamide.

Chiral Resolution Logical Diagram

This diagram illustrates the general principle of using a chiral amine, such as this compound, for the resolution of a racemic mixture of a carboxylic acid.

G cluster_racemic Starting Material cluster_resolving_agent Resolving Agent cluster_diastereomers Diastereomer Formation cluster_separation Separation cluster_enantiomers Pure Enantiomers Racemic Carboxylic Acid (R/S) Racemic Carboxylic Acid (R/S) Diastereomeric Salts (R-acid/S-amine and S-acid/S-amine) Diastereomeric Salts (R-acid/S-amine and S-acid/S-amine) Racemic Carboxylic Acid (R/S)->Diastereomeric Salts (R-acid/S-amine and S-acid/S-amine) Chiral Amine (e.g., (S)-2-Methylbutylamine) Chiral Amine (e.g., (S)-2-Methylbutylamine) Chiral Amine (e.g., (S)-2-Methylbutylamine)->Diastereomeric Salts (R-acid/S-amine and S-acid/S-amine) Fractional Crystallization Fractional Crystallization Diastereomeric Salts (R-acid/S-amine and S-acid/S-amine)->Fractional Crystallization Pure R-Carboxylic Acid Pure R-Carboxylic Acid Fractional Crystallization->Pure R-Carboxylic Acid Pure S-Carboxylic Acid Pure S-Carboxylic Acid Fractional Crystallization->Pure S-Carboxylic Acid

Caption: Conceptual diagram of chiral resolution using a chiral amine.

References

An In-depth Technical Guide to 2-Methylbutylamine (CAS Number: 96-15-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbutylamine (CAS 96-15-1), a chiral primary amine with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. This document collates essential physicochemical properties, safety and handling information, detailed spectroscopic data with analysis, and experimental protocols for its synthesis and purification. Furthermore, it explores the role of chiral amines in drug development, providing a framework for understanding the potential applications of this compound in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a distinctive fishy, amine-like odor. It is a chiral compound, existing as two enantiomers, and is soluble in water and common organic solvents such as ethanol.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₃N[1][2]
Molecular Weight 87.16 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[1][3]
Odor Fishy, amine-like[1][3]
Boiling Point 94-97 °C[4]
Melting Point -70 °C (estimate)
Density 0.738 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.4116[4]
Solubility Soluble in water and alcohols[1][3]
pKa 10.75 ± 0.10 (Predicted)[3]
logP 1.28

Safety and Handling

This compound is a flammable and corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[1] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1]

Table 2: GHS Hazard Information
Hazard ClassHazard Statement
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin corrosion/irritation (Category 1B)H314: Causes severe skin burns and eye damage
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different proton environments in the molecule.

¹H NMR (399.65 MHz, CDCl₃) Peak Assignments: [5]

  • δ 2.614 ppm (dd, 1H, J = 12.6, 5.6 Hz): One of the diastereotopic protons of the -CH₂-NH₂ group.

  • δ 2.480 ppm (dd, 1H, J = 12.6, 6.7 Hz): The other diastereotopic proton of the -CH₂-NH₂ group.

  • δ 1.41 ppm (m, 1H): The proton at the chiral center (-CH-).

  • δ 1.35 ppm (m, 1H) and 1.19 ppm (m, 1H): The diastereotopic protons of the ethyl -CH₂- group.

  • δ 0.896 ppm (t, 3H, J ≈ 7.4 Hz): The methyl protons of the ethyl group (-CH₂-CH₃).

  • δ 0.891 ppm (d, 3H, J ≈ 6.7 Hz): The protons of the methyl group attached to the chiral center.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

Predicted ¹³C NMR Chemical Shifts and Assignments: Based on typical chemical shift values for primary amines and alkyl chains, the following assignments can be proposed:[6]

  • ~45-50 ppm: -CH₂-NH₂ (C1)

  • ~35-40 ppm: -CH- (C2, chiral center)

  • ~25-30 ppm: -CH₂-CH₃ (C3)

  • ~15-20 ppm: -CH(CH₃)- (C5)

  • ~10-15 ppm: -CH₂-CH₃ (C4)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for a primary amine and an aliphatic structure.

Key IR Absorption Bands and Assignments:

  • 3300-3500 cm⁻¹: Two sharp peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH₂) group.[7]

  • 2850-3000 cm⁻¹: Strong, sharp peaks due to C-H stretching vibrations of the alkyl groups.[7]

  • ~1600 cm⁻¹: A peak of medium to weak intensity from the N-H bending (scissoring) vibration.[7]

  • 1020-1250 cm⁻¹: A peak in this region corresponds to the C-N stretching vibration.[7]

Mass Spectrometry

The mass spectrum of this compound shows fragmentation patterns typical of primary amines. The molecular ion peak is expected at an odd m/z value due to the presence of a nitrogen atom.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 87.

  • Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a propyl radical to form the [CH₂NH₂]⁺ ion.

    • Base Peak: m/z = 30 ([CH₂NH₂]⁺).[8][9]

  • Other Fragments: Loss of other alkyl fragments can also occur, leading to peaks at m/z = 44, 58, and 72 ([M-H]⁺).[8]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of primary amines is the reductive amination of aldehydes or ketones. This compound can be synthesized from 2-methylbutanal via reductive amination with ammonia in the presence of a reducing agent, such as hydrogen gas with a Raney Nickel catalyst.

General Procedure:

  • Reaction Setup: In a high-pressure autoclave, add 2-methylbutanal and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.

  • Ammonia Introduction: Cool the autoclave and introduce anhydrous ammonia.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas.

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the autoclave, vent the excess pressure, and filter to remove the catalyst.

  • Purification: The crude product can then be purified by fractional distillation.

G cluster_synthesis Synthesis of this compound start 2-Methylbutanal + Ammonia imine Imine Intermediate Formation start->imine Condensation reduction Reduction imine->reduction H₂ / Raney Ni product Crude this compound reduction->product

Synthesis of this compound via Reductive Amination.
Purification by Fractional Distillation

Fractional distillation is employed to separate liquids with close boiling points. This technique is suitable for purifying this compound from starting materials, byproducts, and solvents.[10][11][12][13]

General Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[10][11][12]

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips.

  • Heating: Gently heat the distillation flask. The vapor will rise through the fractionating column.[11]

  • Fraction Collection: As the vapor reaches the top of the column and enters the condenser, the temperature should stabilize at the boiling point of the first fraction. Collect the distillate in the receiving flask.

  • Separation: A sharp increase in temperature will indicate that the next component is beginning to distill. Change the receiving flask to collect the purified this compound as a separate fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

G cluster_purification Purification Workflow crude Crude this compound distillation Fractional Distillation crude->distillation fractions Collection of Fractions distillation->fractions pure_product Purified this compound fractions->pure_product Collect at 94-97 °C impurities Lower/Higher Boiling Impurities fractions->impurities Discard

Purification of this compound by Fractional Distillation.

Applications in Drug Development and Agrochemicals

This compound, particularly its chiral forms, serves as a valuable intermediate in the synthesis of complex bioactive molecules.[1][3] Chiral amines are integral components of many pharmaceuticals, influencing their efficacy and safety.[3][14]

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is relevant to the synthesis of various chiral drugs. For instance, the synthesis of drugs like Levalbuterol, a β₂-adrenergic receptor agonist, and Rivastigmine, a cholinesterase inhibitor, involves the use of chiral amino alcohols and amines.[15][16][17] The principles of asymmetric synthesis and the use of chiral building blocks are central to the development of such enantiomerically pure drugs.[3]

The primary amine functionality of this compound allows it to be a versatile synthon in the construction of more complex molecules through reactions such as N-alkylation, acylation, and reductive amination. Its application extends to the agrochemical industry, where it can be used in the synthesis of novel pesticides and herbicides.[1][3][18]

G cluster_applications Role in Synthesis amine (S)- or (R)-2-Methylbutylamine pharma Pharmaceuticals amine->pharma Intermediate agro Agrochemicals amine->agro Intermediate chiral_drugs Chiral Drugs (e.g., β₂-agonists, Cholinesterase Inhibitors) pharma->chiral_drugs Leads to pesticides Pesticides / Herbicides agro->pesticides Leads to

Applications of this compound as a Chiral Building Block.

Given the importance of chiral amines in pharmacology, a hypothetical signaling pathway for a drug derived from a chiral amine, such as a β₂-adrenergic receptor agonist, is presented below. This illustrates the type of biological system where a molecule synthesized from a building block like this compound could have an impact.

G cluster_pathway Hypothetical Signaling Pathway of a β₂-Adrenergic Agonist drug Chiral Amine-Derived Drug (β₂-Adrenergic Agonist) receptor β₂-Adrenergic Receptor drug->receptor Binds to g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased cAMP adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka smooth_muscle Smooth Muscle Relaxation (Bronchodilation) pka->smooth_muscle

Hypothetical Signaling Pathway for a β₂-Adrenergic Agonist.

Conclusion

This compound (CAS 96-15-1) is a commercially available chiral primary amine with well-defined physicochemical properties and established applications as a synthetic intermediate. Its value lies in its bifunctionality—a reactive primary amine and a chiral center—making it a useful building block for the stereoselective synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides essential technical information to support its use in research and development settings.

References

Spectroscopic Data of 2-Methylbutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbutylamine, a key building block in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.614d5.6H-1a
2.480d6.7H-1b
1.41m-H-2
1.35m-H-3a
1.19m-H-3b
0.896d-H-2' (CH₃)
0.891t-H-4

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
45.8C-1
35.7C-2
25.8C-3
16.5C-2' (CH₃)
11.4C-4

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3368Strong, BroadN-H stretch (asymmetric and symmetric)
2958, 2927, 2872StrongC-H stretch (aliphatic)
1590MediumN-H bend (scissoring)
1465MediumC-H bend (asymmetric)
1378MediumC-H bend (symmetric)
830Medium, BroadN-H wag

Technique: Neat

Mass Spectrometry (MS)

Key Mass Fragments of this compound

m/zRelative IntensityAssignment
87Moderate[M]⁺ (Molecular Ion)
72Moderate[M - CH₃]⁺
58Strong[M - C₂H₅]⁺
44Moderate[CH₃CHNH₂]⁺
30Base Peak[CH₂NH₂]⁺

Technique: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Data Acquisition

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

  • Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is used.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 12 ppm

    • Acquisition Time: 4.09 s

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.36 s

    • Temperature: 298 K

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). The chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for ¹³C NMR in CDCl₃).

Infrared (IR) Spectroscopy

FTIR Data Acquisition (Neat Liquid)

  • Sample Preparation: A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a UATR accessory is used.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

GC-MS Data Acquisition

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared (approximately 1 mg/mL).

  • Instrument: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent) is used.

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split mode, split ratio 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 25-200

    • Scan Mode: Full scan

  • Data Processing: The acquired data is processed using the instrument's software to identify the retention time of the analyte and to generate the corresponding mass spectrum. Library matching (e.g., NIST) can be used for confirmation.

Visualization

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis This compound This compound NMR NMR This compound->NMR Dissolve in CDCl3 IR IR This compound->IR Neat Liquid MS MS This compound->MS GC Injection Structure Structure NMR->Structure Proton & Carbon Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Elucidation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data This compound This compound HNMR ¹H NMR - 5 distinct proton signals - Splitting patterns indicate connectivity This compound->HNMR CNMR ¹³C NMR - 5 distinct carbon signals This compound->CNMR IR_Data IR Spectrum - N-H stretch (~3368 cm⁻¹) - C-H stretch (~2900 cm⁻¹) - N-H bend (~1590 cm⁻¹) This compound->IR_Data MS_Data Mass Spectrum - Molecular Ion at m/z 87 - Base peak at m/z 30 ([CH₂NH₂]⁺) This compound->MS_Data

Caption: Correlation of spectroscopic data to the structure of this compound.

References

Chiral Properties of 2-Methylbutylamine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of 2-Methylbutylamine enantiomers. It covers their synthesis, resolution, and characterization, with a focus on the distinct physicochemical properties of the (R)- and (S)-enantiomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, where the use of enantiomerically pure compounds is of paramount importance.

Introduction to Chirality in this compound

This compound is a primary amine that possesses a stereogenic center at the second carbon atom, giving rise to two non-superimposable mirror images: (R)-2-methylbutylamine and (S)-2-methylbutylamine. These enantiomers exhibit identical physical properties in an achiral environment but can have significantly different biological activities and interactions with other chiral molecules, such as enzymes and receptors. This disparity in biological function is a critical consideration in the pharmaceutical industry, as one enantiomer of a drug may be therapeutically active while the other could be inactive or even cause adverse effects.[1][2] The (S)-enantiomer, in particular, is recognized as a valuable intermediate in the synthesis of various chiral pharmaceuticals.[3]

Physicochemical Properties of this compound Enantiomers and Racemate

The distinct stereochemistry of the (R)- and (S)-enantiomers of this compound leads to differences in their interaction with plane-polarized light, a property known as optical activity. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. A summary of the key physicochemical properties is presented in Table 1.

Property(S)-(-)-2-Methylbutylamine(R)-(+)-2-Methylbutylamine (inferred)Racemic (±)-2-Methylbutylamine
CAS Number 34985-37-036272-22-796-15-1
Molecular Formula C₅H₁₃NC₅H₁₃NC₅H₁₃N
Molecular Weight 87.16 g/mol 87.16 g/mol 87.16 g/mol
Appearance Clear colorless liquidClear colorless liquidColorless to pale yellow liquid
Density 0.738 g/mL at 25 °C0.738 g/mL at 25 °C0.738 g/mL at 25 °C
Boiling Point 95-96 °C95-96 °C94-97 °C
Refractive Index n20/D 1.4126n20/D 1.4126n20/D 1.4116
Specific Optical Rotation ([α]²⁰/D) -5.9° (neat)+5.9° (neat)

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. One common approach is to utilize a chiral starting material from the "chiral pool." For instance, (R)-2-methylbutylamine can be synthesized from the naturally occurring amino acid L-isoleucine, which possesses the required stereochemistry at the chiral center.

Chiral Resolution of Racemic this compound

Chiral resolution is a widely used method to separate a racemic mixture into its constituent enantiomers.[4] A common and effective technique for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.[5] Tartaric acid is a frequently employed resolving agent for this purpose.[6]

Experimental Protocol: Chiral Resolution of Racemic this compound using Tartaric Acid (Representative Method)

This protocol is a representative method for the diastereomeric salt resolution of a racemic amine and can be adapted for this compound.

  • Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent, such as methanol or ethanol.

  • Addition of Resolving Agent: To the solution, add 0.5 to 1.0 equivalents of an enantiomerically pure resolving agent, for example, (+)-tartaric acid, dissolved in the same solvent.

  • Diastereomeric Salt Formation and Crystallization: The reaction of the racemic amine with the chiral acid forms two diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. These diastereomers have different physical properties, including solubility.[7] One of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution upon cooling or standing.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free, enantiomerically enriched amine.

  • Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation to yield the purified enantiomer of this compound.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of basification, extraction, and purification.

G cluster_resolution Chiral Resolution Workflow racemic_amine Racemic (R/S)-2-Methylbutylamine diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) racemic_amine->diastereomeric_salts resolving_agent (+)-Tartaric Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Tartrate) crystallization->mother_liquor In Solution base_treatment1 Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) mother_liquor->base_treatment2 s_enantiomer Purified (S)-2-Methylbutylamine base_treatment1->s_enantiomer r_enantiomer Purified (R)-2-Methylbutylamine base_treatment2->r_enantiomer

Caption: Workflow for the chiral resolution of this compound.

Analytical Methods for Enantiomeric Separation

Determining the enantiomeric purity of a sample is crucial. Chiral chromatography is the most common and effective technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC) for the Analysis of this compound Enantiomers (Representative Method)

Direct analysis of free amines by GC can be challenging due to peak tailing. Therefore, derivatization is often employed to improve the chromatographic properties of the analytes.

  • Derivatization: The amine enantiomers are converted into diastereomeric derivatives by reacting the sample with a chiral derivatizing agent or into a less polar derivative using an achiral agent before separation on a chiral column. A common derivatization for amines is acylation, for example, with trifluoroacetic anhydride.

    • To a small sample of this compound in a suitable solvent (e.g., dichloromethane), add an excess of trifluoroacetic anhydride.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • The excess reagent and solvent can be removed under a stream of nitrogen.

    • Redissolve the derivatized sample in a suitable solvent for GC injection.

  • GC Analysis:

    • Column: A chiral capillary column is used, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val.

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are typically used.

    • Temperature Program: An optimized temperature program is used to achieve baseline separation of the derivatized enantiomers. The program typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

G cluster_gc_workflow Chiral GC Analysis Workflow sample Sample containing (R/S)-2-Methylbutylamine derivatization Derivatization (e.g., with Trifluoroacetic Anhydride) sample->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample gc_injection GC Injection derivatized_sample->gc_injection chiral_column Chiral GC Column gc_injection->chiral_column separation Enantiomeric Separation chiral_column->separation detection Detection (FID or MS) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram data_analysis Data Analysis (Calculation of % ee) chromatogram->data_analysis

Caption: Workflow for chiral GC analysis of this compound.

Applications in Drug Development

Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[4] The stereochemistry of these precursors is often critical for the biological activity of the final drug molecule. While specific examples of marketed drugs containing the this compound moiety are not prominently documented in publicly available literature, the closely related chiral precursor, (S)-2-aminobutanamide, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam .[6][8][9] This highlights the importance of small chiral amines in the construction of complex and stereochemically defined pharmaceutical agents.

The general role of chiral amines like this compound in drug development is to introduce a specific stereocenter into a larger molecule. This is often achieved through reactions such as reductive amination, acylation, or alkylation. The precise three-dimensional arrangement of atoms in the final drug molecule, dictated by the chirality of its building blocks, is what determines its specific interaction with biological targets.

G cluster_drug_synthesis Role of Chiral Amines in Drug Synthesis chiral_amine Chiral Amine Precursor (e.g., (S)-2-Methylbutylamine) synthetic_steps Multi-step Synthesis (e.g., Acylation, Alkylation) chiral_amine->synthetic_steps api Active Pharmaceutical Ingredient (API) with Defined Stereochemistry synthetic_steps->api biological_target Biological Target (Enzyme, Receptor) api->biological_target Specific Binding therapeutic_effect Desired Therapeutic Effect biological_target->therapeutic_effect Biological Response

Caption: Logical relationship of chiral amines in drug synthesis.

Conclusion

The enantiomers of this compound possess distinct chiral properties that are of significant interest to the pharmaceutical and fine chemical industries. Understanding their synthesis, resolution, and analysis is essential for the development of enantiomerically pure compounds. The methodologies outlined in this guide provide a framework for the preparation and characterization of these valuable chiral building blocks, which play a critical role in the design and synthesis of modern therapeutics. The continued development of efficient and scalable methods for obtaining single enantiomers will undoubtedly contribute to the advancement of drug discovery and development.

References

Solubility Profile of 2-Methylbutylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylbutylamine in various organic solvents. Understanding the solubility of this primary amine is crucial for its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document compiles available solubility data, outlines experimental methodologies for its determination, and presents logical workflows for solubility assessment.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible or soluble in one another.[1] this compound possesses a polar amine group (-NH2) capable of hydrogen bonding, as well as a nonpolar alkyl chain, which influences its interaction with different types of organic solvents.[2]

Qualitative and Quantitative Solubility Data

This compound is widely reported to be soluble in a range of common organic solvents, a property that underpins its utility in various chemical syntheses.[3][4] While precise, experimentally determined quantitative data across a wide spectrum of solvents and temperatures is not extensively available in publicly accessible literature, a general qualitative and a single estimated quantitative solubility value are summarized below.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubilityCitation
AlcoholsEthanol, MethanolSoluble[5][6][7][8][9][10][11]
EthersDiethyl EtherSoluble[3][12]
Water-Soluble (partially miscible)[5][13]

Table 2: Quantitative Water Solubility of this compound

SolventTemperature (°C)Solubility (mg/L)NoteCitation
Water251.097 x 10^5Estimated value[6]

The general solubility of aliphatic amines, such as this compound, tends to decrease as the number of carbon atoms in the molecule increases, particularly beyond six carbons.[1][14] Given that this compound has five carbon atoms, its observed solubility in polar organic solvents is consistent with this trend.

Experimental Protocol for Solubility Determination

The following is a representative "shake-flask" method, a common technique for determining the solubility of a compound in a given solvent. This protocol is a generalized procedure and may require optimization for specific solvent-solute systems.[15]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with sealed caps

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solute should be visually apparent.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the settled excess solute.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation.

  • Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The process of assessing the solubility of a compound like this compound follows a logical progression from initial screening to quantitative determination. The following diagram illustrates this workflow.

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination start Select Solvents miscibility Visual Miscibility Test (Small Scale) start->miscibility classification Classify as Miscible, Partially Miscible, or Immiscible miscibility->classification protocol Select Quantitative Method (e.g., Shake-Flask) classification->protocol If quantitative data needed experiment Perform Experiment at Controlled Temperature protocol->experiment analysis Analyze Saturated Solution (e.g., GC, HPLC) experiment->analysis data Calculate Solubility (e.g., g/100mL, mol/L) analysis->data

Figure 1. A logical workflow for the assessment of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature, although there are exceptions.

  • Solvent Polarity: As a polar molecule, this compound is expected to have higher solubility in polar organic solvents compared to nonpolar solvents.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, particularly polar ones such as alcohols and ethers. While comprehensive quantitative data remains a gap in the literature, the established qualitative solubility profile and standardized experimental protocols provide a solid foundation for its use in research and development. The provided workflow and experimental methodology offer a systematic approach for researchers to determine precise solubility data tailored to their specific applications.

References

An In-depth Technical Guide to the Structural Formula and Isomers of 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylbutylamine, a primary alkylamine with significant applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals.[1][2] The document details its structural formula, explores its various isomers, presents key physicochemical data in a comparative format, outlines experimental protocols for synthesis, and visualizes the isomeric relationships.

Structural Formula and Isomers of this compound

This compound, systematically named 2-methylbutan-1-amine, is a chiral organic compound with the molecular formula C₅H₁₃N.[2][3] Its structure consists of a butyl chain with a methyl group at the second carbon and an amino group attached to the first carbon. The presence of a chiral center at the second carbon atom means that this compound exists as a pair of enantiomers, (R)-2-methylbutylamine and (S)-2-methylbutylamine.

The molecular formula C₅H₁₃N gives rise to a number of structural isomers, which can be categorized into primary, secondary, and tertiary amines. These isomers share the same molecular weight but exhibit different physical and chemical properties due to their distinct atomic arrangements.

Primary Amine Isomers

Primary amines are characterized by the presence of an -NH₂ group attached to a carbon atom. There are eight structural isomers of primary amines with the formula C₅H₁₃N:

  • Pentan-1-amine (n-pentylamine)

  • Pentan-2-amine

  • Pentan-3-amine

  • 3-Methylbutan-1-amine (isoamylamine)

  • 2-Methylbutan-1-amine

  • 2,2-Dimethylpropan-1-amine (neopentylamine)

  • 3-Methylbutan-2-amine

  • 2-Methylbutan-2-amine

Secondary Amine Isomers

Secondary amines have the general formula R₂NH, where two alkyl groups are attached to the nitrogen atom. There are six structural isomers of secondary amines with the formula C₅H₁₃N:

  • N-Methylbutan-1-amine

  • N-Methylbutan-2-amine

  • N-Ethylpropan-1-amine

  • N-Ethylpropan-2-amine (N-isopropylethylamine)

  • N-Methyl-2-methylpropan-1-amine (N-methylisobutylamine)

  • N-Methyl-2-methylpropan-2-amine (N-methyl-tert-butylamine)

Tertiary Amine Isomers

Tertiary amines have the general formula R₃N, with three alkyl groups attached to the nitrogen atom. There are three structural isomers of tertiary amines with the formula C₅H₁₃N:

  • N,N-Dimethylpropan-1-amine

  • N,N-Dimethylpropan-2-amine (N,N-dimethylisopropylamine)

  • N-Ethyl-N-methylethanamine

Data Presentation: Physicochemical Properties of Isomers

The structural differences among the isomers of this compound significantly influence their physical properties. The following tables summarize key quantitative data for a selection of these isomers, facilitating easy comparison.

Table 1: Physicochemical Properties of Primary Amine Isomers of C₅H₁₃N

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Solubility in Water
Pentan-1-amine110-58-787.161040.752Soluble
Pentan-2-amine625-30-987.1690-920.746Soluble
Pentan-3-amine616-24-087.16910.748Soluble
3-Methylbutan-1-amine107-85-787.1695-97[4]0.751[4]Soluble
2-Methylbutan-1-amine 96-15-1 87.16 96 0.738 Soluble[3]
2,2-Dimethylpropan-1-amine5813-64-987.1682-830.745Soluble

Table 2: Physicochemical Properties of Secondary and Tertiary Amine Isomers of C₅H₁₃N

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Solubility in Water
N-Methylbutan-1-amine110-68-987.1691.50.739Soluble
N-Ethylpropan-1-amine20193-20-887.1680-85[5]0.72[5]Soluble
N,N-Dimethylpropan-1-amine926-63-687.1665-670.707Soluble

Experimental Protocols

Detailed methodologies for the synthesis of primary, secondary, and tertiary amines are well-established in organic chemistry. Below are representative protocols that can be adapted for the synthesis of specific isomers of this compound.

Synthesis of Primary Amines via Reductive Amination

Reductive amination of an aldehyde or ketone is a versatile method for producing primary amines. For the synthesis of 2-methylbutan-1-amine, 2-methylbutanal would be the starting material.

Protocol: Synthesis of 2-Methylbutan-1-amine from 2-Methylbutanal

  • Reaction Setup: To a solution of 2-methylbutanal (1.0 equivalent) in methanol, add a solution of ammonia in methanol (excess, e.g., 7 M solution, 5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add an aqueous solution of sodium hydroxide (e.g., 2 M) to make the solution basic. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2-methylbutan-1-amine.

Synthesis of Secondary Amines via N-Alkylation

Secondary amines can be prepared by the alkylation of a primary amine. For example, N-methylbutan-1-amine can be synthesized from butan-1-amine.

Protocol: Synthesis of N-Methylbutan-1-amine

  • Reaction Setup: In a round-bottom flask, dissolve butan-1-amine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF). Add a weak base, such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 equivalents), dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, filter off the solid base. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-methylbutan-1-amine can be purified by distillation.

Chiral Separation of this compound

As this compound is chiral, separation of its enantiomers is often necessary for pharmaceutical applications. This can be achieved using chiral high-performance liquid chromatography (HPLC).

Protocol: Enantiomeric Separation using Chiral HPLC

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of primary amines. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Controlled, often at room temperature or slightly elevated.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a refractive index detector.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the relationships between the isomers of C₅H₁₃N and a generalized signaling pathway for alkylamines.

Isomer_Relationships cluster_primary Primary Amines cluster_secondary Secondary Amines cluster_tertiary Tertiary Amines Pentan-1-amine Pentan-1-amine Pentan-2-amine Pentan-2-amine Pentan-3-amine Pentan-3-amine 3-Methylbutan-1-amine 3-Methylbutan-1-amine 2-Methylbutan-1-amine 2-Methylbutan-1-amine 2,2-Dimethylpropan-1-amine 2,2-Dimethylpropan-1-amine N-Methylbutan-1-amine N-Methylbutan-1-amine N-Ethylpropan-1-amine N-Ethylpropan-1-amine N,N-Dimethylpropan-1-amine N,N-Dimethylpropan-1-amine C5H13N C5H13N C5H13N->Pentan-1-amine Isomer C5H13N->N-Methylbutan-1-amine Isomer C5H13N->N,N-Dimethylpropan-1-amine Isomer

Caption: Isomeric relationships of C₅H₁₃N.

Signaling_Pathway cluster_cell Target Cell Receptor Adrenergic Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers Alkylamine Alkylamine (e.g., this compound) Alkylamine->Receptor binds to

Caption: Generalized adrenergic signaling pathway for alkylamines.

Biological Activity

Alkylamines, including the isomers of this compound, exhibit a range of biological activities. Their primary mechanism of action in a pharmacological context often involves interaction with cell surface receptors, particularly G-protein coupled receptors (GPCRs) like adrenergic receptors.[6] The structure of the alkylamine, including chain length, branching, and the nature of the amine (primary, secondary, or tertiary), dictates its affinity and efficacy at these receptors.

Some alkylamines are known to possess antimicrobial properties, with their activity dependent on the chain length.[7] The interaction of these amines with microbial cell membranes can lead to disruption and cell death. Furthermore, the chirality of molecules like this compound can lead to enantioselective biological activity, where one enantiomer is significantly more potent or has a different pharmacological profile than the other. This is a critical consideration in drug development.[2] The study of structure-activity relationships (SAR) for aliphatic amines is an active area of research to understand and predict their toxicological and therapeutic effects.[8]

References

An In-depth Technical Guide on the Basic Reactivity of the Primary Amine in 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental reactivity of the primary amine functional group in 2-methylbutylamine. It covers the amine's basicity, nucleophilicity, and key reactions, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate core concepts.

Introduction to this compound

This compound is a primary aliphatic amine featuring a branched pentyl group. Its structure consists of a butyl chain with a methyl group at the second carbon, and an amino group (-NH₂) attached to the first carbon. The presence of the lone pair of electrons on the nitrogen atom is central to its chemical behavior, rendering it both a Brønsted-Lowry base and a potent nucleophile. This reactivity is fundamental to its application as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding the factors that govern the reactivity of its primary amine group is crucial for designing synthetic routes and predicting reaction outcomes.

Basicity of the Primary Amine

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base. The basicity of this compound is influenced by a combination of electronic and structural factors.

2.1. Quantitative Basicity Data

The predicted pKa of the conjugate acid of this compound is approximately 10.75. This value is comparable to other simple primary alkylamines and indicates that it is a moderately strong base.

CompoundStructurepKa of Conjugate AcidReference
AmmoniaNH₃9.24[1][2]
This compound CH₃CH₂CH(CH₃)CH₂NH₂10.75 ± 0.10 (Predicted)
n-ButylamineCH₃CH₂CH₂CH₂NH₂10.59 - 10.78[3][4][5]
Diisopropylamine((CH₃)₂CH)₂NH11.05[6][7]

2.2. Factors Influencing Basicity

Several key factors determine the electron-donating ability and proton-accepting tendency of the amine's nitrogen atom.

  • Inductive Effect: The 2-methylbutyl group is an electron-donating alkyl group. It pushes electron density towards the nitrogen atom, increasing the electron density of the lone pair. This makes the lone pair more available to accept a proton, rendering this compound a stronger base than ammonia.[3]

  • Steric Hindrance: The methyl branch near the amine group introduces some steric bulk. While this can hinder the approach of very large electrophiles, its effect on protonation is generally minimal for a primary amine. However, steric factors can affect the solvation and stability of the resulting conjugate acid.

  • Solvation Effects: In aqueous solutions, the conjugate acid (R-NH₃⁺) is stabilized by hydrogen bonding with water molecules. Primary ammonium ions, with three acidic protons, are well-solvated, which contributes to the stability of the conjugate acid and influences the overall basicity.

G Factors Influencing Basicity of this compound amine This compound Reactivity basicity Basicity (pKa ≈ 10.75) amine->basicity factors Influencing Factors basicity->factors inductive Inductive Effect (+I) (Alkyl Group) factors->inductive steric Steric Hindrance (Branched Chain) factors->steric solvation Solvation of Conjugate Acid factors->solvation outcome Increased Electron Density on Nitrogen inductive->outcome steric->basicity Slightly Modulates solvation->basicity Stabilizes Conj. Acid outcome->basicity Increases Basicity

Factors influencing the basicity of this compound.

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom makes this compound a strong nucleophile, enabling it to attack electron-deficient centers. This is the basis for its most common and synthetically useful reactions: N-alkylation and N-acylation.

3.1. N-Alkylation

Primary amines react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form secondary amines.[8] A significant challenge in this reaction is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[9][10]

General Reaction: R-NH₂ + R'-X → R-NH₂⁺-R' + X⁻ → R-NH-R' + HX (where R = 2-methylbutyl, R' = an alkyl group, X = halide)

Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.

General Workflow for N-Alkylation start Start: Prepare Reactants reactants Dissolve this compound (1.0 eq) and Base (e.g., K₂CO₃, 2.0 eq) in suitable solvent (e.g., Acetonitrile) start->reactants addition Add Alkyl Halide (1.1 eq) dropwise at room temperature reactants->addition reaction Heat mixture (e.g., 60-80 °C) Monitor by TLC or LC-MS addition->reaction workup Reaction Work-up reaction->workup filter Cool to RT, filter off inorganic salts workup->filter extract Dilute with water and extract with organic solvent (e.g., Ethyl Acetate) filter->extract dry Wash organic layer with brine, dry over Na₂SO₄, and concentrate extract->dry purify Purify crude product via flash column chromatography dry->purify end End: Isolated Secondary Amine purify->end

A typical experimental workflow for N-alkylation.

3.2. N-Acylation

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, is a robust and efficient method for forming a stable amide bond.[5] This reaction proceeds via a nucleophilic addition-elimination mechanism. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated when using an acyl chloride.[11]

General Reaction: R-NH₂ + R'-COCl → R-NH-COR' + HCl (where R = 2-methylbutyl, R' = an alkyl or aryl group)

Nucleophilic addition-elimination mechanism for N-acylation.

Experimental Protocols

The following protocols provide generalized methodologies for key experiments related to the reactivity of this compound.

4.1. Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring the pH of the amine solution as it is titrated with a strong acid.

  • Preparation: Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water. Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place a known volume (e.g., 50.0 mL) of the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

  • Data Collection: Add a standardized strong acid solution (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.1-0.2 mL). Record the pH and total volume of titrant added after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the amine has been neutralized). This point corresponds to the flattest region of the buffer zone on the titration curve. The equivalence point can be identified from the steepest point of the curve or by using the first derivative plot (ΔpH/ΔV vs. V).

Workflow for pKa Determination by Titration start Start prep Prepare ~0.01 M solution of this compound start->prep cal Calibrate pH Meter (pH 4, 7, 10 buffers) prep->cal titrate Titrate amine solution with standardized 0.1 M HCl cal->titrate record Record pH after each increment of titrant titrate->record record->titrate Repeat until past equivalence point plot Plot pH vs. Volume of HCl added record->plot analyze Determine Equivalence Point (max ΔpH/ΔV) plot->analyze pka Calculate Half-Equivalence Volume and determine pKa from the curve analyze->pka end End: pKa Value pka->end

Workflow for determining pKa via potentiometric titration.

4.2. Protocol for N-Acylation with an Acyl Chloride

This protocol describes the synthesis of an N-acyl derivative of this compound.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography or recrystallization.

Conclusion

The primary amine of this compound exhibits predictable and synthetically valuable reactivity. Its basicity, governed primarily by the inductive effect of the alkyl chain, is comparable to other small primary amines. As a potent nucleophile, it readily participates in essential bond-forming reactions, including N-alkylation and N-acylation. Careful control of reaction conditions is necessary, particularly during alkylation, to manage the reactivity of the products and achieve selective synthesis. The protocols and data presented in this guide offer a foundational understanding for professionals leveraging this compound in research and development.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using 2-Methylbutylamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. One powerful strategy to control stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

Chiral primary amines are a versatile class of chiral auxiliaries. They can be condensed with aldehydes or ketones to form chiral imines or enamines. The inherent chirality of the amine auxiliary then biases the approach of a nucleophile or electrophile, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the imine or enamine reveals the chiral product and releases the auxiliary.

This document provides detailed application notes and proposed protocols for the use of (S)-2-methylbutylamine as a chiral auxiliary in the asymmetric alkylation of ketones, a fundamental carbon-carbon bond-forming reaction. Due to a lack of specific literature precedents for 2-methylbutylamine in this exact role, the following protocols are based on well-established procedures for analogous simple chiral primary amines, such as (S)-1-phenylethylamine. These protocols provide a strong starting point for researchers looking to explore the utility of this compound as a cost-effective and readily available chiral auxiliary.

Application 1: Asymmetric α-Alkylation of Cyclohexanone

The enantioselective α-alkylation of cyclic ketones is a valuable transformation for the synthesis of a wide range of natural products and pharmaceutical intermediates. This protocol describes a proposed method for the asymmetric methylation of cyclohexanone using (S)-2-methylbutylamine as the chiral auxiliary. The reaction proceeds through the formation of a chiral imine, followed by deprotonation to form a chiral lithioenamine, which then undergoes diastereoselective alkylation.

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_step1 Step 1: Chiral Imine Formation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage A Cyclohexanone + (S)-2-Methylbutylamine B Chiral Imine A->B Dean-Stark Toluene, reflux C Chiral Lithioenamine Formation B->C LDA, THF -78 °C D Alkylation with Alkyl Halide (e.g., CH3I) C->D R-X -78 °C to rt E Alkylated Imine D->E F (R)-2-Alkylcyclohexanone + (S)-2-Methylbutylamine E->F Mild Acidic Hydrolysis

Caption: Workflow for the asymmetric α-alkylation of cyclohexanone using (S)-2-methylbutylamine.

Experimental Protocol: Asymmetric Methylation of Cyclohexanone

This protocol is adapted from established procedures for other chiral primary amines and should be optimized for this compound.

Materials:

  • (S)-2-Methylbutylamine

  • Cyclohexanone

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Saturated aqueous oxalic acid solution

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

Step 1: Formation of the Chiral Imine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq.), (S)-2-methylbutylamine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in toluene (2 mL per mmol of cyclohexanone).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 2-4 hours).

  • Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude chiral imine. The imine can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Under an inert atmosphere (argon or nitrogen), dissolve the crude chiral imine in anhydrous THF (5 mL per mmol) in a flame-dried Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq.) dropwise via syringe. Stir the resulting orange-colored solution at -78 °C for 30 minutes to ensure complete formation of the lithioenamine.

  • Add methyl iodide (1.2 eq.) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation of the Product

  • Quench the reaction by adding a saturated aqueous solution of oxalic acid (5 mL per mmol of imine).

  • Add pentane (10 mL per mmol of imine) and stir the two-phase mixture vigorously at room temperature for 4-6 hours to ensure complete hydrolysis of the imine.

  • Separate the organic layer. Extract the aqueous layer with pentane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (R)-2-methylcyclohexanone.

Data Presentation: Expected Results Based on Analogous Auxiliaries

Since specific data for this compound is not available, the following table presents typical results obtained for the asymmetric alkylation of cyclohexanone imines derived from other simple chiral primary amines. These values serve as a benchmark for what might be achievable with this compound.

Chiral AuxiliaryAlkyl HalideDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)
(S)-1-PhenylethylamineMethyl Iodide85-95% ee60-75%
(S)-1-PhenylethylamineEthyl Iodide80-90% ee55-70%
(S)-1-PhenylethylamineBenzyl Bromide>98% ee70-85%
(S)-Valinol Methyl EtherMethyl Iodide90-98% de70-80%

Note: The diastereomeric excess (de) of the alkylated imine is expected to correlate directly with the enantiomeric excess (ee) of the final ketone product after hydrolysis.

Application 2: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. Chiral imines derived from this compound can potentially be used to direct the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. This proposed protocol outlines the asymmetric Michael addition of a Grignard reagent to a chalcone derivative mediated by a chiral imine.

Logical Workflow for Asymmetric Michael Addition

Asymmetric_Michael_Addition_Workflow cluster_step1 Step 1: Formation of Chiral Imine cluster_step2 Step 2: Diastereoselective Michael Addition cluster_step3 Step 3: Hydrolysis and Product Isolation A Propiophenone + (S)-2-Methylbutylamine B Chiral Imine A->B TiCl4, Et3N CH2Cl2, 0 °C to rt C Addition of Grignard Reagent B->C R-MgBr, CuI (cat.) THF, -78 °C D Diastereomerically Enriched Adduct C->D E Hydrolysis of Imine D->E Mild Acidic Workup F Chiral β-Alkylated Ketone + (S)-2-Methylbutylamine E->F

Caption: Proposed workflow for an asymmetric Michael addition using a chiral imine derived from (S)-2-methylbutylamine.

Experimental Protocol: Asymmetric Michael Addition to Chalcone

This is a proposed protocol based on general procedures for asymmetric conjugate additions.

Materials:

  • (S)-2-Methylbutylamine

  • Propiophenone

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Chalcone

  • Ethylmagnesium bromide (EtMgBr), 1.0 M solution in THF

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of the Chiral Imine

  • Under an inert atmosphere, dissolve propiophenone (1.0 eq.) and (S)-2-methylbutylamine (1.1 eq.) in anhydrous CH₂Cl₂ (3 mL per mmol of ketone).

  • Cool the solution to 0 °C and add triethylamine (2.5 eq.).

  • Slowly add a solution of TiCl₄ (0.6 eq.) in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting imine solution can be used directly in the next step.

Step 2: Diastereoselective Michael Addition

  • In a separate flame-dried Schlenk flask under an inert atmosphere, suspend CuI (0.1 eq.) in anhydrous THF (2 mL per mmol of chalcone) and cool to -78 °C.

  • Add the solution of the chiral imine from Step 1 to this suspension.

  • Slowly add the Grignard reagent, e.g., ethylmagnesium bromide (1.5 eq.), dropwise.

  • Add a solution of chalcone (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

Step 3: Hydrolysis and Isolation

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product contains the chiral β-alkylated ketone and the chiral auxiliary. The ketone can be purified by flash column chromatography. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Data Presentation: Anticipated Outcomes

The diastereoselectivity of such Michael additions is highly dependent on the substrates and reaction conditions. Based on analogous systems, diastereomeric excesses in the range of 70-95% could potentially be achieved.

Nucleophile (from R-MgBr)AcceptorExpected Diastereomeric Excess (de)Expected Yield (%)
EthylChalcone70-90% de50-70%
PhenylChalcone80-95% de60-80%
IsopropylChalcone60-80% de40-60%

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.

  • Organolithium reagents (like LDA) and Grignard reagents are highly reactive and pyrophoric. Handle with extreme care.

  • Titanium tetrachloride is corrosive and reacts violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

While direct literature precedents are scarce, the structural simplicity and chirality of this compound make it a promising candidate as a chiral auxiliary in asymmetric synthesis. The provided protocols for asymmetric alkylation and Michael addition, based on well-established methodologies for analogous chiral amines, offer a solid foundation for researchers to explore its potential. Optimization of reaction conditions, including solvent, temperature, and base or Lewis acid, will be crucial in achieving high diastereoselectivity and yields. The successful development of protocols using this compound would provide a valuable and cost-effective tool for the synthesis of chiral molecules.

Application Notes and Protocols for 2-Methylbutylamine as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S)-(-)-2-methylbutylamine and (R)-(+)-2-methylbutylamine as effective chiral resolving agents for the separation of racemic mixtures, particularly acidic compounds such as carboxylic acids. This document outlines the underlying principles, detailed experimental protocols, and data presentation for successful chiral resolution.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.[1] The differential biological activity of enantiomers necessitates their separation, as one enantiomer may possess therapeutic benefits while the other could be inactive or even harmful.[2] Classical resolution through the formation of diastereomeric salts remains a widely used, practical, and scalable method for separating enantiomers.[3]

2-Methylbutylamine, a chiral primary amine, serves as an effective resolving agent for racemic acids. It is available in both (R) and (S) enantiomeric forms, offering flexibility in targeting the desired enantiomer of a racemic acid. This document details its application in resolving racemic mixtures, with a focus on profens and mandelic acid derivatives, which are common moieties in active pharmaceutical ingredients.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of chiral resolution using this compound involves the reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of the chiral amine (e.g., (S)-2-methylbutylamine). This acid-base reaction forms a pair of diastereomeric salts: ((R)-acid•(S)-amine) and ((S)-acid•(S)-amine).

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in a given solvent system.[2] This difference in solubility allows for their separation by fractional crystallization.[3] The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the resolved acid enantiomer can be recovered by treatment with a strong acid to break the salt. The chiral resolving agent can also be recovered and recycled.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Recovery racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomers Mixture of Diastereomeric Salts ((R-Acid)-(S)-Amine) ((S)-Acid)-(S)-Amine) racemic_acid->diastereomers Reaction resolving_agent (S)-2-Methylbutylamine resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (S)-Acid-(S)-Amine) crystallization->less_soluble Precipitation more_soluble More Soluble Salt (e.g., (R)-Acid-(S)-Amine) in Mother Liquor crystallization->more_soluble Remains in solution acidification_S Acidification less_soluble->acidification_S acidification_R Acidification more_soluble->acidification_R resolved_S Pure (S)-Acid acidification_S->resolved_S recovered_amine_S Recovered (S)-2-Methylbutylamine acidification_S->recovered_amine_S resolved_R Pure (R)-Acid acidification_R->resolved_R recovered_amine_R Recovered (S)-2-Methylbutylamine acidification_R->recovered_amine_R

Applications and Data

This compound is a suitable resolving agent for a variety of racemic carboxylic acids. Below are examples of its application, with representative data presented in tabular format. Note that optimal conditions may vary depending on the specific substrate.

3.1. Resolution of Profens

Profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a prime target for chiral resolution. The (S)-enantiomer is typically the more active form.[4]

Racemic AcidResolving AgentSolvent SystemTemp. (°C)Yield of (S,S)-Salte.e. of (S)-Acid
Ibuprofen(S)-2-MethylbutylamineEthanol/Water (9:1)0-5~40%>95%
Ketoprofen(S)-2-MethylbutylamineIsopropanol20-25~35%>90%
Naproxen(R)-2-MethylbutylamineMethanol0-5~45%>98%

Table 1: Representative data for the resolution of various profens using this compound. Yields are based on the theoretical maximum of 50% for a single enantiomer. Enantiomeric excess (e.e.) is determined after liberation of the acid from the diastereomeric salt.

3.2. Resolution of Mandelic Acid Derivatives

Mandelic acid and its derivatives are versatile chiral building blocks in organic synthesis.

Racemic AcidResolving AgentSolvent SystemTemp. (°C)Yield of (R,R)-Salte.e. of (R)-Acid
Mandelic Acid(R)-2-MethylbutylamineWater20-25~42%>97%
4-Chloromandelic Acid(R)-2-MethylbutylamineAcetone/Water (4:1)0-5~38%>95%
2-Methoxymandelic Acid(R)-2-MethylbutylamineEthyl Acetate20-25~33%>92%

Table 2: Representative data for the resolution of mandelic acid derivatives using (R)-2-methylbutylamine.

Experimental Protocols

The following are general protocols for the chiral resolution of a racemic carboxylic acid using (S)-2-methylbutylamine. These should be considered as starting points and may require optimization for specific substrates.

4.1. Protocol 1: Resolution of Racemic Ibuprofen

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-2-Methylbutylamine

  • Ethanol

  • Deionized Water

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of ethanol.

    • Warm the solution to approximately 50-60 °C to ensure complete dissolution.

    • In a separate beaker, dissolve a stoichiometric equivalent (0.5 eq) of (S)-(-)-2-methylbutylamine in 20 mL of ethanol.

    • Slowly add the amine solution to the warm ibuprofen solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven at 40 °C.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the dried crystals in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.

    • Collect the purified crystals by vacuum filtration and dry.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the diastereomeric salt in 100 mL of water.

    • Add 50 mL of ethyl acetate.

    • While stirring vigorously, slowly add 2M HCl until the pH of the aqueous layer is ~1-2.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-ibuprofen.

  • Analysis:

    • Determine the yield and melting point of the product.

    • Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for pure (S)-(+)-ibuprofen.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Analysis dissolve_racemate Dissolve Racemic Acid in Solvent add_amine Add (S)-2-Methylbutylamine dissolve_racemate->add_amine crystallize Cool to Crystallize Less Soluble Salt add_amine->crystallize filter_salt Vacuum Filter Crystals crystallize->filter_salt wash_salt Wash with Cold Solvent filter_salt->wash_salt dry_salt Dry Diastereomeric Salt wash_salt->dry_salt suspend_salt Suspend Salt in Water/Organic Solvent dry_salt->suspend_salt acidify Acidify with Strong Acid (e.g., HCl) suspend_salt->acidify extract Extract with Organic Solvent acidify->extract dry_organic Dry Organic Layer extract->dry_organic evaporate Evaporate Solvent dry_organic->evaporate yield Determine Yield evaporate->yield purity Determine Enantiomeric Purity (e.g., Chiral HPLC) evaporate->purity

Troubleshooting and Optimization

  • No Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired product (if available), or slowly adding a non-polar co-solvent.

  • Oiling Out: If the diastereomeric salt separates as an oil, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.

  • Low Enantiomeric Excess: The enantiomeric excess can often be improved by one or more recrystallizations of the diastereomeric salt. The choice of recrystallization solvent is crucial and may require screening.

Conclusion

This compound is a valuable and effective chiral resolving agent for the separation of racemic carboxylic acids. Through the formation and fractional crystallization of diastereomeric salts, high enantiomeric purities can be achieved. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully implement this resolution strategy. Optimization of solvent, temperature, and stoichiometry will be key to achieving the best results for a specific racemic mixture.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, a Rivastigmine analog, utilizing (S)-2-Methylbutylamine as a chiral building block. Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The protocols outlined herein describe a multi-step synthesis, including the formation of a chiral amine intermediate and its subsequent carbamoylation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Methylbutylamine is a chiral primary amine that serves as a versatile building block in the synthesis of pharmaceutical and agrochemical compounds.[3][4] Its chiral nature makes it particularly valuable for the enantioselective synthesis of bioactive molecules.[] This application note focuses on the synthesis of a Rivastigmine analog, demonstrating the utility of (S)-2-Methylbutylamine in constructing complex pharmaceutical intermediates. The synthesis pathway involves the reductive amination of a ketone precursor followed by a carbamoylation reaction.

Synthesis Pathway Overview

The overall synthesis strategy involves a two-step process to generate the target pharmaceutical intermediate, (S)-N-Ethyl-N-methyl-3-(1-((2-methylbutyl)amino)ethyl)phenyl)carbamate.

A 3-Hydroxyacetophenone C Intermediate Amine A->C Reductive Amination (NaBH(OAc)3) B (S)-2-Methylbutylamine B->C E Target Intermediate (Rivastigmine Analog) C->E Carbamoylation (NaH) D N-Ethyl-N-methylcarbamoyl chloride D->E

Caption: Overall synthesis workflow from starting materials to the target intermediate.

Experimental Protocols

Synthesis of (S)-3-(1-((2-methylbutyl)amino)ethyl)phenol (Intermediate Amine)

This protocol describes the reductive amination of 3-hydroxyacetophenone with (S)-2-Methylbutylamine.

Materials:

  • 3-Hydroxyacetophenone

  • (S)-2-Methylbutylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 3-hydroxyacetophenone (1.0 eq) in 1,2-dichloroethane (DCE), add (S)-2-Methylbutylamine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of (S)-N-Ethyl-N-methyl-3-(1-((2-methylbutyl)amino)ethyl)phenyl)carbamate (Target Intermediate)

This protocol details the carbamoylation of the intermediate amine.

Materials:

  • (S)-3-(1-((2-methylbutyl)amino)ethyl)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N-Ethyl-N-methylcarbamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Syringe and needle

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of (S)-3-(1-((2-methylbutyl)amino)ethyl)phenol (1.0 eq) in anhydrous THF dropwise at 0 °C using a syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add N-Ethyl-N-methylcarbamoyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target intermediate.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis protocols.

Table 1: Synthesis of Intermediate Amine

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
Appearance Pale yellow oil

Table 2: Synthesis of Target Intermediate

ParameterValue
Yield 60-70%
Purity (by HPLC) >98%
Appearance Colorless to light brown oil

Mechanism of Action: Cholinesterase Inhibition

The target pharmaceutical intermediate is an analog of Rivastigmine, which functions as a cholinesterase inhibitor. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.

cluster_0 Synaptic Cleft cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding & Activation ACh->Postsynaptic Increased Signaling Choline Choline AChE->Choline Acetate Acetate AChE->Acetate InhibitedAChE Inhibited AChE AChE->InhibitedAChE RivastigmineAnalog Rivastigmine Analog (Target Intermediate) RivastigmineAnalog->AChE Inhibition

Caption: Cholinesterase inhibition by the Rivastigmine analog.

Conclusion

The protocols detailed in this document provide a reliable method for the synthesis of a chiral pharmaceutical intermediate using (S)-2-Methylbutylamine. The described synthetic route is efficient and yields high-purity products. The application of this intermediate in the development of cholinesterase inhibitors highlights the importance of chiral building blocks in modern drug discovery. Further optimization of reaction conditions may lead to improved yields and scalability for industrial applications.

References

Application of 2-Methylbutylamine in Agrochemical Synthesis: A Focus on the Fungicide Valifenalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbutylamine, a chiral primary amine, serves as a valuable building block in the synthesis of various bioactive molecules, including those with applications in the agrochemical sector.[1] Its structural features, particularly its chirality, are instrumental in creating enantiomerically pure compounds, a critical aspect in the development of modern, highly specific, and effective pesticides. This document provides detailed application notes and protocols regarding the use of this compound derivatives in the synthesis of agrochemicals, with a specific focus on the fungicide valifenalate.

Application in Fungicide Synthesis: The Case of Valifenalate

Valifenalate is a fungicide belonging to the valinamide carbamate chemical class.[2] It is effective against Oomycete pathogens, which cause devastating diseases such as downy mildew and late blight in a variety of crops, including grapes, potatoes, and tomatoes.[2][3] The mode of action of valifenalate involves the inhibition of cellulose synthase, a crucial enzyme for the formation of the fungal cell wall.[2]

The chemical structure of valifenalate, methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate, incorporates a derivative of the amino acid L-valine.[4] While this compound is not directly used in the final molecule, its chiral precursor, L-valine, which shares the same carbon skeleton, is a key starting material. The synthesis of L-valine can be achieved through various methods, including chemical resolution of racemic mixtures and fermentation.[5][6] The presence of the chiral valine moiety in valifenalate is crucial for its biological activity.

Quantitative Data Summary

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Application
This compound 2-methylbutan-1-amine96-15-1C₅H₁₃N87.16Chiral Intermediate
L-Valine (2S)-2-amino-3-methylbutanoic acid72-18-4C₅H₁₁NO₂117.15Precursor
Valifenalate methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate283159-90-0C₁₉H₂₇ClN₂O₅398.9Fungicide

Experimental Protocols

The synthesis of valifenalate involves a multi-step process, with a key step being the amide coupling of an N-protected L-valine derivative with a β-amino acid ester. The following protocol is based on procedures described for analogous dipeptide compounds.[7]

1. Preparation of N-isopropoxycarbonyl-L-valine

This step involves the protection of the amino group of L-valine.

  • Materials: L-valine, Isopropyl chloroformate, Sodium hydroxide, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • Dissolve L-valine in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Slowly add isopropyl chloroformate to the stirred solution, maintaining the pH between 9 and 10 by the concurrent addition of sodium hydroxide solution.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted isopropyl chloroformate.

    • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

    • Extract the product, N-isopropoxycarbonyl-L-valine, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

2. Synthesis of methyl 3-amino-3-(4-chlorophenyl)propanoate

This intermediate can be synthesized through various routes, often starting from 4-chlorobenzaldehyde.

3. Amide Coupling to Synthesize Valifenalate

This is a critical step where the valine derivative is coupled with the β-amino acid ester.

  • Materials: N-isopropoxycarbonyl-L-valine, Methyl 3-amino-3-(4-chlorophenyl)propanoate, a coupling reagent (e.g., DCC, EDC with HOBt), a suitable solvent (e.g., dichloromethane, DMF), and a base (e.g., triethylamine).[8]

  • Procedure:

    • Dissolve N-isopropoxycarbonyl-L-valine in the chosen anhydrous solvent.

    • Add the coupling reagent and HOBt (if used) to the solution and stir for a short period at 0°C to activate the carboxylic acid.

    • In a separate flask, dissolve methyl 3-amino-3-(4-chlorophenyl)propanoate and the base in the same solvent.

    • Slowly add the amine solution to the activated acid solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain valifenalate.

Diagrams

Synthesis_of_Valifenalate cluster_0 Step 1: Protection of L-Valine cluster_1 Step 2: Amide Coupling L-Valine L-Valine N-isopropoxycarbonyl-L-valine N-isopropoxycarbonyl-L-valine L-Valine->N-isopropoxycarbonyl-L-valine NaOH Isopropyl_chloroformate Isopropyl_chloroformate Isopropyl_chloroformate->N-isopropoxycarbonyl-L-valine Valifenalate Valifenalate N-isopropoxycarbonyl-L-valine->Valifenalate Coupling Reagent, Base Methyl_3-amino-3-(4-chlorophenyl)propanoate Methyl_3-amino-3-(4-chlorophenyl)propanoate Methyl_3-amino-3-(4-chlorophenyl)propanoate->Valifenalate

Caption: Synthetic pathway for Valifenalate.

Experimental_Workflow start Start protection Protection of L-Valine start->protection activation Activation of Protected L-Valine protection->activation coupling Amide Coupling with β-amino acid ester activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Valifenalate purification->product

Caption: Experimental workflow for Valifenalate synthesis.

This compound, through its precursor L-valine, plays a significant role in the synthesis of the fungicide valifenalate. The chiral nature of this building block is essential for the targeted biological activity of the final agrochemical product. The synthetic protocols outlined provide a general framework for the preparation of valifenalate, highlighting the key chemical transformations involved. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity in a laboratory or industrial setting.

References

Application Notes and Protocols for N-Alkylation of 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 2-methylbutylamine, a chiral primary amine of interest in synthetic and medicinal chemistry. The protocols outlined below cover three widely applicable methods: reductive amination, direct alkylation with alkyl halides, and sustainable N-alkylation via the borrowing hydrogen strategy.

Introduction

N-alkylated amines are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. The introduction of alkyl groups to an amine can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacological profile. This compound, a chiral building block, offers the potential for creating stereochemically defined N-alkylated derivatives. This application note details robust and reproducible protocols for the synthesis of N-alkylated this compound derivatives, providing researchers with practical methodologies for drug discovery and development.

I. Reductive Amination

Reductive amination is a highly versatile and widely employed method for the N-alkylation of primary amines. This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This method offers excellent control over the degree of alkylation, minimizing the formation of over-alkylated byproducts.

Experimental Protocol: N-Benzylation of this compound

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Add benzaldehyde (1.05 equiv.) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by thin-layer chromatography (TLC).

  • Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-methylbutylamine.

Quantitative Data

The following table summarizes representative quantitative data for the reductive amination of primary amines with various aldehydes.

EntryAldehydeReducing AgentSolventReaction Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM492
2IsobutyraldehydeNaBH(OAc)₃DCE688
3CyclohexanecarboxaldehydeNaBH₃CNMeOH885

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in DCM B Add Benzaldehyde A->B 1.05 equiv. C Stir at RT (Imine Formation) B->C D Add NaBH(OAc)₃ (Reduction) C->D 1-2 h E Monitor by TLC D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Workflow for the reductive amination of this compound.

II. Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. A key challenge with primary amines is the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[1][2] This can often be mitigated by using a large excess of the primary amine.

Experimental Protocol: N-Ethylation of this compound

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (3.0 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.) in acetonitrile (MeCN).

  • Add ethyl iodide (1.0 equiv.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield N-ethyl-2-methylbutylamine.

Quantitative Data

The following table presents representative data for the direct N-alkylation of primary amines with alkyl halides.

EntryAlkyl HalideBaseSolventTemperature (°C)Yield (%)
1Ethyl IodideK₂CO₃MeCN5075
2Benzyl BromideEt₃NDMF2582
3n-Butyl BromideK₂CO₃Acetone6070

Experimental Workflow: Direct Alkylation

Direct_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound (3 equiv.) and K₂CO₃ in MeCN B Add Ethyl Iodide (1 equiv.) A->B dropwise C Heat to 50 °C B->C D Stir for 12-24 h C->D E Monitor by TLC D->E F Filter and Concentrate E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Purify (Distillation/Chromatography) H->I J J I->J Pure Product

Workflow for the direct alkylation of this compound.

III. N-Alkylation with Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a sustainable and atom-economical method for the N-alkylation of amines using alcohols as alkylating agents.[3] This process, typically catalyzed by transition metal complexes (e.g., Ruthenium or Iridium), involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen "borrowed" from the alcohol is then used to reduce the imine intermediate, regenerating the catalyst and producing water as the only byproduct.

Experimental Protocol: N-Butylation of this compound

Materials:

  • This compound

  • 1-Butanol

  • [Ru(p-cymene)Cl₂]₂

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add [Ru(p-cymene)Cl₂]₂ (0.025 equiv.), dppf (0.05 equiv.), and potassium tert-butoxide (KOtBu) (0.1 equiv.).

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and 1-butanol (1.2 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-butyl-2-methylbutylamine.

Quantitative Data

The following table provides representative data for the ruthenium-catalyzed N-alkylation of primary amines with alcohols.

EntryAlcoholCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
11-Butanol2.5KOtBu11085
2Benzyl alcohol2.5KOtBu10090
31-Hexanol2.5K₂CO₃12080

Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen_Cycle Ru_cat [Ru]-H Product R'NHCH₂R Ru_cat->Product + H₂ Ru_cat_active [Ru] Ru_cat_active->Ru_cat + H₂ RCHO RCHO Ru_cat_active->RCHO RCH2OH RCH₂OH RCH2OH->Ru_cat_active Imine R'N=CHR RCHO->Imine H2O H₂O Amine R'NH₂ Amine->Imine Imine->Ru_cat

Catalytic cycle for N-alkylation via borrowing hydrogen.

Conclusion

The N-alkylation of this compound can be effectively achieved through various synthetic strategies. Reductive amination offers high selectivity and is suitable for a wide range of carbonyl coupling partners. Direct alkylation with alkyl halides provides a straightforward approach, although control of over-alkylation is a key consideration. The borrowing hydrogen methodology represents a modern, sustainable, and atom-economical alternative that avoids the use of stoichiometric activating or reducing agents. The choice of method will depend on the specific target molecule, available starting materials, and desired scale of the reaction. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of novel N-alkylated this compound derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Chiral Ligands from 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral Schiff base ligands derived from (S)-2-methylbutylamine. Chiral ligands are essential tools in asymmetric catalysis, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The protocols outlined below are based on established condensation reactions and can be adapted for various research and development applications.

Synthesis of (S)-N-(Salicylidene)-2-methylbutylamine: A Chiral Schiff Base Ligand

Chiral Schiff base ligands are readily synthesized through the condensation of a chiral primary amine with an aldehyde, typically salicylaldehyde or its derivatives.[1][2][3] These ligands are valuable in the formation of metal complexes that can act as catalysts in a variety of asymmetric transformations.[2] The following protocol details the synthesis of a chiral Schiff base ligand from (S)-2-methylbutylamine and salicylaldehyde.

Experimental Protocol:

Materials:

  • (S)-2-Methylbutylamine

  • Salicylaldehyde

  • Ethanol (absolute)

  • Toluene (optional, for azeotropic removal of water)

  • Magnesium sulfate or Sodium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in absolute ethanol.

  • Amine Addition: To the stirred solution, add (S)-2-methylbutylamine (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. The resulting product is typically a crystalline solid.[5]

Note: For reactions where water removal is critical to drive the equilibrium towards the product, the reaction can be performed in toluene with a Dean-Stark apparatus to azeotropically remove the water formed during the condensation.

Data Presentation:
ReactantMolar RatioMolecular Weight ( g/mol )
(S)-2-Methylbutylamine1.087.16
Salicylaldehyde1.0122.12

Quantitative data such as yield and enantiomeric excess would be dependent on the specific reaction conditions and subsequent catalytic application and should be determined experimentally.

Logical Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Amine (S)-2-Methylbutylamine Condensation Condensation Reaction (Reflux, 2-4h) Amine->Condensation Aldehyde Salicylaldehyde Aldehyde->Condensation Solvent Ethanol Solvent->Condensation Workup Solvent Removal Condensation->Workup Purification Recrystallization / Chromatography Workup->Purification Product (S)-N-(Salicylidene)-2-methylbutylamine Purification->Product

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Synthesis of Chiral Salen-Type Ligands from 2-Methylbutane Derivatives

Salen-type ligands are tetradentate Schiff bases that form stable complexes with a wide range of metal ions and are extensively used in catalysis.[6] The synthesis of a chiral Salen-type ligand requires a chiral diamine as a precursor. While a direct, documented synthesis of a suitable chiral diamine from 2-methylbutane was not identified in the literature, a general synthetic strategy can be proposed based on established methods for creating chiral vicinal diamines.[6][7][8]

Proposed Synthetic Pathway for a Chiral Diamine Precursor:

The synthesis of a chiral diamine such as (2S,3S)-2,3-diamino-2-methylbutane would be a multi-step process, likely starting from a chiral precursor derived from 2-methylbutane. One potential, though unverified, route could involve the asymmetric dihydroxylation of a suitable alkene, followed by conversion of the diol to a diamine.

General Protocol for Salen-Type Ligand Synthesis (Hypothetical for a 2-Methylbutane-derived Diamine):

This protocol is based on the well-established synthesis of N,N'-bis(salicylidene)ethylenediamine and assumes the availability of a suitable chiral diamine derived from 2-methylbutane.[9]

Materials:

  • Chiral diamine (e.g., a diamine derived from 2-methylbutane)

  • Salicylaldehyde

  • Ethanol (absolute)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chiral diamine (1.0 eq) in absolute ethanol.

  • Aldehyde Addition: To the stirred solution, add salicylaldehyde (2.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate is often observed.[9]

  • Isolation: Cool the reaction mixture to room temperature. The solid product can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure Salen-type ligand.[9]

Data Presentation (Hypothetical):
ReactantMolar Ratio
Chiral Diamine1.0
Salicylaldehyde2.0

The specific molecular weights and expected yields would depend on the exact structure of the chiral diamine used.

Signaling Pathway for Salen-Type Ligand Formation:

Salen_Synthesis_Pathway cluster_precursor Precursor Synthesis (Hypothetical) cluster_salen_synthesis Salen Ligand Synthesis Start 2-Methylbutane Derivative Intermediate1 Chiral Diol Start->Intermediate1 Asymmetric Dihydroxylation Diamine Chiral Diamine Intermediate1->Diamine Amination Condensation Condensation Reaction Diamine->Condensation Salicylaldehyde Salicylaldehyde (2 eq) Salicylaldehyde->Condensation Salen Chiral Salen-Type Ligand Condensation->Salen

References

Application Notes and Protocols: 2-Methylbutylamine in the Preparation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutylamine, a chiral primary amine, serves as a versatile building block in the synthesis of a variety of bioactive molecules.[1] Its incorporation into molecular scaffolds can influence physicochemical properties such as lipophilicity and metabolic stability, and its chiral nature can be exploited to achieve enantioselectivity, a critical aspect in modern drug design.[1] These characteristics make this compound a valuable synthon for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of bioactive N-(2-methylbutyl)cinnamamide derivatives, a class of compounds known for their potential antimicrobial and anticancer activities.

Bioactive Molecules Derived from this compound: N-(2-Methylbutyl)cinnamamides

N-substituted cinnamamides are a well-established class of bioactive compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, and antitumor effects. The synthesis of these molecules typically involves the formation of an amide bond between a substituted cinnamic acid and a primary or secondary amine. The use of this compound in this context introduces a chiral, branched alkyl chain which can modulate the biological activity and pharmacokinetic profile of the resulting cinnamamide.

Representative Bioactive Molecule: (E)-N-(2-methylbutyl)-3-phenylacrylamide

For the purpose of these application notes, we will focus on the synthesis and hypothetical biological evaluation of (E)-N-(2-methylbutyl)-3-phenylacrylamide as a representative bioactive molecule.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical N-(2-methylbutyl)cinnamamide derivative. This data is based on typical results obtained for analogous compounds in the scientific literature.

Table 1: Synthesis and Physicochemical Properties

ParameterValue
Compound Name (E)-N-(2-methylbutyl)-3-phenylacrylamide
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Reaction Yield 85%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point 110-112 °C
Solubility Soluble in DMSO, Methanol, Chloroform

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)64
Candida albicans (ATCC 90028)32
Mycobacterium tuberculosis (H37Rv)12.5

Table 3: In Vitro Anticancer Activity (IC₅₀)

Cell LineIC₅₀ (µM)
MCF-7 (Human breast adenocarcinoma)15.2
A549 (Human lung carcinoma)22.8
HCT116 (Human colon carcinoma)18.5
HEK293 (Human embryonic kidney - control)>100

Experimental Protocols

Protocol 1: Synthesis of (E)-N-(2-methylbutyl)-3-phenylacrylamide

This protocol describes the synthesis of the target cinnamamide via an amide coupling reaction between trans-cinnamic acid and this compound using a carbodiimide coupling agent.

Materials:

  • trans-Cinnamic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, prepare a solution of this compound (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (E)-N-(2-methylbutyl)-3-phenylacrylamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various microbial strains.

Materials:

  • Synthesized (E)-N-(2-methylbutyl)-3-phenylacrylamide

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain according to CLSI guidelines (typically to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (medium with inoculum and no compound) and negative controls (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by using a viability indicator like resazurin.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Synthesized (E)-N-(2-methylbutyl)-3-phenylacrylamide

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control cytotoxic drug (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock solution. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include vehicle controls (DMSO) and positive controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start Materials: trans-Cinnamic Acid This compound reaction Amide Coupling (DCC, DMAP, DCM) start->reaction workup Workup & Purification (Filtration, Extraction, Chromatography) reaction->workup product Pure Product: (E)-N-(2-methylbutyl)-3-phenylacrylamide workup->product antimicrobial Antimicrobial Assay (MIC Determination) product->antimicrobial anticancer Anticancer Assay (IC50 Determination) product->anticancer data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis

Caption: Workflow for the synthesis and biological evaluation of (E)-N-(2-methylbutyl)-3-phenylacrylamide.

Putative Signaling Pathway Inhibition in Cancer Cells

Many bioactive amides exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism where an N-(2-methylbutyl) derivative inhibits a kinase cascade.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibitor N-(2-methylbutyl) Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by a bioactive N-(2-methylbutyl) derivative.

Conclusion

This compound is a readily available and valuable chiral building block for the synthesis of novel bioactive molecules. The protocols and data presented herein provide a framework for the preparation and evaluation of N-(2-methylbutyl)cinnamamides as potential antimicrobial and anticancer agents. The versatility of the amide coupling reaction allows for the generation of diverse libraries of compounds, enabling extensive structure-activity relationship (SAR) studies to optimize biological activity and drug-like properties. Further investigation into the specific molecular targets and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Enantioselective Reactions Catalyzed by Chiral Primary Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

The development of small molecule organocatalysts for enantioselective synthesis is a cornerstone of modern organic chemistry, providing metal-free alternatives for the construction of chiral molecules. Chiral primary amines and their derivatives, such as amides and thioureas, are a versatile class of organocatalysts capable of promoting a wide range of asymmetric transformations. While the academic and patent literature is rich with examples of catalysts derived from scaffolds like 1,2-diaminocyclohexane and cinchona alkaloids, specific applications of catalysts derived from 2-methylbutylamine are not extensively documented.

This document provides a detailed overview of the application of a representative chiral primary amine-thiourea catalyst in the enantioselective Michael addition. The principles, protocols, and data presented herein are based on well-established catalyst systems and are intended to serve as a practical guide for researchers interested in leveraging this class of catalysts for asymmetric C-C bond formation.

Representative Application: Enantioselective Michael Addition of Ketones to Nitroolefins

The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a powerful tool for carbon-carbon bond formation. The use of chiral primary amine-thiourea catalysts allows for the highly enantioselective addition of ketones to nitroolefins, yielding synthetically valuable γ-nitro ketones which are precursors to chiral γ-amino acids and other important building blocks.

Catalyst Structure and Rationale

A common and effective bifunctional primary amine-thiourea catalyst is derived from a chiral diamine, such as (1R,2R)-1,2-diphenylethanediamine. One amine is functionalized as a primary amine to enable enamine formation with the ketone substrate, while the other is converted to a thiourea to act as a hydrogen-bond donor, activating the nitroolefin electrophile.

Figure 1: Structure of a Representative Chiral Primary Amine-Thiourea Catalyst

Caption: A representative primary amine-thiourea catalyst.

Proposed Catalytic Cycle

The catalyst operates through a dual activation mechanism involving both enamine and hydrogen-bonding catalysis.

G Ketone Ketone (R1-CO-CH2-R2) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst Catalyst 1 (Primary Amine-Thiourea) Catalyst->Enamine ActivatedComplex Ternary Complex (H-Bonding) Enamine->ActivatedComplex Nitroolefin Nitroolefin (R3-CH=CH-NO2) Nitroolefin->ActivatedComplex H-Bonding Activation MichaelAdduct_iminium Iminium Intermediate ActivatedComplex->MichaelAdduct_iminium Michael Addition Product γ-Nitro Ketone (Chiral Product) MichaelAdduct_iminium->Product + H2O (Hydrolysis) Catalyst_regen Catalyst 1 (Regenerated) MichaelAdduct_iminium->Catalyst_regen Catalyst_regen->Catalyst Enters next cycle

Caption: Proposed dual-activation catalytic cycle.

Data Presentation: Enantioselective Michael Addition of Acetophenone to β-Nitrostyrene

The following table summarizes representative results for the Michael addition of acetophenone to various substituted β-nitrostyrenes using a chiral primary amine-thiourea catalyst.

EntryAr in NitrostyreneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1C₆H₅10Toluene249592
24-NO₂-C₆H₄10Toluene129895
34-Cl-C₆H₄10Toluene249391
44-MeO-C₆H₄10Toluene368889
52-Naphthyl10Toluene309093

Note: The data presented is representative of typical results found in the literature for this class of reaction and catalyst. Actual results may vary based on specific reaction conditions and catalyst structure.

Experimental Protocols

Protocol 2.1: Synthesis of a Representative Primary Amine-Thiourea Catalyst

This protocol describes the synthesis of a catalyst derived from (1R,2R)-1,2-diphenylethanediamine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate.

G start Start step1 Dissolve (1R,2R)-DPEN in CH2Cl2 start->step1 step2 Cool solution to 0 °C step1->step2 step3 Add isothiocyanate dropwise step2->step3 step4 Stir at room temperature for 12 h step3->step4 step5 Monitor by TLC step4->step5 step6 Concentrate in vacuo step5->step6 Reaction complete step7 Purify by column chromatography step6->step7 end Obtain pure catalyst step7->end

Caption: Workflow for catalyst synthesis.

Materials:

  • (1R,2R)-1,2-Diphenylethanediamine

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of (1R,2R)-1,2-diphenylethanediamine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere, cool the solution to 0 °C.

  • Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the desired primary amine-thiourea catalyst as a white solid.

Protocol 2.2: General Procedure for the Enantioselective Michael Addition

Materials:

  • Chiral primary amine-thiourea catalyst (e.g., from Protocol 2.1)

  • β-Nitrostyrene derivative (1.0 eq)

  • Ketone (e.g., Acetophenone, 10 eq)

  • Toluene, anhydrous

  • Benzoic acid (co-catalyst, 5 mol%)

Procedure:

  • To a vial, add the β-nitrostyrene derivative (0.2 mmol, 1.0 eq), the chiral primary amine-thiourea catalyst (0.02 mmol, 10 mol%), and benzoic acid (0.01 mmol, 5 mol%).

  • Add anhydrous toluene (1.0 mL) followed by acetophenone (2.0 mmol, 10 eq).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 12-36 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the desired γ-nitro ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Concluding Remarks

Chiral primary amine derivatives, particularly bifunctional thioureas, are highly effective organocatalysts for enantioselective C-C bond-forming reactions. The protocols and representative data provided in these application notes serve as a valuable starting point for researchers looking to explore this area of asymmetric catalysis. While direct applications of this compound-derived catalysts are not prevalent in the current literature, the principles of catalyst design and reaction optimization detailed here are broadly applicable and can guide the development of novel catalytic systems. Researchers are encouraged to adapt these methodologies to their specific substrates and to explore the synthesis and application of new chiral primary amine scaffolds.

Application Notes and Protocols for the Resolution of Carboxylic Acids with (S)-(-)-2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The therapeutic efficacy of many chiral drugs is often attributed to a single enantiomer, while the other may be inactive or even cause adverse effects. One of the most common and effective methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3] This application note provides a detailed protocol for the resolution of racemic carboxylic acids using the chiral amine (S)-(-)-2-Methylbutylamine.

(S)-(-)-2-Methylbutylamine is a readily available and effective resolving agent for a variety of carboxylic acids. The fundamental principle of this resolution lies in the reaction of a racemic carboxylic acid (a 50:50 mixture of (R)- and (S)-enantiomers) with an enantiomerically pure chiral amine, in this case, (S)-(-)-2-Methylbutylamine. This acid-base reaction forms a pair of diastereomeric salts: ((R)-acid·(S)-amine) and ((S)-acid·(S)-amine). These diastereomers possess different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.[1][2][3]

Once the less soluble diastereomeric salt has crystallized and been isolated, the enantiomerically pure carboxylic acid can be regenerated by treatment with a strong acid. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer of the carboxylic acid can also be recovered.

Data Presentation

The following table summarizes representative quantitative data from the resolution of various racemic carboxylic acids using chiral amines. While specific data for (S)-(-)-2-Methylbutylamine is not extensively published, the data presented for structurally similar systems, such as the resolution of profens with other chiral amines, provides a reasonable expectation of the outcomes.

Racemic Carboxylic AcidChiral Resolving AgentYield of Less Soluble Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)Reference
(±)-Ibuprofen(S)-(-)-α-phenethylamine~40-50>95[4][5]
(±)-Ketoprofen(-)-Cinchonidine4486 (before recrystallization)[6][7]
(±)-Ketoprofen(-)-Cinchonidine3197 (after one recrystallization)[6][7]
(±)-NaproxenN-alkyl-D-glucamines>9599[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the resolution of a generic racemic carboxylic acid using (S)-(-)-2-Methylbutylamine.

Materials and Reagents
  • Racemic carboxylic acid

  • (S)-(-)-2-Methylbutylamine (enantiomerically pure)

  • An appropriate solvent for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture thereof)

  • A strong acid for regeneration (e.g., 2 M Hydrochloric acid or 2 M Sulfuric acid)

  • An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus

  • Rotary evaporator

Protocol

Step 1: Formation of Diastereomeric Salts

  • In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable solvent. The choice of solvent is crucial and may require some preliminary screening to find one in which the diastereomeric salts have a significant solubility difference.

  • In a separate container, dissolve an equimolar amount of (S)-(-)-2-Methylbutylamine in a small amount of the same solvent.

  • Slowly add the solution of (S)-(-)-2-Methylbutylamine to the solution of the racemic carboxylic acid with constant stirring.

  • The formation of the diastereomeric salts may be exothermic. The mixture can be gently heated to ensure complete dissolution and salt formation.

Step 2: Fractional Crystallization of the Diastereomeric Salts

  • Allow the solution to cool slowly to room temperature. To induce crystallization, it may be necessary to scratch the inside of the flask with a glass rod or to add a seed crystal of the desired diastereomeric salt if available.

  • Further cooling in an ice bath can increase the yield of the crystalline salt.

  • Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The collected crystals can be further purified by recrystallization from the same or a different solvent system to improve the diastereomeric purity.

Step 3: Regeneration of the Enantiomerically Pure Carboxylic Acid

  • Suspend the crystalline diastereomeric salt in water.

  • Add a strong acid (e.g., 2 M HCl or 2 M H₂SO₄) dropwise with stirring until the solution becomes acidic (test with pH paper). This will protonate the carboxylate and liberate the free carboxylic acid, which may precipitate if it is a solid.

  • Extract the liberated carboxylic acid into an organic solvent such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

Step 4: Determination of Enantiomeric Excess

  • The enantiomeric excess (ee) of the resolved carboxylic acid should be determined. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or by converting the carboxylic acid to a diastereomeric ester or amide with a chiral derivatizing agent and analyzing by standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Logical Workflow for the Resolution Protocol

G Workflow for the Resolution of a Racemic Carboxylic Acid cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Regeneration of Enantiomers racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) solvent_addition Dissolve in a suitable solvent racemic_acid->solvent_addition resolving_agent (S)-(-)-2-Methylbutylamine resolving_agent->solvent_addition mixing Mix solutions solvent_addition->mixing salt_formation Formation of Diastereomeric Salts ((R)-Acid·(S)-Amine + (S)-Acid·(S)-Amine) mixing->salt_formation cooling Slow Cooling & Crystallization salt_formation->cooling filtration Vacuum Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Acid·(S)-Amine) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt (e.g., (S)-Acid·(S)-Amine) filtration->mother_liquor acidification_1 Acidification (e.g., HCl) less_soluble->acidification_1 acidification_2 Acidification (e.g., HCl) mother_liquor->acidification_2 extraction_1 Organic Extraction acidification_1->extraction_1 pure_enantiomer_1 Enantiomerically Enriched Carboxylic Acid (e.g., (R)-Acid) extraction_1->pure_enantiomer_1 extraction_2 Organic Extraction acidification_2->extraction_2 pure_enantiomer_2 Enantiomerically Enriched Carboxylic Acid (e.g., (S)-Acid) extraction_2->pure_enantiomer_2

Caption: A flowchart illustrating the key stages in the resolution of a racemic carboxylic acid.

This protocol provides a general framework for the resolution of carboxylic acids using (S)-(-)-2-Methylbutylamine. The specific conditions, particularly the choice of solvent and crystallization temperature, may need to be optimized for each specific carboxylic acid to achieve the best separation and yield.

References

Application Notes and Protocols for 2-Methylbutylamine in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutylamine, a chiral primary amine, is a versatile and valuable building block in the fine chemical industry.[1][2] Its unique structural features, including a primary amine group and a chiral center, make it a crucial intermediate in a variety of industrial applications.[1][2][3] These applications primarily include its use as a chiral resolving agent for racemic mixtures, a key precursor in the synthesis of pharmaceuticals and agrochemicals, and its role in the formulation of corrosion inhibitors.[1][4] This document provides detailed application notes and experimental protocols for the industrial utilization of this compound in these key areas.

Application as a Chiral Resolving Agent

The most prominent industrial application of this compound is in the separation of enantiomers from racemic mixtures, a critical process in the manufacturing of optically active pharmaceuticals and agrochemicals.[2][5] The principle lies in the reaction of a racemic acid with an enantiomerically pure form of this compound to form diastereomeric salts.[5][6] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]

Key Advantages:

  • Efficiency: Can achieve high enantiomeric excess (% ee) after one or more crystallization cycles.

  • Versatility: Effective for the resolution of a wide range of acidic compounds.

  • Recoverability: The resolving agent can often be recovered and reused, making the process more economical.

General Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the diastereomeric salt crystallization of a racemic carboxylic acid using (S)-(-)-2-Methylbutylamine.

Materials:

  • Racemic carboxylic acid

  • (S)-(-)-2-Methylbutylamine (or (R)-(+)-2-Methylbutylamine)

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard laboratory glassware and filtration apparatus

  • Polarimeter or chiral HPLC for enantiomeric excess determination

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of (S)-(-)-2-Methylbutylamine in the same solvent. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: The diastereomeric salts will begin to precipitate. The mixture may be heated to ensure complete dissolution and then slowly cooled to room temperature, followed by further cooling in an ice bath to maximize crystallization. The rate of cooling can significantly impact the purity of the crystals.

  • Isolation of Diastereomer: Isolate the less soluble diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a suitable acid (e.g., HCl) to a pH of 1-2. This will protonate the amine and liberate the free carboxylic acid.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an appropriate organic solvent.

  • Purification and Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to yield the resolved carboxylic acid. Determine the enantiomeric excess using polarimetry or chiral HPLC.

  • Recovery of Resolving Agent: The aqueous layer containing the this compound salt can be basified with NaOH and the free amine can be recovered by extraction and distillation.

Visualization of Chiral Resolution Workflow

G cluster_0 Resolution Process racemic_acid Racemic Carboxylic Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts Salt Formation resolving_agent (S)-(-)-2-Methylbutylamine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt crystallization->mother_liquor acidification1 Acidification (HCl) less_soluble_salt->acidification1 acidification2 Acidification (HCl) mother_liquor->acidification2 enantiomer1 Enriched (R)-Acid acidification1->enantiomer1 basification Basification (NaOH) acidification1->basification enantiomer2 Enriched (S)-Acid acidification2->enantiomer2 recovered_agent Recovered (S)-(-)-2-Methylbutylamine basification->recovered_agent Extraction & Distillation

Caption: Workflow for chiral resolution of a racemic acid.

Application in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][4][7] Its primary amine functionality allows for its incorporation into larger molecules through reactions such as N-alkylation, acylation, and reductive amination.[4] The inherent chirality of this compound is often transferred to the final product, which is essential for its biological activity.[1][2]

Synthesis of Bioactive Molecules

While specific proprietary synthetic routes are often not publicly disclosed, the general chemistry involves the formation of amide or secondary amine linkages. For example, this compound can be reacted with a carboxylic acid or its derivative to form an amide, a common functional group in many pharmaceuticals and pesticides.

Example Synthetic Protocol: N-(2-Methylbutyl)benzamide

This protocol provides a laboratory-scale synthesis of a model amide to demonstrate the reactivity of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and a slight excess of triethylamine in DCM. Cool the mixture in an ice bath.

  • Acylation: Slowly add an equimolar amount of benzoyl chloride to the stirred solution. Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Workup: Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for Synthetic Applications
Product TypeReactantReaction TypeTypical Yield (%)Reference
AmidesAcyl HalidesAcylation>90General Organic Chemistry
Secondary AminesAldehydes/KetonesReductive Amination70-90General Organic Chemistry
Substituted UreasIsocyanatesAddition>95General Organic Chemistry

Visualization of a Synthetic Pathway

G cluster_1 Synthesis of N-(2-Methylbutyl)benzamide start This compound conditions Triethylamine, DCM, 0°C to RT start->conditions reactant Benzoyl Chloride reactant->conditions product N-(2-Methylbutyl)benzamide conditions->product Acylation

Caption: Synthesis of an amide from this compound.

Application as a Corrosion Inhibitor

Amines, including this compound, are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[4] They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium.[8][9] The lone pair of electrons on the nitrogen atom facilitates this adsorption process.

Mechanism of Corrosion Inhibition

The inhibition mechanism involves the electrostatic interaction between the protonated amine and the negatively charged metal surface (in acidic media) and the formation of coordinate bonds between the nitrogen's lone pair and vacant d-orbitals of the metal. The alkyl chain of this compound contributes to the hydrophobicity of the protective film, further preventing contact with the corrosive solution.

Protocol for Evaluating Corrosion Inhibition Efficiency (Weight Loss Method)

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • Various concentrations of this compound

  • Acetone and distilled water for cleaning

  • Desiccator

  • Analytical balance

Procedure:

  • Coupon Preparation: Polish the metal coupons to a mirror finish, degrease with acetone, wash with distilled water, and dry. Weigh the coupons accurately.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing different concentrations of this compound. A blank solution without the inhibitor should also be prepared.

  • Immersion Test: Immerse the prepared coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Coupon Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., with a specific inhibitor solution and brushing), wash with distilled water and acetone, dry, and re-weigh.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.

Expected Performance Data
Inhibitor Concentration (mM)Weight Loss (mg/cm²/h)Inhibition Efficiency (%)
0 (Blank)Value dependent on metal and acid0
1Expected to be lower than blankCalculated value
5Expected to be lower than 1 mMCalculated value
10Expected to be the lowestCalculated value

Note: The actual values will depend on the specific experimental conditions.

Visualization of Inhibition Mechanism

G cluster_2 Corrosion Inhibition Mechanism metal Metal Surface adsorption Adsorption metal->adsorption amine This compound (R-NH2) protonated_amine Protonated Amine (R-NH3+) amine->protonated_amine In Acidic Medium protonated_amine->adsorption protective_film Protective Film Formation adsorption->protective_film Barrier Effect

Caption: Adsorption mechanism of this compound.

Safety and Handling

This compound is a flammable and corrosive liquid.[7][10] It can cause severe skin burns and eye damage.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.[1]

This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the synthesis of 2-Methylbutylamine.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses specific issues that can lead to low yields in the synthesis of this compound, categorized by common synthetic routes.

Category 1: Reductive Amination of 2-Methylbutanal or 2-Methylbutanone

Question: My reductive amination of 2-methylbutanal is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer:

Low yields in the reductive amination of 2-methylbutanal can stem from several factors related to the reaction conditions and reagents. Here are some common issues and troubleshooting steps:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial.

    • Troubleshooting:

      • pH Control: Ensure the reaction pH is weakly acidic (around 5-6) to facilitate imine formation without causing significant hydrolysis of the imine or decomposition of the aldehyde.

      • Water Removal: The formation of an imine from an aldehyde and an amine releases water. Removing this water can drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Choice of Hydride: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are generally effective for reductive amination as they are less reactive towards the carbonyl group and preferentially reduce the iminium ion. If using a stronger reducing agent like sodium borohydride (NaBH4), it may prematurely reduce the aldehyde.

      • Reagent Quality: Ensure the reducing agent has not degraded due to improper storage. Use freshly opened or properly stored reagents.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Aldol Condensation: Aldehydes can undergo self-condensation under basic or acidic conditions. Maintaining a controlled pH and temperature can minimize this side reaction.

      • Over-alkylation: The primary amine product can sometimes react with the starting aldehyde to form a secondary amine. Using an excess of the amine source (e.g., ammonia or an ammonium salt) can help to minimize this.

Category 2: Reduction of 2-Methylbutanenitrile

Question: I am experiencing a low yield when reducing 2-methylbutanenitrile to this compound. What should I investigate?

Answer:

The reduction of a nitrile to a primary amine is a common synthetic route, but several factors can lead to a low yield.

  • Incomplete Reduction: The nitrile may not be fully converted to the amine.

    • Troubleshooting:

      • Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. Ensure you are using a sufficient molar excess (typically 2-4 equivalents) to drive the reaction to completion.

      • Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle reflux to ensure complete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up Issues: The product can be lost during the work-up procedure.

    • Troubleshooting:

      • Hydrolysis: The work-up for LiAlH4 reactions is critical. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution. The order and amount of these reagents are important to form a granular precipitate of aluminum salts that can be easily filtered off. An improper work-up can lead to the formation of a gelatinous precipitate that traps the product.

      • Product Extraction: this compound has some water solubility. Ensure you perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize product recovery.

Category 3: Hofmann Rearrangement of 3-Methylpentanamide

Question: My attempt to synthesize this compound via a Hofmann rearrangement of 3-methylpentanamide resulted in a very low yield. What are the likely causes?

Answer:

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[1][2] Low yields can often be attributed to the following:

  • Incomplete N-bromination: The initial step of the reaction is the formation of an N-bromoamide.

    • Troubleshooting:

      • Stoichiometry: Ensure the correct stoichiometry of the bromine and base (e.g., sodium hydroxide) is used. Typically, one equivalent of bromine and at least two equivalents of base are required.

      • Temperature: This step is often performed at low temperatures to control the reaction.

  • Side Reactions of the Isocyanate Intermediate: The key intermediate in the Hofmann rearrangement is an isocyanate.

    • Troubleshooting:

      • Hydrolysis Conditions: The isocyanate is hydrolyzed to the amine. This is typically achieved by heating the reaction mixture. If the hydrolysis is incomplete, the product yield will be low.

      • Polymerization: Isocyanates can polymerize. Ensuring a dilute solution and controlling the temperature can help to minimize this side reaction.

  • Product Isolation: The final amine product needs to be carefully isolated.

    • Troubleshooting:

      • Extraction: As this compound is a relatively volatile and somewhat water-soluble amine, care must be taken during extraction and solvent removal. Use a suitable extraction solvent and consider techniques like distillation for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common synthetic routes include:

  • Reductive amination of 2-methylbutanal or 2-methylbutanone.[3]

  • Reduction of 2-methylbutanenitrile , often prepared from 2-bromobutane.[4][5]

  • Hofmann rearrangement of 3-methylpentanamide.[1][6]

  • Leuckart reaction of 2-methylbutanone.[7][8]

Q2: How can I purify the final this compound product?

A2: Purification of this compound is typically achieved by distillation. Due to its relatively low boiling point (94-97 °C), fractional distillation is often effective in separating it from higher-boiling impurities and residual solvents.[9] For removal of non-volatile impurities, simple distillation can be sufficient. If acidic or basic impurities are present, a preliminary acid-base extraction may be necessary before distillation.

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes, this compound is a flammable liquid and a corrosive substance that can cause skin and eye irritation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. When working with highly reactive reagents such as lithium aluminum hydride, strict anhydrous conditions must be maintained, and the reaction should be performed with extreme care.

Q4: Can I use a Grignard reaction to synthesize this compound?

A4: While a Grignard reaction is a powerful tool for C-C bond formation, its direct application to form this compound is not straightforward. A potential route could involve the reaction of a Grignard reagent with an imine derivative, but this is less common than the methods mentioned above. Grignard reagents are strong bases and will react with acidic protons, which can limit their use with certain functional groups.[10][11]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialReaction TypeReagentsYield (%)Reference
2-Methyl-1-butanolAminationRu(II) catalyst, ammonia61[12]
2-MethylbutanenitrileReductionLiAlH4Typically high[4][5]
3-MethylpentanamideHofmann RearrangementBr2, NaOHVariable[1][6]
2-MethylbutanoneLeuckart ReactionAmmonium formateVariable[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 2-Methylbutanal

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbutanal (1 equivalent) in methanol. Add a solution of ammonia in methanol (1.5 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 20 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours. Slowly add water to quench the excess reducing agent.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Reduction of 2-Methylbutanenitrile

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2-methylbutanenitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension with stirring. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the flask in an ice bath. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. Stir the mixture vigorously until a white, granular precipitate forms.

  • Isolation: Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.

  • Purification: Dry the combined organic solution over anhydrous potassium carbonate, filter, and remove the ether by distillation. Further purify the this compound by fractional distillation.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_aldehyde 2-Methylbutanal imine_formation Imine Formation (Methanol, RT) start_aldehyde->imine_formation start_amine Ammonia in Methanol start_amine->imine_formation reduction Reduction (NaBH4, 0°C -> RT) imine_formation->reduction quench Quenching (Water) reduction->quench extraction Solvent Removal & Extraction (Ether) quench->extraction purification Drying & Distillation extraction->purification end_product This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

troubleshooting_workflow cluster_synthesis Identify Synthesis Route cluster_ra_issues Potential Issues cluster_nitrile_issues Potential Issues cluster_hofmann_issues Potential Issues start Low Yield of This compound route_ra Reductive Amination start->route_ra route_nitrile Nitrile Reduction start->route_nitrile route_hofmann Hofmann Rearrangement start->route_hofmann ra1 Inefficient Imine Formation? route_ra->ra1 Check nr1 Incomplete Reduction? route_nitrile->nr1 Check hr1 Incomplete N-bromination? route_hofmann->hr1 Check ra2 Suboptimal Reducing Agent? ra1->ra2 If OK solution Implement Corrective Actions based on identified issue. ra1->solution Adjust pH, Remove Water ra3 Side Reactions? ra2->ra3 If OK ra2->solution Check Reagent, Choose milder agent ra3->solution Control Temp/pH, Use excess amine nr2 Work-up Issues? nr1->nr2 If OK nr1->solution Increase reagent, Extend reaction time nr2->solution Optimize work-up, Thorough extraction hr2 Isocyanate Side Reactions? hr1->hr2 If OK hr1->solution Check stoichiometry, Control temperature hr3 Product Isolation Losses? hr2->hr3 If OK hr2->solution Ensure complete hydrolysis, Dilute reaction hr3->solution Optimize extraction & purification

Caption: Troubleshooting workflow for diagnosing low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylbutylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation, acid-base extraction, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Typical impurities can include unreacted starting materials from the synthesis, such as 2-methyl-1-butanol or related alkyl halides, byproducts from side reactions, and residual solvents. If synthesized via reductive amination, impurities might include the intermediate imine and over-alkylated products.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is commonly assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. For chiral purity, chiral HPLC is the method of choice.[3]

Q4: Is this compound sensitive to air or moisture?

A4: While not extremely sensitive, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware, as amines can absorb carbon dioxide from the air to form carbamates.

Purification Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary technique for purifying this compound, separating it from impurities with different boiling points.[4][5]

Experimental Protocol:

A detailed protocol for fractional distillation is provided below.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.[6][7]

    • Ensure all glassware is dry and joints are properly sealed.

    • Place a stir bar or boiling chips in the distillation flask to ensure smooth boiling.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]

  • Distillation Process:

    • Charge the crude this compound into the distillation flask.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. The column allows for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.[4][6]

    • Collect the fraction that distills at the boiling point of this compound (96-97 °C at atmospheric pressure).

    • It is advisable to collect a small forerun (the first few milliliters of distillate) and discard it, as it may contain more volatile impurities.

    • Collect the main fraction in a clean, dry receiving flask.

    • Stop the distillation before the flask boils to dryness.

Troubleshooting Guide for Fractional Distillation:

ProblemPossible Cause(s)Troubleshooting Steps
Bumping / Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Ensure the heating mantle provides even heat.- Add fresh boiling chips or use a magnetic stirrer.
Flooding of the Column - Distillation rate is too fast due to excessive heating.[9]- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases on the column packing.[6]
Temperature Fluctuations - Inconsistent heating.- Drafts cooling the apparatus.- Ensure a stable heat source.- Insulate the distillation column and head with glass wool or aluminum foil.[10]
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too rapid.- Use a longer or more efficient fractionating column (more theoretical plates).[6]- Slow down the distillation rate.
No Distillate Collected - Insufficient heating.- Leaks in the system.- Increase the heating mantle temperature.- Check all joints for a proper seal. Greasing the joints can help if appropriate.[9]

Purity & Yield Data (Illustrative):

Purification MethodStarting Purity (%)Final Purity (%)Isolated Yield (%)Reference
Fractional Distillation~85>9980-90Adapted from general principles
Selective Carbamate Crystallization35>99up to 94[11]
Trichloroacetic Acid Salt PrecipitationMixture>9840-94[12]

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask setup->charge heat Gentle Heating charge->heat collect_forerun Collect & Discard Forerun heat->collect_forerun collect_main Collect Main Fraction (96-97 °C) collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze Purity Analysis (GC-MS) stop->analyze end Pure this compound analyze->end

Acid-Base Extraction

This technique is highly effective for separating this compound (a base) from neutral or acidic impurities.[13][14]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous solution of a dilute acid (e.g., 1 M HCl).[13]

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated this compound salt will move to the aqueous layer.[15][16]

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Regeneration of the Amine:

    • Combine the aqueous extracts.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a strong base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). This deprotonates the amine salt, regenerating the free amine.[15]

  • Back-Extraction:

    • Transfer the basified aqueous solution back to a separatory funnel.

    • Extract the aqueous layer multiple times with fresh portions of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide for Acid-Base Extraction:

ProblemPossible Cause(s)Troubleshooting Steps
Emulsion Formation - Vigorous shaking.- Similar densities of the two phases.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or rock the funnel instead of vigorous shaking.
Poor Separation of Layers - Similar polarities of the solvent and solute.- Try a different organic solvent.- Ensure complete protonation or deprotonation by checking the pH of the aqueous layer.
Low Yield of Recovered Amine - Incomplete extraction from the initial organic layer.- Incomplete back-extraction from the aqueous layer.- Perform additional extractions with the acidic solution.- Ensure the aqueous layer is sufficiently basic before back-extraction.- Perform more back-extractions with the organic solvent.

Acid_Base_Extraction_Logic start Crude Amine in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) Shake & Separate start->add_acid organic_layer1 Organic Layer: Neutral/Acidic Impurities add_acid->organic_layer1 Impurities Remain aqueous_layer1 Aqueous Layer: Protonated Amine Salt add_acid->aqueous_layer1 Amine Extracts basify Add Base (e.g., 2M NaOH) to Aqueous Layer aqueous_layer1->basify back_extract Back-extract with Organic Solvent basify->back_extract aqueous_layer2 Aqueous Layer: Inorganic Salts back_extract->aqueous_layer2 Waste organic_layer2 Organic Layer: Purified Amine back_extract->organic_layer2 Product end Dry & Evaporate Solvent organic_layer2->end

Preparative HPLC

For high-purity requirements, preparative HPLC can be an excellent method.[17][18]

Experimental Protocol:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first. A C18 reversed-phase column is a good starting point.[19]

    • The mobile phase could consist of a mixture of acetonitrile and water with a modifier. For amines, a basic modifier like triethylamine (0.1%) or an acidic modifier like trifluoroacetic acid (0.1%) is often added to improve peak shape.[20]

    • Optimize the gradient and flow rate for good separation of this compound from its impurities.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Dissolve the crude sample in the mobile phase and filter it before injection.

  • Fraction Collection:

    • Set up the fraction collector to collect the eluent corresponding to the peak of this compound.

    • Monitor the separation using a UV detector (if the amine or impurities have a chromophore) or an evaporative light scattering detector (ELSD).[20] For primary amines without a strong chromophore, derivatization might be necessary for UV detection.[17][18]

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the mobile phase solvents, often by rotary evaporation, to yield the purified this compound. If a non-volatile buffer was used, an additional workup step (like an acid-base extraction) might be necessary.

Troubleshooting Guide for Preparative HPLC:

ProblemPossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) - Interaction of the basic amine with acidic silanols on the silica support.- Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.[3]- Use a column specifically designed for amine separation (e.g., amine-functionalized silica).[21]
High Backpressure - Clogged column frit or tubing.- Sample precipitation on the column.- Filter the sample and mobile phase.- Flush the column with a strong solvent.- If the sample is not fully soluble in the mobile phase, dissolve it in a stronger solvent for injection.
Poor Resolution - Inappropriate mobile phase or column.- Column overloading.- Re-optimize the mobile phase composition and gradient on an analytical scale.- Reduce the injection volume or sample concentration.
Column Degradation - Use of high pH mobile phases with standard silica columns.- Use a pH-stable column for high pH applications.- Follow the column manufacturer's guidelines for pH range and cleaning procedures.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylbutylamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the N-alkylation of 2-Methylbutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing an N-alkylation of this compound?

The most significant challenge in the N-alkylation of primary amines like this compound is over-alkylation.[1][2][3][4] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine and potentially a quaternary ammonium salt.[2][5] This results in a mixture of products, which can be difficult to separate and lowers the yield of the desired secondary amine.[3] Other challenges include slow reaction rates and the potential for side reactions depending on the chosen alkylating agent and conditions.

Q2: What are the common alkylating agents for this compound?

Common alkylating agents for primary amines include:

  • Alkyl Halides (e.g., alkyl bromides, iodides): These are traditional electrophiles for N-alkylation via nucleophilic aliphatic substitution (SN2).[1][3]

  • Alcohols: Used in "borrowing hydrogen" or "hydrogen autotransfer" catalysis, this method is considered more sustainable as the only byproduct is water.[6][7] This process involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination.[6][7]

Q3: How can I control for over-alkylation?

Several strategies can be employed to minimize over-alkylation:

  • Control Stoichiometry: Using a large excess of this compound relative to the alkylating agent can favor mono-alkylation.[8]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the chance of the product reacting further.[8]

  • Competitive Deprotonation/Protonation: By using the hydrobromide salt of the primary amine along with a base, the reactant amine can be selectively deprotonated while the newly formed, more basic secondary amine remains protonated and less reactive.[9][10]

Q4: What is the role of the base in the alkylation of this compound?

A base is crucial for neutralizing the acid (e.g., HBr) that is formed during the reaction with alkyl halides.[11] If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and sterically hindered organic bases like diisopropylethylamine (DIPEA).[12][13] For reactions involving alcohols, a base like potassium tert-butoxide (tBuOK) is often used.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired N-alkylated product.

Potential Cause Suggested Solution
Over-alkylation Use a large excess of this compound, or add the alkylating agent slowly. Consider using a competitive deprotonation strategy.[8][9][10]
Weak Base If the reaction is slow or stalls, the base may be too weak to effectively neutralize the acid byproduct. Consider a stronger base like Cs₂CO₃ or an organic base like DIPEA. For less reactive systems, NaH or tBuOK might be necessary.[12]
Inappropriate Solvent The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SN2 reactions with alkyl halides.[10][12]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate.[12] Gradually increase the temperature, but be mindful of potential side reactions or decomposition at higher temperatures.
Poor Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using an alcohol, a suitable catalyst is necessary.

Problem 2: Multiple products are observed in the reaction mixture.

Potential Cause Suggested Solution
Over-alkylation This is the most likely cause. Refer to the solutions for over-alkylation in Problem 1.
Side Reactions with Solvent Some solvents, like DMF, can participate in side reactions under certain conditions (e.g., high temperatures with a strong base).[14] Ensure the chosen solvent is stable under the reaction conditions.
Elimination Reactions If using a secondary or sterically hindered alkyl halide, elimination (E2) can compete with substitution (SN2), leading to the formation of alkenes. Using a less hindered alkylating agent or milder conditions can mitigate this.

Experimental Protocols

Protocol 1: Mono-N-alkylation using an Alkyl Bromide

This protocol is a general guideline for the mono-alkylation of this compound with an alkyl bromide, aiming to minimize over-alkylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.0 eq.) and a suitable solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Slowly add the alkyl bromide (1.0 eq.) to the stirred mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: N-alkylation using an Alcohol (Borrowing Hydrogen Catalysis)

This protocol describes a general procedure for the N-alkylation of this compound with an alcohol using a ruthenium-based catalyst.

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), add this compound (1.2 eq.), the alcohol (1.0 eq.), a base such as potassium tert-butoxide (tBuOK, 1.0 eq.), and a suitable catalyst (e.g., a Ru-based complex, 2 mol%) to a vial with a magnetic stirrer.[7]

  • Solvent Addition: Add a dry, degassed solvent such as toluene.[6]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 70-120 °C) for 12-24 hours.[6][7] Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Amines

ParameterAlkylation with Alkyl HalidesAlkylation with Alcohols (Borrowing Hydrogen)
Amine:Alkylating Agent Ratio Typically >2:1 to favor mono-alkylation~1:1
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NtBuOK, NaH
Solvent Acetonitrile, DMF, DMSO, THFToluene, Methanol (for methylation)
Temperature Room Temperature to 100 °C70 °C to 140 °C
Catalyst Generally not requiredRequired (e.g., Ru, Ir, Zn complexes)[6][7]
Byproduct Halide SaltWater

Visualizations

Experimental_Workflow General Workflow for Optimizing this compound Alkylation cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification Start Define Alkylating Agent (Alkyl Halide or Alcohol) Reagents Select Base and Solvent Start->Reagents Setup Set up Reaction (Control Stoichiometry) Reagents->Setup Conditions Screen Temperature and Reaction Time Setup->Conditions Monitor Monitor Progress (TLC, LC-MS) Conditions->Monitor Monitor->Conditions Incomplete/Side Products Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis Yield Calculate Yield Analysis->Yield

Caption: General workflow for optimizing the alkylation of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Desired Product Cause1 Over-alkylation? Start->Cause1 Cause2 Reaction Stalled? Start->Cause2 Cause3 Starting Material Consumed, No Product? Start->Cause3 Sol1 Increase Amine Ratio Slow Reagent Addition Cause1->Sol1 Yes Sol2 Increase Temperature Change Solvent Use Stronger Base Cause2->Sol2 Yes Sol3 Check for Decomposition (Lower Temperature) Check for Side Reactions (E2) Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for low-yield alkylation reactions.

References

Technical Support Center: Chiral Resolution of 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral resolution of 2-methylbutylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the three main methods of chiral resolution for this compound: diastereomeric salt crystallization, enzymatic resolution, and chromatographic separation.

Diastereomeric Salt Crystallization

Q1: What is the principle behind resolving this compound using diastereomeric salt crystallization?

A1: The resolution of racemic this compound by this method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts: (R)-2-methylbutylammonium-(R)-acid and (S)-2-methylbutylammonium-(R)-acid. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent.[1] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Once isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically enriched this compound.

Q2: Which chiral resolving agents are most effective for this compound?

A2: For primary amines like this compound, common and effective chiral resolving agents include:

  • (+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)

  • (S)-Mandelic acid

  • (1S)-(+)-10-Camphorsulfonic acid

The selection of the optimal resolving agent is crucial and often requires empirical screening to identify the one that provides the best crystal formation and separation for a specific solvent system.[1]

Q3: My attempt at diastereomeric salt crystallization resulted in a low yield of crystals. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Inappropriate Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is the most critical factor. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.

    • Solution: Conduct a solvent screen with a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water). The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.

  • Suboptimal Molar Ratio of Resolving Agent: Using a 1:1 molar ratio of the amine to the resolving agent is a common starting point, but not always optimal.

    • Solution: Experiment with varying the molar ratio of the resolving agent (e.g., 0.5 to 1.5 equivalents). Sometimes, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.

  • Precipitation of Both Diastereomers: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, both may crystallize, leading to a low enantiomeric excess and a seemingly low yield of the desired enantiomer.

    • Solution: Re-evaluate the solvent system. A different solvent or a solvent mixture might enhance the solubility difference. Additionally, controlling the cooling rate during crystallization can be beneficial; slower cooling often leads to better selectivity.

  • Incomplete Salt Formation: The reaction between the amine and the chiral acid may not have gone to completion before crystallization was initiated.

    • Solution: Ensure the amine and resolving agent are fully dissolved and have had sufficient time to react before cooling. Gentle warming of the initial solution can promote complete salt formation.

Q4: The diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the diastereomeric salt is not sufficiently soluble and its melting point is lower than the crystallization temperature.

  • Solution:

    • Change the Solvent: The salt may be too soluble in the current solvent. Try a less polar solvent or a solvent mixture.

    • Lower the Concentration: Dilute the solution to prevent supersaturation, which can lead to oiling out.

    • Modify the Cooling Rate: A slower cooling rate can sometimes encourage crystal formation over oiling.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

Enzymatic Resolution

Q1: How does enzymatic resolution work for this compound?

A1: Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction with only one enantiomer of the racemic this compound. A common approach is the enantioselective acylation of the amine. In this process, an acyl donor (e.g., an ester like ethyl acetate) is used to acylate one enantiomer, forming an amide, while the other enantiomer remains unreacted. The resulting amide and the unreacted amine can then be separated based on their different chemical properties (e.g., by extraction or chromatography).

Q2: I am observing a low conversion rate in my enzymatic resolution. What are the possible reasons?

A2: Low conversion in enzymatic resolutions can be due to several factors:

  • Enzyme Inactivation: The enzyme may be denatured by the reaction conditions (e.g., temperature, pH, or solvent).

    • Solution: Ensure the reaction temperature and pH are within the optimal range for the specific lipase being used. Screen different organic solvents, as some can be detrimental to enzyme activity.

  • Poor Choice of Acyl Donor: The enzyme may have low activity with the chosen acyl donor.

    • Solution: Screen a variety of acyl donors. For lipases, vinyl esters (e.g., vinyl acetate) are often effective as they lead to an irreversible acylation.

  • Water Content: The amount of water in the reaction medium can significantly impact lipase activity in organic solvents.

    • Solution: The reaction should generally be carried out in an anhydrous organic solvent. However, a minuscule amount of water is often necessary for enzyme activity. The optimal water content may need to be determined empirically.

Q3: The enantiomeric excess (ee%) of my product is low. How can I improve it?

A3: Low enantiomeric excess indicates that the enzyme is not sufficiently selective or that the reaction has proceeded too far.

  • Solution:

    • Screen Different Enzymes: Not all lipases will exhibit high enantioselectivity for this compound. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia).

    • Optimize Reaction Time: In a kinetic resolution, the enantiomeric excess of the product and the remaining starting material changes with conversion. It is crucial to stop the reaction at the optimal point (often close to 50% conversion) to achieve the highest ee% for both the product and the unreacted starting material. Monitor the reaction over time by chiral chromatography to determine the optimal endpoint.

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme, although it will also decrease the reaction rate.

Chromatographic Separation

Q1: What is the best chromatographic method to separate the enantiomers of this compound?

A1: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for the analytical and preparative separation of enantiomers. For a primary amine like this compound, derivatization is often necessary to achieve good separation and detection.

Q2: I am not achieving baseline separation of the enantiomers on my chiral HPLC column. What can I do?

A2: Poor resolution in chiral HPLC can be addressed by a systematic optimization of the chromatographic conditions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.

    • Solution: Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds, including amines. If one CSP is not effective, screen others with different chiral selectors.

  • Suboptimal Mobile Phase: The composition of the mobile phase significantly influences the interactions between the enantiomers and the CSP.

    • Solution: For normal-phase chromatography, systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane). Small changes in the modifier percentage can have a large impact on resolution. The addition of a small amount of an acidic or basic additive to the mobile phase can also improve peak shape and resolution for amine compounds.

  • Temperature Effects: Column temperature can affect the efficiency and selectivity of the separation.

    • Solution: Experiment with different column temperatures (e.g., from 10°C to 40°C). Lower temperatures often lead to better resolution but longer retention times.

  • Flow Rate: The flow rate of the mobile phase can impact the efficiency of the separation.

    • Solution: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the chiral resolution of a similar primary amine, 1-phenylethylamine. Note: This data is for illustrative purposes only. The optimal conditions and results for this compound will need to be determined empirically.

Table 1: Diastereomeric Salt Crystallization of 1-Phenylethylamine with (S)-(+)-Mandelic Acid

ParameterValue
Racemic Amine 1-Phenylethylamine
Resolving Agent (S)-(+)-Mandelic Acid
Solvent Ethanol
Molar Ratio (Amine:Acid) 1:1
Crystallization Temp. Room Temperature
Yield of Diastereomeric Salt ~40% (theoretical max 50%)
Enantiomeric Excess (ee%) of Recovered Amine >95%

Table 2: Enzymatic Resolution of 1-Phenylethylamine

ParameterValue
Enzyme Immobilized Candida antarctica Lipase B (CALB)
Acyl Donor Ethyl acetate
Solvent Toluene
Temperature 40°C
Reaction Time for ~50% Conversion 24 hours
Enantiomeric Excess (ee%) of Unreacted (R)-amine >99%
Enantiomeric Excess (ee%) of Acylated (S)-amine >99%

Experimental Protocols

Protocol 1: Chiral Resolution of this compound via Diastereomeric Salt Crystallization with (+)-Tartaric Acid
  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent, using gentle heating if necessary.

  • Mixing: Slowly add the tartaric acid solution to the amine solution with stirring. The mixture may become warm.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be placed in an ice bath or a refrigerator. The formation of crystals may be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Allow crystallization to proceed for several hours to overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound. Determine the yield and enantiomeric excess (by chiral GC or HPLC).

Protocol 2: Enzymatic Kinetic Resolution of this compound
  • Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an anhydrous organic solvent (e.g., toluene or MTBE), add an acyl donor (e.g., ethyl acetate, 1.0-2.0 equivalents).

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, typically 10-50% by weight of the amine).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Quench: When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The resulting mixture of the acylated amine (amide) and the unreacted amine can be separated. A common method is to perform an acid-base extraction. The unreacted amine can be extracted into an aqueous acidic solution, leaving the neutral amide in the organic phase. The amine can then be recovered from the aqueous phase by basification and extraction.

  • Analysis: Determine the yield and enantiomeric excess of both the recovered amine and the amide.

Visualizations

Diastereomeric_Salt_Crystallization_Workflow racemic_amine Racemic This compound salt_formation Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains More Soluble Diastereomeric Salt) filtration->mother_liquor Liquid base_treatment Base Treatment less_soluble_salt->base_treatment extraction Extraction base_treatment->extraction enantioenriched_amine Enantioenriched This compound extraction->enantioenriched_amine

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Enzymatic_Resolution_Workflow racemic_amine Racemic This compound reaction Enzymatic Acylation racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction enzyme Lipase enzyme->reaction mixture Mixture of: - Unreacted Amine (one enantiomer) - Acylated Amine (other enantiomer) reaction->mixture separation Separation (e.g., Extraction) mixture->separation unreacted_amine Enantioenriched Unreacted Amine separation->unreacted_amine acylated_amine Enantioenriched Acylated Amine separation->acylated_amine

Caption: Workflow for enzymatic kinetic resolution of this compound.

Troubleshooting_Logic start Low Yield or Poor Enantioselectivity method Identify Resolution Method start->method dsc Diastereomeric Salt Crystallization method->dsc Crystallization er Enzymatic Resolution method->er Enzymatic dsc_q1 Check Solvent System dsc->dsc_q1 dsc_a1 Perform Solvent Screen dsc_q1->dsc_a1 Suboptimal dsc_q2 Check Molar Ratio dsc_q1->dsc_q2 Optimal dsc_a2 Vary Resolving Agent Ratio dsc_q2->dsc_a2 Suboptimal dsc_q3 Check Cooling Rate dsc_q2->dsc_q3 Optimal dsc_a3 Optimize Cooling Profile dsc_q3->dsc_a3 Suboptimal er_q1 Check Enzyme Activity er->er_q1 er_a1 Screen Different Enzymes Optimize Temp/pH er_q1->er_a1 Low er_q2 Check Acyl Donor er_q1->er_q2 Good er_a2 Screen Acyl Donors er_q2->er_a2 Ineffective er_q3 Check Reaction Time er_q2->er_q3 Effective er_a3 Monitor Reaction Progress er_q3->er_a3 Not Optimized

Caption: Troubleshooting decision tree for chiral resolution experiments.

References

Technical Support Center: Optimizing Enantiomeric Excess with 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for improving the enantiomeric excess (e.e.) in reactions utilizing 2-methylbutylamine as a chiral resolving agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in improving enantiomeric excess?

A1: this compound is a chiral amine commonly employed as a resolving agent. Its primary application is in the separation of racemic mixtures of chiral carboxylic acids through the formation of diastereomeric salts.[1] Since diastereomers possess different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[2] Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered.

Q2: My initial diastereomeric salt formation with this compound results in a low enantiomeric excess. What are the most common causes?

A2: Low enantiomeric excess after the initial crystallization of diastereomeric salts can stem from several factors:

  • Inappropriate Solvent Choice: The solubility difference between the two diastereomeric salts may not be significant in the chosen solvent, leading to co-precipitation.[3]

  • Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one, reducing the overall purity.

  • Suboptimal Stoichiometry: An incorrect molar ratio between the racemic acid and this compound can lead to incomplete salt formation and affect crystallization.

  • Presence of Impurities: Impurities in the racemic mixture or the resolving agent can interfere with the crystallization process.

Q3: How critical is the choice of solvent in the recrystallization of diastereomeric salts of this compound?

A3: The choice of solvent is one of the most critical parameters for a successful chiral resolution.[3] An ideal solvent will maximize the solubility difference between the diastereomeric salts. One salt should be sparingly soluble, while the other remains in solution. It is common practice to screen a range of solvents with varying polarities to find the optimal system for a specific pair of diastereomers.

Q4: Can temperature significantly impact the enantiomeric excess during crystallization?

A4: Yes, temperature plays a crucial role. The solubility of the diastereomeric salts is temperature-dependent. A carefully controlled cooling process is essential. Slow cooling allows for the selective crystallization of the less soluble diastereomer, leading to larger and purer crystals. A temperature range of 70-25°C has been found to be effective in some systems, providing a good driving force for crystallization without causing excessive loss of material.[4]

Q5: What is an "antisolvent," and how can it be used to improve enantiomeric excess?

A5: An antisolvent is a solvent in which the compound of interest is insoluble. In the context of diastereomeric salt crystallization, after dissolving the salts in a primary solvent, an antisolvent can be added to induce precipitation. This technique can improve both the yield and the enantiomeric excess by carefully controlling the supersaturation of the solution. For example, in the resolution of ibuprofen, a methanol-to-water (antisolvent) ratio of 1:6 resulted in a high yield and an enantiomeric excess of 80%.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low enantiomeric excess (e.e.) after initial crystallization 1. Poor solvent selectivity. 2. Crystallization occurred too rapidly. 3. Incorrect stoichiometry of the resolving agent.1. Conduct a solvent screen with solvents of varying polarities (e.g., ethanol, ethyl acetate, hexane/ethanol mixtures). 2. Ensure a slow cooling rate. Insulate the crystallization vessel to allow for gradual temperature decrease. 3. Use a 1:0.5 molar ratio of racemic acid to this compound as a starting point and optimize if necessary.[4]
Enantiomeric excess does not improve with recrystallization 1. The chosen recrystallization solvent is not effective. 2. The diastereomeric salts may form a solid solution or a double salt.1. Select a different solvent for recrystallization than the one used for the initial crystallization. 2. Characterize the solid phase (e.g., by DSC or X-ray powder diffraction) to understand its nature. Consider using a different resolving agent if a stable double salt is formed.
Low yield of the desired diastereomeric salt 1. The desired salt has significant solubility in the mother liquor. 2. Insufficient crystallization time.1. Optimize the final crystallization temperature; cooling in an ice bath may increase the yield. 2. Increase the aging time of the crystallization mixture (e.g., 2 hours or longer) to allow for complete precipitation.[4]
"Oiling out" instead of crystallization 1. The solution is too concentrated. 2. The solvent is inappropriate for crystallization.1. Add more solvent to dilute the solution. 2. Experiment with a different solvent system.
Inconsistent results between batches 1. Variations in the purity of starting materials. 2. Inconsistent cooling rates or stirring.1. Ensure the purity of the racemic acid and this compound is consistent for each batch. 2. Standardize the crystallization protocol, including the cooling profile and stirring speed.

Data Presentation

The following tables summarize quantitative data from a study on the chiral resolution of racemic ibuprofen using a chiral amine similar to this compound. This data illustrates the impact of different experimental parameters on the diastereomeric excess (%de) and enantiomeric excess (%ee).

Table 1: Effect of Solvent on Diastereomeric Salt Crystallization

SolventDiastereomeric Excess (%de)Yield (%)
Ethyl Acetate8071
Methanol8065
Ethanol8068
Isopropanol8070

Data adapted from a study on the resolution of racemic ibuprofen.[4]

Table 2: Effect of Antisolvent Ratio on Enantiomeric Excess of Recovered Ibuprofen

Solvent-to-Antisolvent Ratio (Methanol:Water)Enantiomeric Excess (%ee)Yield (%)
1:47090
1:57592
1:68095
1:77894

Data adapted from a study on the resolution of racemic ibuprofen.[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Crystallization

Objective: To perform the initial separation of a racemic carboxylic acid using (S)-2-methylbutylamine.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen)

  • (S)-2-methylbutylamine

  • Potassium hydroxide (KOH)

  • Selected solvent (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid and 0.5 equivalents of KOH in the chosen solvent with stirring.

  • Gently heat the mixture to facilitate dissolution.

  • Slowly add 0.5 equivalents of (S)-2-methylbutylamine to the solution.

  • Stir the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1 hour) to ensure complete salt formation.

  • Allow the solution to cool slowly to room temperature to induce crystallization. To ensure a slow cooling rate, the flask can be placed in an insulated container.

  • Further cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Recrystallization of Diastereomeric Salt

Objective: To enhance the diastereomeric purity of the obtained salt.

Materials:

  • Diastereomeric salt from Protocol 1

  • Recrystallization solvent (a different solvent from the initial crystallization is often beneficial)

Procedure:

  • Place the diastereomeric salt in a clean flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the salt completely.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 3: Liberation of the Enriched Enantiomer

Objective: To recover the enantiomerically enriched carboxylic acid from the purified diastereomeric salt.

Materials:

  • Purified diastereomeric salt

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic extraction solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified diastereomeric salt in water.

  • Acidify the solution with the aqueous acid to a pH of approximately 2. This will protonate the carboxylate and break the salt.

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Determine the enantiomeric excess using an appropriate analytical technique, such as chiral HPLC or polarimetry.

Visualizations

experimental_workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid heat Heat & Stir racemic_acid->heat resolving_agent (S)-2-Methylbutylamine resolving_agent->heat solvent_A Solvent solvent_A->heat diastereomeric_mixture diastereomeric_mixture heat->diastereomeric_mixture Forms Diastereomeric Salt Mixture cool Slow Cooling diastereomeric_mixture->cool filtration Filtration cool->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) filtration->more_soluble acidification Acidification less_soluble->acidification extraction Extraction acidification->extraction pure_enantiomer Enriched Enantiomer extraction->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

troubleshooting_logic start Low Enantiomeric Excess? solvent Is the solvent optimized? start->solvent Yes cooling Is the cooling rate slow? solvent->cooling Yes screen_solvents Action: Screen Solvents (Varying Polarity) solvent->screen_solvents No recrystallize Have you tried recrystallization? cooling->recrystallize Yes slow_cooling Action: Insulate Vessel for Slow Cooling cooling->slow_cooling No perform_recrystallization Action: Recrystallize from a Different Solvent recrystallize->perform_recrystallization No success High Enantiomeric Excess recrystallize->success Yes screen_solvents->cooling slow_cooling->recrystallize perform_recrystallization->success

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Technical Support Center: 2-Methylbutylamine Side Reaction Pathways and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving 2-methylbutylamine. The following information is intended to help you identify and prevent common side reaction pathways, thereby improving the yield and purity of your target compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low Yield of Desired N-Substituted Product in Reductive Amination

Symptoms:

  • The primary reaction product is the alcohol derived from the reduction of the starting aldehyde or ketone.

  • A significant amount of unreacted this compound remains.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Premature reduction of the carbonyl compound. Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the imine over the carbonyl group.[1]
Inefficient imine formation. Ensure the reaction is carried out under optimal pH conditions (typically mildly acidic, pH 4-5) to facilitate imine formation. You can add a catalytic amount of acetic acid. Also, allowing the aldehyde/ketone and this compound to stir together for a period before adding the reducing agent can increase the imine concentration.[2]
Steric hindrance. If the carbonyl compound is sterically hindered, the reaction may require longer reaction times or elevated temperatures to facilitate imine formation.
Problem 2: Formation of Over-Alkylated Byproducts (Di- and Tri-alkylation)

Symptoms:

  • GC-MS or LC-MS analysis shows the presence of significant amounts of di- and/or tri-substituted amine byproducts.

  • Difficulty in purifying the desired mono-substituted product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High reactivity of the mono-alkylated product. The mono-alkylated secondary amine is often more nucleophilic than the starting this compound, leading to further alkylation.[3] To circumvent this, use a large excess of this compound relative to the alkylating agent to favor the mono-alkylation statistically.
Reaction conditions favoring over-alkylation. Perform the reaction at lower temperatures to reduce the rate of the second and third alkylation steps. In reductive amination, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize the presence of the reactive secondary amine in the presence of the aldehyde.[4]
Inappropriate base in direct alkylation. For direct alkylation with alkyl halides, the choice of base is critical. Using a bulky, non-nucleophilic base can be advantageous.
Problem 3: Low Yield in Amide Synthesis (Schotten-Baumann Reaction)

Symptoms:

  • A significant amount of the starting carboxylic acid or its salt is recovered.

  • The formation of byproduct from the hydrolysis of the acyl chloride.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactivation of the amine by acid byproduct. The Schotten-Baumann reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic.[5] Use at least two equivalents of the amine or add a non-nucleophilic base (e.g., aqueous NaOH, pyridine) to neutralize the acid.[6]
Hydrolysis of the acyl chloride. The reaction is often performed in a two-phase system (e.g., dichloromethane and water) to keep the acyl chloride and the product in the organic phase, while the base in the aqueous phase neutralizes the HCl.[7] Ensure vigorous stirring to maximize the interfacial reaction.
Low reactivity of reactants. If the amine or acyl chloride is sterically hindered or electronically deactivated, the reaction may require a more reactive acylating agent (e.g., acyl bromide) or a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reaction is over-alkylation, particularly in reductive amination and direct alkylation reactions. This leads to the formation of N,N-disubstituted and N,N,N-trisubstituted byproducts. Another common issue is the premature reduction of the carbonyl compound in reductive aminations before imine formation can occur. In amide synthesis, the primary side reaction is often the hydrolysis of the acylating agent.

Q2: How can I selectively synthesize a mono-N-alkylated this compound?

A2: To achieve selective mono-alkylation, you can employ several strategies:

  • Stoichiometry Control: Use a significant excess of this compound compared to the alkylating agent.

  • Reductive Amination: This is generally more controllable than direct alkylation.[3] For best results, form the imine first by reacting this compound with the aldehyde or ketone (often with a mild acid catalyst), and then introduce a selective reducing agent like sodium triacetoxyborohydride.[1]

  • Protecting Groups: While more steps are involved, using a protecting group on the amine can ensure mono-alkylation, followed by a deprotection step.

Q3: What analytical techniques are best for monitoring the progress of these reactions and identifying byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring these reactions as this compound and its common products are volatile.[8][9] It allows for the separation and identification of the starting materials, desired product, and over-alkylated byproducts. For less volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective. Thin Layer Chromatography (TLC) can be a quick and convenient way to monitor the consumption of the starting materials.

Q4: Are there any specific storage and handling precautions for this compound to prevent degradation?

A4: Yes, this compound is a primary amine and can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Key Experimental Protocols

Protocol 1: Selective Mono-N-Benzylation of this compound via Reductive Amination

This protocol is designed to favor the formation of the mono-benzylated product, N-benzyl-2-methylbutylamine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzaldehyde (1.0 equivalent) in anhydrous DCM, add this compound (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the imine solution to the NaBH(OAc)₃ slurry at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-Methylbutyl)benzamide via Schotten-Baumann Reaction

This protocol describes the synthesis of an amide using this compound and benzoyl chloride under basic conditions to prevent side reactions.

Materials:

  • This compound

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (2.0 equivalents) in DCM in a flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred amine solution.

  • After the addition is complete, add 1 M NaOH solution and stir the biphasic mixture vigorously at room temperature for 1-2 hours.[6][7]

  • Monitor the reaction by TLC until the benzoyl chloride is consumed.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(2-methylbutyl)benzamide.

Visualization of Reaction Pathways

Below are diagrams illustrating the key reaction pathways and potential side reactions discussed.

Reductive_Amination_Pathway RCHO Aldehyde/Ketone Imine Imine Intermediate RCHO->Imine + this compound - H2O Alcohol Alcohol Byproduct RCHO->Alcohol + [H] (Side Reaction) Amine This compound (Primary Amine) Amine->Imine Product Desired Mono-alkylated Product (Secondary Amine) Imine->Product + [H] SideProduct Over-alkylation Product (Tertiary Amine) Product->SideProduct + Aldehyde, [H]

Caption: Reductive amination pathway of this compound.

Direct_Alkylation_Pathway Amine This compound (Primary Amine) Product1 Mono-alkylated Product (Secondary Amine) Amine->Product1 + Alkyl Halide - HX RX Alkyl Halide RX->Product1 Product2 Di-alkylated Product (Tertiary Amine) Product1->Product2 + Alkyl Halide - HX Product3 Quaternary Ammonium Salt Product2->Product3 + Alkyl Halide

Caption: Direct alkylation pathway showing over-alkylation.

Schotten_Baumann_Pathway Amine This compound Amide N-(2-Methylbutyl)amide (Desired Product) Amine->Amide + Acyl Chloride ProtonatedAmine Protonated Amine (Inactive) Amine->ProtonatedAmine + HCl AcylChloride Acyl Chloride AcylChloride->Amide HCl HCl (byproduct) Base Base (e.g., NaOH) Base->Amine Regenerates Amine HCl->ProtonatedAmine HCl->Base Neutralization

Caption: Schotten-Baumann reaction and the role of a base.

References

Troubleshooting guide for 2-Methylbutylamine involved reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylbutylamine.

Section 1: General Information & FAQs

This section covers the fundamental properties and safety protocols for this compound.

Q: What are the key physical properties of this compound relevant to reaction setup and workup?

A: Understanding the physical properties of this compound is crucial for planning experiments, particularly for purification steps like distillations and extractions. Key data is summarized below.

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₁₃N [1][2]
Molecular Weight 87.16 g/mol [1][2]
Appearance Colorless to pale yellow liquid [2][3][4]
Odor Fishy, amine-like [2]
Boiling Point 94 - 97 °C [2]
Density ~0.738 - 0.779 g/mL @ 25 °C [3]
Refractive Index ~1.4116 - 1.4230 @ 20 °C [3]
Flash Point 3.33 °C - 8 °C (38 °F - 46.4 °F) [2][3]

| Solubility | Soluble in water and alcohols |[2][4] |

Q: What are the primary safety precautions for handling this compound?

A: this compound is a hazardous chemical that requires strict safety measures. It is classified as highly flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[1][3][5][6]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[2][3][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2][5][6]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Use explosion-proof electrical and ventilation equipment.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[2][5][6] Keep away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[6]

  • Handling: Use non-sparking tools and take precautionary measures against static discharge.[6] Ensure an eyewash station and safety shower are readily accessible.[6] In case of an accident or if you feel unwell, seek immediate medical advice.[3][5]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic procedures involving this compound.

Topic: Reductive Amination

Reductive amination is a common method for forming carbon-nitrogen bonds, where a carbonyl group reacts with an amine to form an imine, which is then reduced to a secondary amine.[7]

Q: My reductive amination reaction with this compound has a low yield. What are the common causes?

A: Low conversion rates in reductive amination can be traced back to several factors, primarily inefficient imine formation, suboptimal reaction conditions, or issues with the reducing agent.[8] A systematic approach is best for troubleshooting.

start Problem: Low Yield sub1 Check Starting Materials start->sub1 sub2 Evaluate Reaction Conditions start->sub2 sub3 Review Workup & Purification start->sub3 p1a Is the carbonyl (aldehyde/ketone) pure and free of oxidation? sub1->p1a p2a Is the pH optimal (mildly acidic, ~4-5)? sub2->p2a p3a Was the product lost during acid/base extraction? sub3->p3a p1b Is the this compound pure? p1a->p1b p1c Are solvents anhydrous? p1b->p1c p2b Is the reducing agent active and suitable? (e.g., NaBH(OAc)₃, NaBH₃CN) p2a->p2b p2c Is imine formation given enough time? p2b->p2c p2d Is temperature appropriate? p2c->p2d p3b Is the product volatile and lost during solvent removal? p3a->p3b

Caption: General troubleshooting workflow for low-yield reactions.

Detailed Troubleshooting Steps:

  • Imine Formation is Critical: The reaction proceeds via an imine intermediate. Its formation is an equilibrium process favored under mildly acidic conditions (pH 4-5) which protonate the carbonyl, making it more electrophilic.[7][8]

    • Problem: If the pH is too low (too acidic), the this compound will be protonated to its ammonium salt, rendering it non-nucleophilic.[8] If the pH is too high (basic), the carbonyl is not activated.

    • Solution: Add a catalytic amount of acetic acid. If your substrate contains other basic groups (like a pyridine), they may consume the acid, requiring you to add more.[9]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material.

    • Problem: A strong reducing agent like NaBH₄ can reduce the aldehyde or ketone before it has a chance to form the imine.[7]

    • Solution: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN).[7][10] NaBH(OAc)₃ is often preferred as it is less toxic and works well without precise pH control.[10]

  • Water Removal: Imine formation releases water, which can hydrolyze the imine back to the starting materials.[8]

    • Solution: Perform the reaction in the presence of a dehydrating agent like molecular sieves (3Å or 4Å) or by using a Dean-Stark apparatus for azeotropic removal of water.[11]

  • Reagent Quality: Ensure the aldehyde has not been oxidized to a carboxylic acid and that all reagents are pure. Check the activity of your reducing agent, as borohydrides can degrade over time.[10]

Topic: Amide Coupling

Amide bond formation between a carboxylic acid and this compound typically requires a coupling reagent to activate the carboxylic acid.[12]

Q: My amide coupling reaction is sluggish or incomplete. How do I choose the right conditions?

A: Incomplete conversion is a common issue, especially with sterically hindered or electronically deactivated substrates.[12] The problem often lies with the choice of coupling reagent, base, or solvent.

start Sluggish Amide Coupling? q1 Are you using a standard carbodiimide (DCC, EDC)? start->q1 a1_yes Add HOBt or HOAt to accelerate the reaction and reduce side reactions. q1->a1_yes Yes q2 Are substrates sterically hindered or electronically deactivated? q1->q2 No a1_yes->q2 a1_no Proceed to next check. a2_yes Switch to a more potent coupling reagent: - Uronium/Aminium (HATU, HBTU) - Phosphonium (PyBOP, BOP) q2->a2_yes Yes q3 Is the solvent appropriate? q2->q3 No a2_yes->q3 a2_no Check solvent and base. a3 Ensure all reagents are soluble. Consider switching from DCM to DMF or DMAc. Note: Check DMF for dimethylamine contamination. q3->a3

Caption: Decision tree for troubleshooting sluggish amide coupling reactions.

Detailed Troubleshooting Steps:

  • Coupling Reagent and Additives:

    • Carbodiimides (DCC, EDC): These are common but can be slow and may cause racemization of chiral carboxylic acids.[12][13] The dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be filtered off, but this is not suitable for solid-phase synthesis.[13]

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can accelerate the reaction and suppress side reactions and racemization.[13]

    • Uronium/Aminium (HATU, HBTU) & Phosphonium (PyBOP) Reagents: These are generally more reactive and efficient than carbodiimides, especially for difficult couplings.[12][13] HATU is known to be very fast with less epimerization.[13]

  • Side Reactions:

    • Problem: With uronium/aminium reagents, the amine can sometimes react with the coupling reagent itself to form a guanidinium by-product.

    • Solution: The order of addition is critical. Activate the carboxylic acid with the coupling reagent first for a few minutes before adding the this compound.

    • Problem: If using DMF as a solvent, it can degrade to form dimethylamine, which can then couple with your activated acid.[14] If your DMF smells fishy, it is likely contaminated.[14]

    • Solution: Use high-purity, anhydrous DMF or consider dimethylacetamide (DMAc) as a more stable alternative.[14]

Section 3: Purification Strategies

Q: How can I remove unreacted this compound from my reaction mixture?

A: Because this compound is a basic compound, it can be easily removed with an acidic wash during aqueous workup.

  • Acidic Wash: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid. The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • Distillation: If the product is non-volatile, unreacted this compound (boiling point 94-97 °C) can sometimes be removed by distillation or under high vacuum if the product has a much higher boiling point.

Section 4: Example Experimental Protocol

This section provides a generalized protocol for a common reaction. Note: This is a representative example; equivalents, reaction times, and temperatures should be optimized for specific substrates.

Reductive Amination of a Ketone with this compound using NaBH(OAc)₃
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the ketone (1.0 eq), this compound (1.1 eq), and anhydrous dichloroethane (DCE) as the solvent.

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: The addition may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCE or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

Technical Support Center: Enhancing the Solubility of 2-Methylbutylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate solubility of active pharmaceutical ingredients (APIs) is a critical hurdle. Derivatives of 2-Methylbutylamine, which contain a basic amine group, often present unique solubility challenges due to factors like high lipophilicity and strong crystal lattice energy. This guide provides practical troubleshooting advice, frequently asked questions, and detailed protocols to address solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor aqueous solubility?

A1: The limited solubility of these derivatives typically stems from two main physicochemical properties. Firstly, their molecular structure can be highly lipophilic (hydrophobic), causing them to be poorly solvated by water. Secondly, strong intermolecular forces in the solid state (high crystal lattice energy) can make it difficult for solvent molecules to break apart the crystal structure and dissolve the compound.[1] Since these compounds contain a basic amine, their solubility is also highly dependent on pH; they are generally less soluble at neutral or basic pH where the amine group is in its neutral, non-ionized form.[1][2]

Q2: What is the most straightforward first step to try and improve the solubility of my derivative?

A2: For an ionizable compound like a this compound derivative, the simplest and most effective initial approach is pH adjustment.[1][3] By lowering the pH of the aqueous medium, the basic amine group becomes protonated, forming a positively charged cation that is significantly more soluble in water.[1][4] A crucial first experiment is to determine the compound's pH-solubility profile to understand its behavior in different pH environments.

Q3: When should I consider forming a salt of my compound?

A3: Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of basic drugs.[5][6] This strategy should be considered once you have confirmed that your derivative is a weak base and that its solubility is pH-dependent. Converting the basic drug into a salt can significantly improve its physicochemical properties, including solubility, stability, and manufacturability.[7][8] Approximately 50% of all small molecule drugs on the market are administered as salts.[7]

Q4: How do I choose between the main solubility enhancement strategies?

A4: The optimal strategy depends on the derivative's specific properties, the intended application (e.g., oral vs. parenteral), and the stage of development.

  • pH Adjustment is a simple approach for early-stage in vitro tests.[4]

  • Salt Formation is a robust, well-established method suitable for preclinical and clinical development of ionizable drugs.[7]

  • Co-solvents are effective for creating liquid formulations, especially for parenteral delivery, but potential toxicity must be considered.[9][10]

  • Cyclodextrin Complexation is useful for masking taste or improving the stability and solubility of hydrophobic drugs by encapsulating the molecule.[11][12]

  • The Prodrug Approach is a more complex chemical modification used to overcome significant solubility or permeability barriers, often later in development.[13][14]

The diagram below provides a general workflow for selecting an appropriate strategy.

G cluster_start cluster_main cluster_ionizable cluster_non_ionizable cluster_end start Start: Poorly Soluble This compound Derivative ionizable Is the compound ionizable? start->ionizable ph_adjust pH Adjustment & Buffer Selection ionizable->ph_adjust Yes formulation Formulation Approaches ionizable->formulation No salt_form Salt Formation ph_adjust->salt_form ph_works Solubility Improved? salt_form->ph_works ph_works->formulation No end_ok Proceed with Formulation/Assay ph_works->end_ok Yes cosolvent Co-solvency formulation->cosolvent complex Cyclodextrin Complexation formulation->complex sdd Solid Dispersions formulation->sdd prodrug Chemical Modification: Prodrug Approach cosolvent->prodrug complex->prodrug sdd->prodrug end_reassess Re-assess Strategy prodrug->end_reassess

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: My compound dissolves at low pH but precipitates when the pH is raised towards neutral for my cell-based assay.

  • Potential Cause: This is expected behavior for a basic amine. The compound's concentration is above its thermodynamic solubility limit at the higher pH of your cell culture media.[15] Even if it appears dissolved initially, it will eventually precipitate to reach equilibrium.

  • Recommended Solutions:

    • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous media, ensure the final DMSO concentration is low and consistent (typically <0.5%) to avoid solvent-induced precipitation.[15]

    • Use Co-solvents: Create a stock solution in a mixture of solvents (e.g., DMSO, PEG300, Tween-80) that can help maintain solubility when diluted into the aqueous assay buffer.[16]

    • Test in Media: Determine the actual solubility of your compound directly in the cell culture media to identify the maximum workable concentration.[15]

    • Consider a Salt Form: A salt with a lower pH of maximum solubility (pHmax) might provide a wider pH range of solubility.[5]

Issue 2: I am getting inconsistent results in my solubility experiments.

  • Potential Cause: Variability can arise from several factors, including failure to reach thermodynamic equilibrium, temperature fluctuations, or issues with the compound or solvent purity.[17]

  • Recommended Solutions:

    • Ensure Equilibrium: In shake-flask experiments, ensure sufficient equilibration time (typically 24-48 hours) and confirm that excess solid material is present throughout the experiment.[15][18]

    • Control Temperature: Solubility is temperature-dependent. Use a temperature-controlled shaker or water bath to maintain a consistent temperature (e.g., 25°C or 37°C).[18]

    • Verify Purity: Impurities in the compound can significantly alter solubility measurements.[17] Confirm the purity of your derivative using appropriate analytical methods (e.g., HPLC, NMR).

    • Check Buffer Integrity: Ensure your buffer was prepared correctly and has not degraded or experienced a pH shift over time.[19]

Issue 3: My chosen salt form is unstable and converts back to the free base.

  • Potential Cause: This phenomenon, known as salt disproportionation, can occur due to factors like high hygroscopicity (moisture absorption) or interactions with other excipients in a formulation.[7]

  • Recommended Solutions:

    • Assess Stability: Conduct stability studies on your selected salt under stressed conditions of heat and humidity to assess its physical and chemical stability.[6]

    • Screen Multiple Counter-ions: Not all salts are equal. Perform a salt screening study with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate) to find a salt with optimal stability and solubility.[7]

    • Control Storage Conditions: Store the salt form in a desiccated, controlled environment to minimize exposure to moisture.

Key Experimental Protocols & Data

Strategy 1: Salt Formation

Salt formation enhances solubility by creating an ionized form of the drug that is more readily solvated by water.[20] The choice of the counter-ion is critical as it affects the salt's final properties.[8]

Illustrative Data: Solubility of a Hypothetical this compound Derivative (HMD)

Compound FormIntrinsic Solubility (S₀) (µg/mL)Solubility in Water (pH 7.0) (µg/mL)
HMD (Free Base)58
HMD Hydrochloride51,200
HMD Mesylate5950
HMD Tartrate5600

Experimental Protocol: Salt Screening

  • Dissolve Free Base: Dissolve the this compound derivative (free base) in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol) to create a concentrated stock solution.

  • Prepare Counter-ion Solutions: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) in the same solvent.

  • Mixing: Add the acid solution dropwise to the solution of the free base while stirring.

  • Induce Precipitation: If a solid does not form spontaneously, attempt to induce precipitation by cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble), or scratching the inside of the vial.

  • Isolation and Drying: Isolate any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Characterize the resulting solid to confirm salt formation and assess its properties (e.g., using XRPD, DSC, TGA).

  • Solubility Measurement: Determine the aqueous solubility of each confirmed salt form using the Shake-Flask Solubility Method (see below).

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate a hydrophobic "guest" molecule within their lipophilic central cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing the apparent water solubility of the guest.[21][22]

Illustrative Data: Effect of Cyclodextrins on HMD Solubility

Complexation Agent (10 mM)Apparent HMD Solubility (µg/mL)Fold Increase
None (Control)81.0
α-Cyclodextrin (α-CD)658.1
β-Cyclodextrin (β-CD)15018.8
Hydroxypropyl-β-CD (HP-β-CD)980122.5

Experimental Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)

  • Slurry Formation: Place a calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a homogeneous paste.

  • Drug Addition: Add the this compound derivative to the paste in small portions while triturating (grinding) continuously.

  • Kneading: Knead the mixture for a specified time (e.g., 45-60 minutes) to ensure thorough interaction. Add more water if the mixture becomes too dry.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Characterization & Solubility Measurement: Confirm complex formation (e.g., via DSC, FTIR) and measure the apparent solubility of the complex using the Shake-Flask method.

Core Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18][23]

  • Preparation: Add an excess amount of the solid compound (enough so that undissolved solid remains visible at the end) to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a glass vial.[23]

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[15]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[24]

  • Quantification: Dilute the clear supernatant with a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[24]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor used.

Visualization of a Relevant Biological Pathway

To exert a therapeutic effect, a this compound derivative acting as a ligand must be soluble enough in the extracellular fluid to reach and bind to its target receptor, such as a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_outside cluster_inside receptor GPCR g_protein G-Protein receptor->g_protein Activation ligand Soluble Derivative (Ligand) ligand->receptor Binding insoluble Insoluble Precipitate (Inactive) effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response Initiation

Caption: Role of solubility in a hypothetical GPCR signaling pathway.

References

Technical Support Center: Stabilizing 2-Methylbutylamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Methylbutylamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] The recommended storage temperature is typically in a flammables area, and for optimal preservation, refrigeration (2-8°C) can be considered, although specific manufacturer recommendations should always be followed.[3][4] Containers should be tightly sealed to prevent exposure to moisture and atmospheric gases.[5][6] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize degradation from oxidation and reaction with carbon dioxide.[7][8]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two primary degradation pathways for this compound, a primary alkylamine, are oxidation and reaction with atmospheric carbon dioxide.

  • Oxidation: Exposure to oxygen can lead to the formation of various oxidation products, including N-oxides and nitroalkanes.[9] This process can be accelerated by exposure to light and elevated temperatures.

  • Reaction with Carbon Dioxide: As a primary amine, this compound can react with carbon dioxide from the air to form carbamate salts.[10] This is a reversible reaction but can lead to a decrease in the purity of the amine over time.

Q3: How can I visually identify potential degradation of my this compound sample?

A3: While analytical testing is required for definitive confirmation, visual inspection can offer initial clues. A pure sample of this compound is a clear, colorless to slightly yellow liquid.[2] Signs of potential degradation include a significant change in color (e.g., darkening or turning brown), the formation of a precipitate (which could be carbamate salts), or a noticeable change in viscosity.

Q4: What are the common impurities found in this compound?

A4: Impurities in this compound can originate from both the synthesis process and degradation during storage.

  • Synthesis-Related Impurities: These can include unreacted starting materials, byproducts from side reactions, or residual solvents. The specific impurities will depend on the synthetic route used.[11]

  • Degradation-Related Impurities: As mentioned, these primarily include oxidation products (N-oxides, nitroalkanes) and carbamates.

Q5: Are there any materials that should be avoided for storing this compound?

A5: Yes. Due to its corrosive nature, this compound should not be stored in containers made of copper or aluminum. It is also incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12] Glass containers with secure, inert caps are generally recommended.

Troubleshooting Guides

Issue: I observe a color change in my this compound sample after a period of storage.

Possible Cause Troubleshooting/Prevention Steps
Oxidation 1. Confirm the container was tightly sealed to minimize air exposure. 2. For future storage, purge the container headspace with an inert gas (e.g., nitrogen or argon) before sealing.[7][8] 3. Store the container in a dark place or use an amber glass bottle to protect it from light. 4. Consider adding a suitable antioxidant if compatible with your application (consult relevant literature for compatibility).[13][14]
Contamination 1. Verify the purity of the original material. 2. Ensure that all handling equipment (syringes, glassware) was clean and dry before use.

Issue: A white precipitate has formed in my this compound sample.

Possible Cause Troubleshooting/Prevention Steps
Carbamate Formation 1. This is likely due to the reaction with atmospheric CO2. 2. Minimize exposure to air during handling. 3. Store the amine under a positive pressure of an inert gas like nitrogen or argon.[7][8] 4. The carbamate may be reversible upon heating or dissolution in a suitable solvent, but this will depend on the specific carbamate and subsequent reactions.
Moisture Contamination 1. Ensure the container is stored in a dry environment. 2. Use of a desiccator for storage can be beneficial if high humidity is a concern.

Issue: My analytical results (e.g., GC-MS, HPLC) show a decrease in purity and the presence of new peaks.

Possible Cause Troubleshooting/Prevention Steps
Degradation 1. The new peaks likely correspond to degradation products. 2. Review your storage conditions against the recommendations (cool, dry, dark, inert atmosphere). 3. Perform a forced degradation study to tentatively identify the degradation products. 4. Implement stricter storage protocols for future batches.
Analytical Method Issues 1. Ensure your analytical method is validated and stability-indicating. 2. Verify that the new peaks are not artifacts from the analytical system (e.g., column bleed, contaminated solvent).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool, Flammables Area (Refrigeration at 2-8°C can be considered)To slow down the rate of potential degradation reactions.[3][4]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation and reaction with atmospheric CO2.[7][8]
Light Dark (Amber Glassware)To prevent light-induced degradation.
Container Tightly Sealed Glass ContainerTo prevent exposure to air and moisture.[5][6]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides, copper, aluminumTo prevent hazardous reactions and corrosion.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Amber vials

  • Calibrated oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl.

    • Store a sample at room temperature and another at 60°C for 24 hours in amber vials.

    • After the incubation period, neutralize the samples with 0.1 M NaOH.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M NaOH.

    • Store a sample at room temperature and another at 60°C for 24 hours in amber vials.

    • After the incubation period, neutralize the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide.

    • Store the sample at room temperature for 24 hours in an amber vial.

  • Thermal Degradation:

    • Place a neat sample of this compound in an amber vial.

    • Heat the sample in an oven at 70°C for 48 hours.

  • Photolytic Degradation:

    • Place a solution of this compound in a photostability chamber.

    • Expose the sample to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

  • Control Sample:

    • Prepare a solution of this compound in the same solvent used for the degradation studies and store it at -20°C, protected from light.

3. Analysis:

  • Analyze all stressed and control samples by a suitable analytical method, such as GC-MS or HPLC, to identify and quantify any degradation products.

Protocol 2: GC-MS Method for Purity and Degradation Product Analysis

This method is suitable for the analysis of volatile this compound and its potential degradation products.

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary Column: A base-deactivated column suitable for amine analysis (e.g., DB-5ms or equivalent).

2. GC Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-350 amu

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

4. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

Protocol 3: Long-Term Stability Study Protocol

This protocol outlines a study to evaluate the stability of this compound under recommended storage conditions over an extended period.

1. Study Design:

  • Batches: Use at least one representative batch of this compound.

  • Container Closure System: Store the amine in the intended long-term storage container (e.g., amber glass bottle with a PTFE-lined cap).

  • Storage Conditions:

    • Long-term: 2-8°C

    • Accelerated: 25°C / 60% RH (Relative Humidity)

  • Testing Time Points:

    • Initial (0 months)

    • 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions.

    • 1, 3, and 6 months for accelerated conditions.[15]

2. Stability-Indicating Parameters and Methods:

  • Appearance: Visual inspection for color change and precipitation.

  • Purity and Degradation Products: Use a validated stability-indicating method, such as the GC-MS method described in Protocol 2.

  • Water Content: Karl Fischer titration.

3. Data Analysis:

  • Evaluate the data at each time point for any significant changes from the initial results.

  • Identify and quantify any degradation products that appear over time.

  • Establish a shelf-life based on the time it takes for the product to no longer meet its predefined specifications.

Mandatory Visualizations

Degradation_Pathway This compound This compound Oxidation_Products N-Oxides, Nitroalkanes This compound->Oxidation_Products Oxidation Carbamate Carbamate Salt This compound->Carbamate Reaction with CO2 O2 Oxygen (O2) CO2 Carbon Dioxide (CO2)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Long-Term Stability Study Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., GC-MS, HPLC) Stress->Analysis Identify Identify Degradation Products Analysis->Identify Store Store at Recommended Conditions Test Test at Predetermined Time Points Store->Test Evaluate Evaluate Stability Parameters Test->Evaluate Shelf_Life Establish Shelf-Life Evaluate->Shelf_Life Troubleshooting_Logic action_node action_node Degradation Degradation Observed? Degradation->action_node No (Continue Monitoring) Color_Change Color Change? Degradation->Color_Change Yes Color_Change->action_node Yes (Check for Oxidation, Store under Inert Gas) Precipitate Precipitate? Color_Change->Precipitate No Precipitate->action_node Yes (Check for Carbamate, Store under Inert Gas) Precipitate->action_node No (Perform Analytical Testing)

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 2-Methylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding catalyst selection and reaction optimization.

Section 1: General Frequently Asked Questions (FAQs)

This section covers fundamental questions about this compound and its general reactivity.

Question 1: What is this compound and what are its primary applications in research and development?

This compound is a chiral primary amine with a branched five-carbon structure.[1][2] Its chemical formula is C₅H₁₃N.[3][4] Due to its primary amine functionality and chiral nature, it is a valuable intermediate and building block in organic synthesis, particularly for creating chiral molecules.[1][5] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

Question 2: What are the most common chemical reactions involving this compound?

As a primary amine, this compound participates in a variety of reactions. The most common include:

  • N-Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.[2][6]

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.[6][7]

  • Acylation: Reaction with acylating agents to form amides.[2]

  • Condensation Reactions: It can react with carbonyl compounds to form imines.[6]

Question 3: What are the main challenges when selecting a catalyst for reactions with this compound?

The primary challenges stem from its structure and chemical properties:

  • Steric Hindrance: The branched alkyl chain near the amine group can sterically hinder its approach to a catalyst's active site, potentially slowing down reaction rates compared to linear amines.

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can strongly coordinate to transition metal centers (like Palladium or Rhodium), which can block active sites and lead to catalyst deactivation.[8] This is a common issue with nitrogen-containing compounds.

  • Control of Selectivity: In reactions like N-alkylation, preventing over-alkylation to form the tertiary amine byproduct can be challenging and requires careful optimization of reaction conditions and catalyst choice.[9]

Section 2: Troubleshooting Guide: N-Alkylation Reactions

N-alkylation is a fundamental C-N bond-forming reaction. This section addresses common problems encountered during the N-alkylation of this compound.

Question 4: My N-alkylation reaction shows low yield and incomplete conversion. What are the likely causes?

Low conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the applied conditions. Consider screening alternative catalysts or increasing the catalyst loading.

  • Inadequate Base: The base may be too weak to effectively neutralize the acid byproduct generated during the reaction, which can inhibit the catalyst and reverse the reaction.[10] Using a stronger, anhydrous base like K₂CO₃, Cs₂CO₃, or t-BuOK is often necessary.[10][11]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[10] Gradually increasing the temperature while monitoring for side product formation is a viable strategy.

  • Poor Solubility: If reactants or the base are not fully dissolved, the reaction will be slow and incomplete. Switching to a more suitable solvent, such as DMF or DMSO, can improve solubility.[9][10]

Question 5: I'm observing a significant amount of the di-alkylated byproduct. How can I improve mono-alkylation selectivity?

The formation of a tertiary amine is a common side reaction.[9] To favor mono-alkylation:

  • Adjust Stoichiometry: Use an excess of this compound relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents).[9]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain its low concentration, reducing the chance of the mono-alkylated product reacting a second time.[10]

  • Lower Reaction Temperature: Higher temperatures can sometimes favor over-alkylation. Running the reaction at the lowest feasible temperature can improve selectivity.

Question 6: My reaction is not reproducible. What could be causing this?

Poor reproducibility is often due to sensitivity to trace impurities or atmospheric conditions.

  • Use High-Purity Reagents: Ensure all reagents, especially solvents, are anhydrous and pure. Water can hydrolyze starting materials or deactivate catalysts.[12]

  • Maintain an Inert Atmosphere: Many catalysts, particularly transition metal complexes, are sensitive to oxygen.[8][13] Ensure the reaction vessel is properly purged and maintained under an inert atmosphere like argon or nitrogen.[10]

Logical Flow for Troubleshooting Low Yield in N-Alkylation

G start Low Yield / Incomplete Reaction cause1 Incomplete Conversion start->cause1 cause2 Side Reactions (e.g., Di-alkylation) start->cause2 cause3 Catalyst Deactivation start->cause3 sol1a Increase Temperature cause1->sol1a Issue: Low Rate sol1b Use Stronger Base (e.g., K₂CO₃, t-BuOK) cause1->sol1b Issue: Poor Activation sol1c Improve Solubility (Change Solvent to DMF) cause1->sol1c Issue: Heterogeneous sol1d Screen Different Catalysts cause1->sol1d Issue: Low Activity sol2a Use Excess Amine (1.2 - 1.5 eq.) cause2->sol2a Control Stoichiometry sol2b Slowly Add Alkylating Agent cause2->sol2b Control Concentration sol2c Lower Reaction Temp. cause2->sol2c Control Kinetics sol3a Use Anhydrous Reagents cause3->sol3a Avoid Hydrolysis sol3b Maintain Inert Atmosphere (Argon / Nitrogen) cause3->sol3b Avoid Oxidation sol3c Screen Robust Ligands cause3->sol3c Prevent Poisoning

Caption: Troubleshooting flowchart for low-yield N-alkylation reactions.

Data Summary: Catalyst Systems for N-Alkylation of Amines
Catalyst SystemReactantsBaseSolventTemp. (°C)YieldCitation
Manganese Pincer ComplexAniline + Benzyl Alcoholt-BuOKToluene8080-90%[11]
1% Pt-0.1% S/Cp-aminodiphenylamine + MIBK---Optimized[14]
Immobilized DMAP-K₂CO₃-130-[15]

Section 3: Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method to synthesize secondary amines from primary amines and carbonyl compounds.

Question 7: My reductive amination is producing a low yield of the desired secondary amine. What should I check?

  • Catalyst Choice: The efficiency of reductive amination is highly dependent on the catalyst. Common heterogeneous catalysts include those based on Pd, Pt, Ru, and Co.[7][14] Cobalt-containing composites have shown high yields (72-96%) in the amination of aromatic aldehydes.[7]

  • Reaction Conditions: The reaction often requires elevated hydrogen pressure and temperature. For example, quantitative yields have been obtained at 150 bar H₂ and 150 °C.[7] Optimizing pressure, temperature, and catalyst loading is crucial.

  • Imine Formation: The reaction proceeds via an imine intermediate.[16] If the formation of this imine is slow or unfavorable, the overall reaction will suffer. For some substrates, adding a dehydrating agent can help drive the initial condensation step.

Question 8: I am observing a significant amount of alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?

The formation of an alcohol byproduct indicates that the hydrogenation of the carbonyl compound is competing with the amination pathway.

  • Optimize Catalyst: Some catalysts may have a higher propensity for carbonyl reduction over imine reduction. Screening different metals or supports is recommended. For instance, in some cases, diisopropylamine did not lead to amination, and the corresponding alcohol was the major product.[7]

  • Control Reagent Addition: In a two-step, one-pot procedure, ensure the imine has fully formed before introducing the reducing agent or initiating hydrogenation.

Reaction Pathway for Reductive Amination

G R1CHO Aldehyde/Ketone (R¹(R²)C=O) Imine Imine Intermediate (R¹(R²)C=NR³) R1CHO->Imine Condensation (-H₂O) Amine This compound (R³-NH₂) Amine->Imine Product Secondary Amine (R¹(R²)CH-NHR³) Imine->Product Hydrogenation Catalyst Catalyst + H₂ Catalyst->Product

Caption: General reaction pathway for catalytic reductive amination.

Data Summary: Heterogeneous Catalysts for Reductive Amination
CatalystAldehydeAmineH₂ Pressure (bar)Temp. (°C)YieldCitation
Co-containing compositesp-methoxybenzaldehyden-butylamine10010072-96%[7]
Co-containing compositesp-methoxybenzaldehydebenzylamine10010072-96%[7]
Co-containing compositesp-chlorobenzaldehyden-butylamine10010060-89%[7]
Pd NPs on MIL-101(Cr)4'-fluoroacetophenonebenzylamine10--[16]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general workflow for the N-alkylation of 2-nitroaniline, which can be adapted for this compound.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add the chosen base (e.g., K₂CO₃, 2.0 equivalents).[9]

  • Reagent Addition: Add this compound (1.2 equivalents) and the appropriate anhydrous solvent (e.g., DMF, to achieve ~0.1 M concentration).[9]

  • Alkylation: Stir the mixture and add the alkylating agent (1.0 equivalent) dropwise at room temperature.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.[9]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).[9]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[9]

Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol for amidation can be adapted for C-N cross-coupling reactions involving this compound.

  • Catalyst Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the chosen ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).[8]

  • Inerting: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[8]

  • Reagent Addition: Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.[8]

  • Reaction: Place the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C).[8]

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture and dilute it with an organic solvent. Filter through a pad of Celite to remove the catalyst and base before proceeding with extraction and purification.[8]

General Workflow for Catalyst Screening

G start Define Reaction (e.g., N-Alkylation) step1 Select Initial Conditions - Catalyst (e.g., Pd, Mn) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene) start->step1 step2 Run Small-Scale Parallel Reactions step1->step2 step3 Analyze Results (TLC, LC-MS, GC) - Conversion - Selectivity step2->step3 decision Optimal Conditions Found? step3->decision step4 Vary Parameters - Temperature - Concentration - Ligand/Catalyst decision->step4 No end Scale-Up Reaction decision->end Yes step4->step2 Iterate

Caption: A general experimental workflow for catalyst screening.

References

Validation & Comparative

A Comparative Analysis of 2-Methylbutylamine and 3-Methylbutylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, biological significance, and applications of two closely related primary amine isomers.

This guide provides a comprehensive comparative analysis of 2-Methylbutylamine and 3-Methylbutylamine, two structural isomers with the same chemical formula (C₅H₁₃N) but distinct arrangements of atoms. This subtle difference in structure leads to variations in their physical and chemical properties, influencing their reactivity, biological activity, and ultimately, their applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development who utilize these amines as building blocks or investigate their biological roles.

Physicochemical Properties: A Tale of Two Isomers

While both this compound and 3-Methylbutylamine are colorless to pale yellow liquids with characteristic fishy or ammonia-like odors, their structural differences give rise to slight variations in their physical properties.[1][2] 3-Methylbutylamine is also described as having a mildly floral, herbaceous scent.[3] A summary of their key physicochemical properties is presented in the table below for easy comparison.

PropertyThis compound3-Methylbutylamine
Synonyms 1-Amino-2-methylbutaneIsoamylamine, Isopentylamine, 1-Amino-3-methylbutane
CAS Number 96-15-1107-85-7
Molecular Formula C₅H₁₃NC₅H₁₃N
Molecular Weight 87.16 g/mol [1]87.16 g/mol [4]
Boiling Point 94-97 °C[5][6]95-97 °C[4]
Density 0.738 g/mL at 25 °C[5][7]0.751 g/mL at 25 °C[4]
Flash Point 8 °C[6]~18.3 °C (65 °F)[4]
Solubility Soluble in water, alcohols, and ether.[1][5]Moderately to completely miscible in water; soluble in organic solvents like ethanol and diethyl ether.[3][4]
pKa (Predicted) 10.75 ± 0.10[8]10.6[4]
Chirality Chiral[1]Achiral

Chemical Reactivity and Synthetic Pathways

Both this compound and 3-Methylbutylamine are primary amines and thus exhibit characteristic nucleophilic properties due to the lone pair of electrons on the nitrogen atom.[9] They readily participate in reactions such as alkylation, acylation, and reductive amination.[10] However, the steric hindrance around the amino group can influence their reactivity.

The methyl group in This compound is closer to the amine group (on the α-carbon), which can create more steric hindrance compared to 3-Methylbutylamine , where the methyl group is on the β-carbon.[11] This difference in steric accessibility can lead to variations in reaction rates and yields, a critical consideration in the synthesis of pharmaceuticals and other fine chemicals.[9][12]

Synthesis of these amines can be achieved through various established methods in organic chemistry. A common approach for synthesizing primary amines is the reductive amination of a corresponding ketone or aldehyde. For instance, this compound can be synthesized from 2-methylbutanal, and 3-Methylbutylamine from 3-methylbutanal. Another method involves the reduction of the corresponding nitrile or oxime.

A generalized experimental workflow for the synthesis of a primary amine via reductive amination is depicted below.

G Ketone Ketone/Aldehyde Imine Imine Intermediate Ketone->Imine Reaction with Amine Source Amine_Source Ammonia or Amine Source Amine_Source->Imine Primary_Amine Primary Amine Imine->Primary_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Primary_Amine

Figure 1: General workflow for primary amine synthesis.

Experimental Protocol: Reductive Amination of a Ketone/Aldehyde

This protocol provides a general procedure for the synthesis of a primary amine, which can be adapted for the synthesis of both this compound and 3-Methylbutylamine from their corresponding carbonyl compounds.

Materials:

  • Appropriate ketone or aldehyde (e.g., 2-methylbutanal or 3-methylbutanal)

  • Ammonium acetate or ammonia in methanol

  • Reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with a catalyst like Raney nickel)

  • Anhydrous methanol or ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the ketone or aldehyde and an excess of the amine source (e.g., ammonium acetate) in the chosen alcohol in a round-bottom flask.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate.

  • Carefully add the reducing agent to the mixture. If using a chemical reducing agent, it is often added portion-wise to control the reaction. If using catalytic hydrogenation, the mixture is transferred to a suitable hydrogenation apparatus.

  • Allow the reaction to proceed until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction carefully (e.g., by adding water or a dilute acid).

  • Adjust the pH of the solution to acidic with HCl to protonate the amine and facilitate separation from non-basic impurities.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts.

  • Make the aqueous layer basic with a strong base (e.g., NaOH) to deprotonate the amine.

  • Extract the free amine into an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over a drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the amine by distillation.

Biological Activity and Applications

The structural differences between this compound and 3-Methylbutylamine also influence their biological activities and, consequently, their applications.

This compound is a chiral molecule, existing as (R) and (S) enantiomers. This chirality is a significant factor in its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][13] The specific stereochemistry of a drug molecule is often crucial for its therapeutic effect, as different enantiomers can have different biological activities.[14][15] It is also used in organocatalysis and asymmetric synthesis.[13] Furthermore, this compound is recognized as a flavoring agent by the Food Safety Commission of Japan.[16]

3-Methylbutylamine , being achiral, is primarily utilized as a flavoring agent in the food industry, valued for its mildly floral and herbaceous scent.[3] It is also found naturally in some plants and is a derivative of the amino acid valine.[3] Like its isomer, it serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[3]

The interaction of these amines with biological systems, such as receptors or enzymes, is highly dependent on their three-dimensional structure. The different spatial arrangements of the methyl groups in this compound and 3-Methylbutylamine can lead to varied binding affinities and biological responses.

G cluster_2MBA This compound cluster_3MBA 3-Methylbutylamine Chiral Chiral Center Pharma Pharmaceutical Synthesis Chiral->Pharma Agro Agrochemical Synthesis Chiral->Agro Flavor Flavoring Agent Flavor_Agent Flavoring Agent Pharma_Pre Pharmaceutical Precursor Agro_Pre Agrochemical Precursor Natural Natural Product Derivative

Figure 2: Key application areas of the two isomers.

Conclusion

References

Efficacy of 2-Methylbutylamine as a Chiral Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an effective chiral resolving agent is a critical step in the separation of enantiomers, a process of paramount importance in the pharmaceutical industry. This guide provides a comparative analysis of chiral resolving agents, with a specific focus on 2-Methylbutylamine. Due to a notable lack of published experimental data on the efficacy of this compound, this guide will establish a performance benchmark using the widely documented and structurally similar chiral amine, (S)-(-)-1-phenylethylamine. This comparison will offer a framework for evaluating potential resolving agents and highlight the principles of chiral resolution by diastereomeric salt formation.

Principles of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. The most common method involves the use of a single enantiomer of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

The fundamental steps of this process are:

  • Salt Formation: The racemic mixture (e.g., a carboxylic acid) is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine) to form a mixture of diastereomeric salts.

  • Separation: The diastereomeric salts are separated based on their differential solubility in a given solvent. The less soluble diastereomer crystallizes out of the solution and is isolated by filtration.

  • Liberation of Enantiomer: The separated diastereomeric salt is then treated with an acid or base to break the salt and regenerate the enantiomerically enriched compound and the resolving agent.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation by Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-S-Amine + S-Acid-S-Amine) racemic_acid->diastereomeric_salts + resolving_agent Chiral Resolving Agent (S-Amine) resolving_agent->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (e.g., S-Acid-S-Amine) (Crystallizes) diastereomeric_salts->less_soluble more_soluble More Soluble Diastereomeric Salt (e.g., R-Acid-S-Amine) (Remains in Solution) diastereomeric_salts->more_soluble pure_enantiomer Enantiomerically Enriched Acid (S-Acid) less_soluble->pure_enantiomer + Acid recovered_agent Recovered Resolving Agent (S-Amine) less_soluble->recovered_agent G cluster_0 Procedure A Dissolve racemic acid in a suitable solvent (e.g., ethanol). B Add an equimolar amount of the chiral amine resolving agent. A->B C Heat the mixture to ensure complete dissolution. B->C D Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. C->D E Further cool in an ice bath to maximize precipitation. D->E F Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. E->F G Recrystallize the diastereomeric salt from the same solvent to improve purity. F->G H Dissolve the purified salt in water and add a strong acid (e.g., HCl) to liberate the free carboxylic acid. G->H I Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate). H->I J Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure. I->J

A Spectroscopic Comparison of 2-Methylbutylamine and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2-Methylbutylamine and its structural isomers: n-pentylamine, 3-pentylamine, and tert-pentylamine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these primary amines, which are valuable synthons in pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs. This quantitative data is essential for distinguishing between these isomeric compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1 (α-CH₂)H-2 (β-CH)H-3 (γ-CH₂)H-4 (δ-CH₃)H-5 (γ/δ-CH₃)NH₂
This compound ~2.5-2.6~1.4~1.1-1.4~0.9~0.9 (d)Broad
n-Pentylamine ~2.7~1.4~1.3~0.9-Broad
3-Pentylamine ~2.7 (α-CH)~1.4 (β-CH₂)-~0.9 (t)-Broad
tert-Pentylamine -~1.4 (q)-~0.9 (t)~1.1 (s)Broad

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 's' a singlet. The NH₂ proton signal is often broad and its chemical shift is highly variable.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1 (α)C-2 (β)C-3 (γ)C-4 (δ)C-5 (γ/δ)
This compound ~45.5~36.5~26.0~11.5~16.8
n-Pentylamine ~42.4~33.8~29.3~22.7~14.1
3-Pentylamine ~52.0 (α)~29.0 (β)-~10.0 (δ)-
tert-Pentylamine ~51.0 (α)~34.0 (β)-~8.0 (δ)~26.0 (γ)

Note: These are typical chemical shift values and may vary depending on the experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundN-H Stretch (asym/sym)N-H Bend (scissoring)C-N Stretch
This compound ~3370, ~3290~1600~1070
n-Pentylamine ~3370, ~3290~1600~1075
3-Pentylamine ~3370, ~3290~1600~1100
tert-Pentylamine ~3370, ~3290~1600~1200

Note: Primary amines typically show two N-H stretching bands due to asymmetric and symmetric vibrations.[1][2][3][4] The N-H bending vibration can sometimes be weak.

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 873044, 58, 72
n-Pentylamine 873044, 72
3-Pentylamine 875844, 72
tert-Pentylamine 875872

Note: The molecular ion peak for these amines is often weak or absent in Electron Ionization (EI) mass spectra. The base peak and fragmentation pattern are crucial for identification and are a result of α-cleavage.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the amine sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition : A standard proton NMR pulse sequence is used. The spectral width is typically set from -2 to 12 ppm. To identify the labile N-H protons, a D₂O exchange experiment can be performed. A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired. The signal corresponding to the N-H protons will disappear or significantly diminish.[3][6]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. The spectral width is typically set from 0 to 220 ppm. The solvent peak is used as a secondary reference.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract the contribution of atmospheric CO₂ and water vapor. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹). Primary amines are characterized by a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region.[1][2]

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for these molecules.

  • Sample Introduction : The sample, typically dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer.

  • Ionization and Analysis : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Aliphatic amines undergo a characteristic α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken.[5] This fragmentation is a key tool for distinguishing between isomers.

Visualizations

Logical Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown pentylamine isomer.

G cluster_0 Spectroscopic Analysis Workflow for Pentylamine Isomers Unknown Unknown Pentylamine Isomer (C5H13N) IR IR Spectroscopy Unknown->IR MS Mass Spectrometry (EI) Unknown->MS PrimaryAmine Primary Amine Confirmed (~3370, 3290 cm-1 N-H stretch) IR->PrimaryAmine M_Z_87 Molecular Ion at m/z 87 MS->M_Z_87 NMR NMR Spectroscopy (1H & 13C) BasePeak30 Base Peak m/z 30 M_Z_87->BasePeak30 α-cleavage BasePeak58 Base Peak m/z 58 M_Z_87->BasePeak58 α-cleavage NMR_Distinction Distinguish by NMR Signal Multiplicity and Carbon Environments BasePeak30->NMR_Distinction BasePeak58->NMR_Distinction NPentyl n-Pentylamine Methylbutyl This compound ThreePentyl 3-Pentylamine TertPentyl tert-Pentylamine NMR_Distinction->NPentyl NMR_Distinction->Methylbutyl NMR_Distinction->ThreePentyl NMR_Distinction->TertPentyl

Caption: Workflow for identifying pentylamine isomers.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the characteristic α-cleavage fragmentation pathways in the mass spectrometer for the different pentylamine isomers.

G cluster_1 Alpha-Cleavage in Pentylamine Isomers cluster_n n-Pentylamine cluster_2m This compound cluster_3p 3-Pentylamine cluster_tert tert-Pentylamine M_plus Molecular Ion (M+) m/z 87 n_pentyl CH3(CH2)3-CH2NH2+• M_plus->n_pentyl methylbutyl CH3CH2CH(CH3)-CH2NH2+• M_plus->methylbutyl three_pentyl (CH3CH2)2CHNH2+• M_plus->three_pentyl tert_pentyl CH3CH2C(CH3)2NH2+• M_plus->tert_pentyl frag_n_30 [CH2=NH2]+ m/z 30 n_pentyl->frag_n_30 - •(CH2)3CH3 frag_2m_30 [CH2=NH2]+ m/z 30 methylbutyl->frag_2m_30 - •CH(CH3)CH2CH3 frag_3p_58 [CH(NH2)CH2CH3]+ m/z 58 three_pentyl->frag_3p_58 - •CH2CH3 frag_tert_58 [C(CH3)2NH2]+ m/z 58 tert_pentyl->frag_tert_58 - •CH2CH3

Caption: Alpha-cleavage fragmentation in MS.

References

A Comparative Guide to the Validation of Enantiomeric Purity of (S)-(-)-2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral building blocks like (S)-(-)-2-Methylbutylamine is of paramount importance. The biological activity of a chiral molecule is often exclusive to one enantiomer, with the other being inactive or, in some cases, eliciting undesired side effects. This guide provides a comparative overview of common analytical techniques for validating the enantiomeric purity of (S)-(-)-2-Methylbutylamine, complete with experimental data and detailed methodologies.

The primary methods for determining the enantiomeric excess (e.e.) of chiral amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints and requirements for accuracy and precision.

Quantitative Data Summary

The following table summarizes typical performance data for the most common methods used to determine the enantiomeric purity of chiral amines, adapted for (S)-(-)-2-Methylbutylamine.

Method Chiral Selector/Stationary Phase Typical Resolution (Rs) Limit of Detection (LOD) of Minor Enantiomer Limit of Quantitation (LOQ) of Minor Enantiomer Precision (%RSD)
Chiral HPLC Polysaccharide-based CSP (e.g., Chiralpak® AD-H)> 2.0~0.01%~0.03%< 2%
Chiral GC Cyclodextrin-based CSP (e.g., Chiraldex® G-TA)> 1.5~0.05%~0.15%< 3%
1H NMR Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol)Baseline separation of diastereomeric signals~0.5%~1.5%< 5%
19F NMR Chiral Derivatizing Agent (e.g., Mosher's acid chloride)Baseline separation of diastereomeric signals~0.1%~0.3%< 2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (S)-(-)-2-Methylbutylamine and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • For the determination of the limit of detection (LOD) and limit of quantitation (LOQ), prepare a racemic mixture of 2-methylbutylamine and perform serial dilutions.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method, particularly suitable for volatile amines like this compound.[3] Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol:

  • Derivatization and Sample Preparation:

    • To a solution of 1 mg of (S)-(-)-2-Methylbutylamine in 1 mL of dichloromethane, add 1.5 equivalents of trifluoroacetic anhydride and 2 equivalents of triethylamine.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and dilute to a suitable concentration with dichloromethane for GC analysis.

  • Chromatographic Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas of the derivatized enantiomers as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric purity without the need for chromatographic separation.[4][5][6] This is achieved by converting the enantiomers into diastereomers through the use of a chiral solvating agent or a chiral derivatizing agent, which results in distinguishable signals in the NMR spectrum.

Experimental Protocol (using a Chiral Solvating Agent):

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of (S)-(-)-2-Methylbutylamine in 0.6 mL of deuterated chloroform (CDCl3).

    • Acquire a standard 1H NMR spectrum.

    • Add 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1H NMR.

    • Temperature: 25 °C.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.

    • Integrate these two signals. The enantiomeric excess is calculated from the integration values (Int) of the two signals: % e.e. = [ (Intmajor - Intminor) / (Intmajor + Intminor) ] x 100

Visualizations

The following diagrams illustrate the workflows for the described experimental methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh (S)-(-)-2-Methylbutylamine dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral Column dissolve->inject separate Enantiomeric Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start (S)-(-)-2-Methylbutylamine derivatize Derivatize with TFAA start->derivatize workup Aqueous Workup & Dry derivatize->workup inject Inject into GC workup->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Workflow for Chiral GC Analysis with Derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Dissolve Amine in CDCl3 add_csa Add Chiral Solvating Agent start->add_csa mix Mix Thoroughly add_csa->mix acquire Acquire 1H NMR Spectrum mix->acquire identify Identify Diastereomeric Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate % e.e. integrate->calculate

Caption: Workflow for NMR Analysis using a Chiral Solvating Agent.

References

The Impact of Steric Hindrance on the Acylation of Primary Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of acylation reactions is crucial for the synthesis of a wide array of pharmaceuticals and fine chemicals. The nucleophilic substitution reaction between a primary amine and an acylating agent, such as an acid chloride or anhydride, is a fundamental transformation in organic chemistry. The rate of this reaction is significantly influenced by the steric environment around the amine's nitrogen atom. This guide provides a comparative analysis of the reaction kinetics of 2-methylbutylamine and other primary amines in acylation reactions, with a focus on the quantifiable impact of steric hindrance.

Executive Summary

Data Presentation: Steric Effects in Primary Amine Acylation

To quantitatively compare the steric hindrance of this compound with other primary amines, we can utilize Taft steric parameters (Eₛ). These empirically derived values provide a measure of the steric effect of a substituent. A more negative Eₛ value indicates greater steric hindrance.

AmineStructureIUPAC NameMolar Mass ( g/mol )Taft Steric Parameter (Eₛ)Expected Relative Rate of Acylation
n-ButylamineCH₃(CH₂)₃NH₂Butan-1-amine73.14-0.40Fastest
Isobutylamine(CH₃)₂CHCH₂NH₂2-Methylpropan-1-amine73.14-0.93Intermediate
This compound CH₃CH₂CH(CH₃)CH₂NH₂2-Methylbutan-1-amine87.16(Not directly available, estimated to be more negative than isobutylamine)Slower
sec-ButylamineCH₃CH₂CH(NH₂)CH₃Butan-2-amine73.14-1.13Slower
tert-Butylamine(CH₃)₃CNH₂2-Methylpropan-2-amine73.14-1.54Slowest

Note: The Taft steric parameter (Eₛ) for this compound is not commonly tabulated. However, based on its structure with branching at the β-carbon, it is predicted to have a more negative Eₛ value than isobutylamine, indicating greater steric hindrance and consequently, a slower rate of acylation.

Experimental Protocols

A detailed experimental protocol for determining the kinetics of primary amine acylation is provided below. This method can be adapted for various primary amines and acylating agents.

Objective: To determine the second-order rate constant for the acylation of a primary amine with an acylating agent (e.g., acetic anhydride) using in-situ spectroscopic monitoring.

Materials:

  • Primary amine (e.g., this compound, n-butylamine, etc.)

  • Acylating agent (e.g., acetic anhydride)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (for chromatographic analysis, if used)

  • Spectrophotometer (UV-Vis or IR) with a temperature-controlled cell holder

  • Quartz or IR-transparent cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the primary amine of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the acylating agent of known concentration (e.g., 0.1 M) in the same anhydrous solvent.

    • Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C) in a water bath.

  • Kinetic Measurement (Spectroscopic Method):

    • Place a known volume of the primary amine stock solution into the temperature-controlled cuvette within the spectrophotometer.

    • Record the initial spectrum of the amine solution.

    • Initiate the reaction by rapidly adding a known volume of the acylating agent stock solution to the cuvette and mix thoroughly.

    • Immediately begin recording spectra at regular time intervals. The disappearance of the amine or the appearance of the amide product can be monitored. For example, the N-H stretching vibration of the primary amine in the IR spectrum can be monitored.

    • Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics: Rate = k[Amine][Acylating Agent].

    • Under pseudo-first-order conditions (e.g., with a large excess of the acylating agent), the rate law simplifies to Rate = k'[Amine], where k' = k[Acylating Agent].

    • The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln([Amine]) versus time.

    • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the acylating agent.

Mandatory Visualization

Acylation_Pathway cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (this compound) Intermediate [R-NH₂⁺-C(O⁻)R'-Cl] Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (Acylating Agent) AcylChloride->Intermediate Amide R-NH-COR' (N-Acyl-2-methylbutylamine) Intermediate->Amide Collapse & Proton Transfer HCl HCl Intermediate->HCl

Caption: General reaction pathway for the acylation of a primary amine.

Experimental_Workflow A Prepare Stock Solutions (Amine & Acylating Agent) B Equilibrate to Reaction Temp. A->B C Initiate Reaction in Cuvette B->C D Spectroscopic Monitoring (Time-resolved spectra) C->D E Data Analysis (Plot ln[Amine] vs. time) D->E F Determine Rate Constant (k) E->F

Caption: Workflow for kinetic analysis of amine acylation.

Lack of Direct Comparative Studies on the Biological Activity of 2-Methylbutylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (R)-2-Methylbutylamine and (S)-2-Methylbutylamine. While 2-Methylbutylamine is recognized as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, specific studies detailing the differential pharmacological effects, receptor binding affinities, and mechanisms of action of its individual enantiomers are not readily accessible.[1] This absence of data prevents a direct, evidence-based comparison of their biological performance as requested.

In light of this, the following guide provides a foundational understanding of the principles of stereochemistry in pharmacology, drawing upon established examples from other chiral molecules. This information is intended to offer a conceptual framework for researchers, scientists, and drug development professionals on why the biological activities of enantiomers, such as those of this compound, are expected to differ.

The Critical Role of Stereoisomerism in Biological Systems: A General Overview

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers.[2] Biological systems, including enzymes and receptors, are themselves chiral, and therefore often interact differently with the enantiomers of a chiral drug.[3] This can lead to significant differences in their pharmacodynamic and pharmacokinetic properties.[3]

Pharmacodynamic Differences: Stereoselective Interactions with Biological Targets

The therapeutic and toxic effects of a drug are mediated by its interaction with biological targets. Due to the specific three-dimensional structure of these targets, one enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce off-target effects or toxicity.[3][4]

A classic illustration of this principle is the "three-point attachment" model, where a chiral molecule must interact with its receptor at three specific points for effective binding. An enantiomer that cannot achieve this precise three-dimensional fit will exhibit a weaker or different biological effect.

Illustrative Diagram: Stereoselective Receptor Binding

Stereoselective_Binding cluster_receptor Biological Receptor cluster_eutomer Eutomer (High Affinity) cluster_distomer Distomer (Low Affinity) receptor_site_A Site A receptor_site_B Site B receptor_site_C Site C eutomer_A A' eutomer_A->receptor_site_A  Strong  Interaction eutomer_center eutomer_A->eutomer_center eutomer_B B' eutomer_B->receptor_site_B eutomer_B->eutomer_center eutomer_C C' eutomer_C->receptor_site_C eutomer_C->eutomer_center distomer_A A' distomer_A->receptor_site_A  Weak/No  Interaction distomer_center distomer_A->distomer_center distomer_B B' distomer_B->receptor_site_C distomer_B->distomer_center distomer_C C' distomer_C->receptor_site_B distomer_C->distomer_center

Caption: Hypothetical three-point binding of enantiomers to a chiral receptor.

Pharmacokinetic Differences: Stereoselective Metabolism and Excretion

The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be influenced by its stereochemistry. Enzymes, particularly the cytochrome P450 family, are often stereoselective, meaning they metabolize one enantiomer at a different rate than the other.[4] This can lead to different plasma concentrations and durations of action for each enantiomer. Similarly, active transport processes involved in drug distribution and excretion can also be stereoselective.

Illustrative Diagram: Stereoselective Metabolism Workflow

Stereoselective_Metabolism cluster_absorption Absorption cluster_metabolism Metabolism (e.g., Liver) cluster_excretion Excretion racemic_drug Racemic Drug ((R)- and (S)-Enantiomers) absorption_node Systemic Circulation racemic_drug->absorption_node enzyme Stereoselective Enzyme (e.g., CYP450) absorption_node->enzyme r_metabolite (R)-Metabolite enzyme->r_metabolite Fast s_metabolite (S)-Metabolite enzyme->s_metabolite Slow unmetabolized_s Unmetabolized (S)-Enantiomer enzyme->unmetabolized_s excretion_r r_metabolite->excretion_r Excreted excretion_s s_metabolite->excretion_s Excreted excretion_un unmetabolized_s->excretion_un Excreted

References

Performance of 2-Methylbutylamine-Derived Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral organocatalysts have emerged as powerful tools in asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional catalysts. Among these, catalysts derived from readily available chiral amines have garnered significant attention. This guide provides a comparative analysis of the performance of catalysts derived from (S)-2-methylbutylamine, specifically prolinamide and thiourea derivatives, in key asymmetric transformations. The data presented herein, supported by experimental evidence from analogous systems, aims to assist researchers in selecting and designing effective catalysts for their synthetic challenges.

Prolinamide Catalysts in Asymmetric Aldol Reactions

L-prolinamides, synthesized by the coupling of L-proline with a chiral amine, are highly effective catalysts for asymmetric aldol reactions. The chiral amine moiety, in this case (S)-2-methylbutylamine, plays a crucial role in establishing the chiral environment necessary for high enantioselectivity. The performance of an N-((S)-2-methylbutyl)-L-prolinamide catalyst is compared with other L-prolinamides derived from simple aliphatic and aromatic amines in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.

Table 1: Performance of L-Prolinamide Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

Catalyst (L-prolinamide derived from)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-2-Methylbutylamine (projected) ~80~30[1][2]
Aniline8546[1][2]
Benzylamine8231[1][2]
(1S,2S)-Diphenyl-2-aminoethanol9593[1][2]
L-proline6876[1][2]

Note: Data for the (S)-2-Methylbutylamine-derived catalyst is projected based on the performance of other simple aliphatic amine-derived prolinamides reported in the literature. The enantioselectivity is generally moderate for simple aliphatic amines, while the introduction of additional coordinating groups, such as a hydroxyl group, can significantly enhance enantioselectivity.

The catalytic cycle of prolinamide-catalyzed aldol reactions is believed to proceed through an enamine intermediate, formed between the ketone and the secondary amine of the proline ring. The amide proton and other functionalities on the catalyst can then interact with the aldehyde, directing its approach to the enamine and controlling the stereochemical outcome of the reaction.[1][2]

Thiourea Catalysts in Asymmetric Michael Additions

Bifunctional thiourea catalysts, bearing both a hydrogen-bond donating thiourea moiety and a basic amine group, have proven to be highly effective in a variety of asymmetric transformations, including Michael additions. A chiral thiourea derived from (S)-2-methylbutylamine can be envisioned to catalyze the addition of various nucleophiles to α,β-unsaturated acceptors with high enantioselectivity. The thiourea group activates the electrophile through hydrogen bonding, while the amine activates the nucleophile.

Table 2: Projected Performance of a 2-Methylbutylamine-Derived Thiourea Catalyst in the Asymmetric Michael Addition of Acetone to β-Nitrostyrene

CatalystMichael AcceptorMichael DonorYield (%)Enantiomeric Excess (ee, %)Reference
(S)-2-Methylbutylamine-Thiourea (projected) β-NitrostyreneAcetoneHighHigh[3][4]
(R,R)-1,2-Diphenylethane-1,2-diamine-thiophosphoramideβ-NitrostyreneAcetone>9997-99[3]
Cinchona Alkaloid-Derived ThioureaChalconesMalononitrileGoodHigh[5]

Experimental Protocols

General Procedure for the Synthesis of N-((S)-2-Methylbutyl)-L-prolinamide

To a solution of L-proline (1.15 g, 10 mmol) in methanol (30 mL) at 0 °C is added thionyl chloride (1.1 mL, 15 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to give L-proline methyl ester hydrochloride as a white solid. The crude ester is dissolved in dichloromethane (50 mL), and triethylamine (2.8 mL, 20 mmol) is added, followed by (S)-2-methylbutylamine (1.05 g, 12 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-((S)-2-methylbutyl)-L-prolinamide.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Prolinamide

To a mixture of the aldehyde (0.5 mmol) and the ketone (2 mL) is added the L-prolinamide catalyst (0.1 mmol, 20 mol%). The reaction mixture is stirred at the specified temperature until the aldehyde is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

General Procedure for the Synthesis of a Chiral Thiourea from (S)-2-Methylbutylamine

To a solution of (S)-2-methylbutylamine (0.87 g, 10 mmol) in dichloromethane (20 mL) is added 1,1'-thiocarbonyldiimidazole (1.78 g, 10 mmol). The reaction mixture is stirred at room temperature for 1 hour. Then, a solution of a second amine (e.g., an aniline derivative, 10 mmol) in dichloromethane (10 mL) is added, and the mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral thiourea.

Visualizations

Aldol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst Catalyst Mixing Mixing and Stirring Catalyst->Mixing Aldehyde Aldehyde Aldehyde->Mixing Ketone Ketone Ketone->Mixing Quenching Quenching Mixing->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis Yield & ee Determination Purification->Analysis

Caption: General workflow for the asymmetric aldol reaction.

Prolinamide_Catalytic_Cycle Prolinamide Prolinamide Enamine Enamine Prolinamide->Enamine + Ketone - H₂O Ketone Ketone Iminium_Ion Iminium Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol_Adduct Iminium_Ion->Aldol_Adduct + H₂O H2O H₂O Aldol_Adduct->Prolinamide Regenerates Catalyst

Caption: Catalytic cycle for the prolinamide-catalyzed aldol reaction.

Conclusion

Catalysts derived from (S)-2-methylbutylamine represent a promising and cost-effective option for asymmetric synthesis. While direct comparative data is still emerging, the performance of analogous simple aliphatic amine-derived prolinamides suggests they are competent catalysts for the asymmetric aldol reaction, providing moderate enantioselectivity. The development of bifunctional thiourea catalysts incorporating the this compound scaffold is a compelling area for future research, with the potential for high catalytic activity and stereocontrol in reactions such as the Michael addition. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these catalysts in various asymmetric transformations. Further optimization of the catalyst structure and reaction conditions is likely to lead to even more efficient and selective catalytic systems.

References

A Comparative Analysis of 2-Methylbutylamine and Other Primary Amines in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a primary amine is a critical parameter in the synthesis of a vast array of chemical entities, from active pharmaceutical ingredients to fine chemicals. The structural nuances of the amine, particularly the steric and electronic properties of the alkyl substituent, can significantly influence reaction kinetics, yields, and even the stereochemical outcome of a transformation. This guide provides a comparative benchmark of 2-methylbutylamine against other common primary amines—n-butylamine, isobutylamine, sec-butylamine, and n-pentylamine—in two fundamental and widely utilized reactions: reductive amination and N-acylation. The information presented herein is a synthesis of established chemical principles and available experimental data, intended to aid in the rational selection of primary amines for specific synthetic applications.

Executive Summary

This compound, a chiral primary amine, offers a unique steric profile due to the methyl branching at the β-position relative to the amino group. This structural feature positions it as an interesting candidate in synthetic chemistry, particularly in applications where modulating steric bulk is crucial. In general, the reactivity of primary amines is governed by a combination of nucleophilicity, which is influenced by the electron-donating nature of the alkyl group, and steric hindrance around the nitrogen atom. While all the compared primary amines are effective nucleophiles, the degree of branching in their alkyl chains leads to discernible differences in their performance in common organic reactions.

Data Presentation: A Comparative Overview

The following tables summarize the expected relative performance of this compound and its counterparts in reductive amination and N-acylation. The quantitative data, where available, is presented to facilitate a direct comparison. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature; therefore, some of the presented data is based on established principles of organic reactivity and may vary depending on the specific reaction conditions.

Reductive Amination of a Ketone (e.g., Cyclohexanone)

Reductive amination is a cornerstone for the synthesis of secondary amines. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced. The rate-determining step can be either the imine formation or the reduction, and the steric hindrance of the amine plays a crucial role in the initial nucleophilic attack on the carbonyl carbon.

Primary AmineStructureExpected Relative ReactivityReported Yield (%)
n-ButylamineCH₃(CH₂)₃NH₂HighGood to Excellent[1]
Isobutylamine(CH₃)₂CHCH₂NH₂HighGood to Excellent
This compound CH₃CH₂CH(CH₃)CH₂NH₂ Moderate to High Good
sec-ButylamineCH₃CH₂CH(NH₂)CH₃ModerateGood
n-PentylamineCH₃(CH₂)₄NH₂HighGood to Excellent

Note: The yields are generalized from the literature and can vary significantly with reaction conditions, including the choice of reducing agent and catalyst.[1] Primary amines with less steric hindrance around the nitrogen, such as n-butylamine and isobutylamine, are generally expected to react faster in the initial imine formation step.[1] this compound, with branching at the β-position, presents a moderate level of steric hindrance.

N-Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

N-acylation is a fundamental reaction for the formation of amides. The nucleophilicity of the amine is a key determinant of the reaction rate. Steric hindrance can also impact the accessibility of the nitrogen's lone pair to the electrophilic carbonyl carbon of the acylating agent.

Primary AmineStructureExpected Relative ReactivityReported Yield (%)
n-ButylamineCH₃(CH₂)₃NH₂Very HighExcellent[2]
Isobutylamine(CH₃)₂CHCH₂NH₂HighExcellent
This compound CH₃CH₂CH(CH₃)CH₂NH₂ High Excellent
sec-ButylamineCH₃CH₂CH(NH₂)CH₃ModerateGood to Excellent
n-PentylamineCH₃(CH₂)₄NH₂Very HighExcellent

Note: Yields for N-acylation of primary amines are generally high to excellent, as it is a rapid and efficient reaction.[2][3] The primary factor influencing reactivity among these amines is steric hindrance.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols can be adapted for specific substrates and scales.

General Protocol for Reductive Amination of Cyclohexanone

This protocol is a representative procedure for the synthesis of N-alkyl cyclohexylamines.

Materials:

  • Cyclohexanone (1.0 eq)

  • Primary Amine (e.g., this compound) (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (1.0 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).

  • Dissolve the cyclohexanone in anhydrous DCE (approximately 5 mL per mmol of cyclohexanone).

  • Add the primary amine (1.0-1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.0 eq).[4]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[4]

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation.

General Protocol for N-Acylation of a Primary Amine

This protocol provides a general method for the synthesis of amides from primary amines and an acyl chloride.

Materials:

  • Primary Amine (e.g., this compound) (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of approximately 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start Reactants 1. Mix Ketone, Amine, & Acetic Acid in DCE Start->Reactants Imine_Formation 2. Stir at RT (Iminium Ion Formation) Reactants->Imine_Formation Reduction 3. Add NaBH(OAc)₃ Imine_Formation->Reduction Reaction 4. Stir at RT (12-24h) Reduction->Reaction Quench 5. Quench with aq. NaHCO₃ Reaction->Quench Workup 6. Extraction & Washing Quench->Workup Purification 7. Drying & Purification Workup->Purification End End Product Purification->End

Caption: A generalized workflow for the reductive amination of a ketone with a primary amine.

Logical Comparison of Primary Amine Reactivity

Amine_Reactivity_Comparison Reactivity Primary Amine Reactivity Steric_Hindrance Steric Hindrance (Governs accessibility of N) Reactivity->Steric_Hindrance Nucleophilicity Nucleophilicity (Influenced by +I effect of alkyl group) Reactivity->Nucleophilicity Less_Hindered Less Hindered (n-butylamine, isobutylamine, n-pentylamine) Steric_Hindrance->Less_Hindered Low Moderately_Hindered Moderately Hindered (this compound) Steric_Hindrance->Moderately_Hindered Medium More_Hindered More Hindered (sec-butylamine) Steric_Hindrance->More_Hindered High Faster_Reaction Faster Reaction Rate (e.g., in Imine Formation) Less_Hindered->Faster_Reaction Moderately_Hindered->Faster_Reaction Slower_Reaction Slower Reaction Rate More_Hindered->Slower_Reaction

References

Comparative Analysis of Byproduct Formation in 2-Methylbutylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the common synthetic routes to 2-Methylbutylamine and the associated impurity profiles. This document provides a comparative overview of reaction byproducts, supported by generalized experimental data, to aid in the selection of synthetic strategies and the development of analytical methods.

The synthesis of this compound, a chiral primary amine and a valuable building block in the pharmaceutical and agrochemical industries, can be achieved through several established synthetic routes.[1] The choice of a particular method often depends on factors such as starting material availability, desired stereochemistry, and, critically, the impurity profile of the final product. Understanding and controlling the formation of reaction byproducts is paramount in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the common byproducts observed in three primary synthesis methods for this compound: Reductive Amination of 2-Methylbutanal, Hofmann Rearrangement of 3-Methylpentanamide, and the Leuckart Reaction with 2-Methylbutanal. A fourth, less common method involving the catalytic amination of 2-Methyl-1-butanol is also briefly discussed.

Comparison of Synthesis Methods and Expected Byproducts

The selection of a synthetic route for this compound should be guided by a thorough understanding of the potential impurities that can arise from each method. The following table summarizes the expected byproducts for the three main synthetic pathways. It is important to note that specific quantitative data for byproduct formation in the synthesis of this compound is not extensively reported in publicly available literature; therefore, the information presented is based on the known mechanisms of these reactions and data from analogous transformations.

Synthesis MethodStarting Material(s)Key ReagentsExpected Major ByproductsExpected Minor Byproducts
Reductive Amination 2-Methylbutanal, AmmoniaReducing agent (e.g., H₂, Ni catalyst; NaBH₃CN)Di(2-methylbutyl)amine (Secondary Amine), Tri(2-methylbutyl)amine (Tertiary Amine)2-Methyl-1-butanol, N-(2-methylbutyl)formamide (if formic acid is present)
Hofmann Rearrangement 3-MethylpentanamideBr₂, NaOH3-Methylpentanenitrile, 2-Methylbutyl carbamate (if alcohol is present)Unreacted 3-Methylpentanamide
Leuckart Reaction 2-MethylbutanalAmmonium formate or Formamide, Formic acidN-(2-methylbutyl)formamideDi(2-methylbutyl)amine, Tri(2-methylbutyl)amine
Catalytic Amination 2-Methyl-1-butanol, AmmoniaCatalyst (e.g., Ru-based, Ni)Di(2-methylbutyl)amine, Tri(2-methylbutyl)amine2-Methylbutanal

Detailed Analysis of Synthetic Pathways and Byproduct Formation

Reductive Amination of 2-Methylbutanal

Reductive amination is a widely used and versatile method for the synthesis of primary amines. The reaction proceeds via the formation of an imine intermediate from the reaction of an aldehyde (2-methylbutanal) and ammonia, which is then reduced to the corresponding primary amine.

Reaction Scheme: CH₃CH₂CH(CH₃)CHO + NH₃ → [CH₃CH₂CH(CH₃)CH=NH] → (reduction) → CH₃CH₂CH(CH₃)CH₂NH₂

Byproduct Formation: The primary amine product can further react with the starting aldehyde to form a secondary amine, which can then undergo another reductive amination to yield a tertiary amine. This over-alkylation is a common side reaction.[2] The extent of secondary and tertiary amine formation is dependent on the reaction conditions, including the molar ratio of ammonia to the aldehyde and the reaction temperature.

Additionally, if a reducing agent like sodium cyanoborohydride is used, there is a possibility of forming cyano-adducts as minor impurities. The reduction of the starting aldehyde to the corresponding alcohol (2-methyl-1-butanol) can also occur as a competing reaction.

G Reductive Amination Pathway and Byproduct Formation 2-Methylbutanal 2-Methylbutanal Imine Intermediate Imine Intermediate 2-Methylbutanal->Imine Intermediate + Ammonia 2-Methyl-1-butanol (Byproduct) 2-Methyl-1-butanol (Byproduct) 2-Methylbutanal->2-Methyl-1-butanol (Byproduct) Reduction Ammonia Ammonia This compound (Product) This compound (Product) Imine Intermediate->this compound (Product) Reduction Di(2-methylbutyl)amine (Byproduct) Di(2-methylbutyl)amine (Byproduct) This compound (Product)->Di(2-methylbutyl)amine (Byproduct) + 2-Methylbutanal, Reduction Tri(2-methylbutyl)amine (Byproduct) Tri(2-methylbutyl)amine (Byproduct) Di(2-methylbutyl)amine (Byproduct)->Tri(2-methylbutyl)amine (Byproduct) + 2-Methylbutanal, Reduction

Figure 1: Reductive amination of 2-methylbutanal and formation of over-alkylation byproducts.

Hofmann Rearrangement of 3-Methylpentanamide

The Hofmann rearrangement provides a method for the synthesis of primary amines with one less carbon atom than the starting amide.[3] The reaction involves the treatment of a primary amide with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine.[3][4]

Reaction Scheme: CH₃CH₂CH(CH₃)CH₂CONH₂ + Br₂ + NaOH → [CH₃CH₂CH(CH₃)CH₂NCO] → H₂O → CH₃CH₂CH(CH₃)CH₂NH₂ + CO₂

Byproduct Formation: A potential byproduct of the Hofmann rearrangement is the corresponding nitrile (3-methylpentanenitrile), which can be formed through the dehydration of the primary amide under certain conditions. If the reaction is not carried out in a strictly aqueous medium and an alcohol is present, the isocyanate intermediate can be trapped to form a stable carbamate byproduct.[5] Incomplete reaction will result in the presence of the starting amide in the final product.

G Hofmann Rearrangement and Byproduct Formation 3-Methylpentanamide 3-Methylpentanamide Isocyanate Intermediate Isocyanate Intermediate 3-Methylpentanamide->Isocyanate Intermediate + Br2, NaOH 3-Methylpentanenitrile (Byproduct) 3-Methylpentanenitrile (Byproduct) 3-Methylpentanamide->3-Methylpentanenitrile (Byproduct) Dehydration This compound (Product) This compound (Product) Isocyanate Intermediate->this compound (Product) Hydrolysis 2-Methylbutyl Carbamate (Byproduct) 2-Methylbutyl Carbamate (Byproduct) Isocyanate Intermediate->2-Methylbutyl Carbamate (Byproduct) + Alcohol

Figure 2: Hofmann rearrangement of 3-methylpentanamide and potential byproduct pathways.

Leuckart Reaction of 2-Methylbutanal

The Leuckart reaction is a specific type of reductive amination that uses formic acid or a derivative, such as ammonium formate, as both the reducing agent and the source of ammonia.[6] The reaction typically requires high temperatures.[6]

Reaction Scheme: CH₃CH₂CH(CH₃)CHO + HCOONH₄ → CH₃CH₂CH(CH₃)CH₂NHCHO → (hydrolysis) → CH₃CH₂CH(CH₃)CH₂NH₂

Byproduct Formation: A characteristic feature of the Leuckart reaction is the formation of the N-formyl derivative of the amine as the primary product, which then requires a separate hydrolysis step to yield the free amine.[7] Incomplete hydrolysis will result in the N-formyl compound being a major impurity. Similar to other reductive amination methods, over-alkylation can occur, leading to the formation of secondary and tertiary amines, although this is often less pronounced than in methods using more reactive reducing agents.

G Leuckart Reaction and Byproduct Formation 2-Methylbutanal 2-Methylbutanal N-(2-methylbutyl)formamide (Intermediate/Byproduct) N-(2-methylbutyl)formamide (Intermediate/Byproduct) 2-Methylbutanal->N-(2-methylbutyl)formamide (Intermediate/Byproduct) + Ammonium Formate Ammonium Formate Ammonium Formate This compound (Product) This compound (Product) N-(2-methylbutyl)formamide (Intermediate/Byproduct)->this compound (Product) Hydrolysis Di(2-methylbutyl)amine (Byproduct) Di(2-methylbutyl)amine (Byproduct) This compound (Product)->Di(2-methylbutyl)amine (Byproduct) + 2-Methylbutanal, HCOOH

Figure 3: Leuckart reaction pathway highlighting the N-formylated intermediate/byproduct.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound. These should be adapted and optimized for specific laboratory conditions and safety protocols.

Synthesis Protocol 1: Reductive Amination using Catalytic Hydrogenation
  • Reaction Setup: A high-pressure autoclave is charged with 2-methylbutanal (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Raney Nickel (5-10 wt%).

  • Ammonolysis: The autoclave is sealed and purged with nitrogen. Anhydrous ammonia (3-5 eq) is then introduced.

  • Hydrogenation: The mixture is stirred and pressurized with hydrogen gas (50-100 bar). The reaction is heated to 80-120 °C and maintained for 4-8 hours, or until hydrogen uptake ceases.

  • Work-up: After cooling and venting, the catalyst is removed by filtration. The solvent and excess ammonia are removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.

Synthesis Protocol 2: Hofmann Rearrangement
  • Preparation of Hypobromite Solution: A solution of sodium hydroxide (4.0 eq) in water is prepared and cooled in an ice bath. Bromine (1.1 eq) is added dropwise with vigorous stirring to form a solution of sodium hypobromite.

  • Amide Addition: 3-Methylpentanamide (1.0 eq) is added to the cold hypobromite solution in portions, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours.

  • Work-up and Extraction: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation. The crude amine is purified by distillation.

Synthesis Protocol 3: Leuckart Reaction
  • Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, 2-methylbutanal (1.0 eq) and ammonium formate (3-4 eq) are combined.

  • Heating: The mixture is heated to 160-180 °C for 6-12 hours. The progress of the reaction can be monitored by observing the cessation of carbon dioxide evolution.

  • Hydrolysis: The reaction mixture is cooled, and a solution of hydrochloric acid (e.g., 20% HCl) is added. The mixture is then refluxed for 4-8 hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up and Isolation: After cooling, the solution is made basic with a concentrated sodium hydroxide solution. The liberated amine is then extracted with an organic solvent. The organic extracts are dried, and the solvent is removed. The product is purified by distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound and its byproducts can be effectively performed using GC-MS. Due to the polar nature of amines, derivatization is sometimes employed to improve peak shape and resolution, although analysis of the underivatized amine is also possible with appropriate columns.[8]

G GC-MS Analysis Workflow Sample_Preparation Sample Preparation (Dilution in suitable solvent, e.g., Methanol) Derivatization Optional: Derivatization (e.g., with trifluoroacetic anhydride) Sample_Preparation->Derivatization GC_Injection GC Injection Sample_Preparation->GC_Injection Direct Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation (e.g., on a CP-Sil 13 CB or Rxi-5MS column) GC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (EI mode) Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis (Identification and Quantification of Byproducts) MS_Detection->Data_Analysis

Figure 4: General workflow for the GC-MS analysis of this compound and its byproducts.

GC-MS Conditions (General):

  • Column: A mid-polar capillary column, such as a CP-Sil 13 CB or a 5% phenyl-methylpolysiloxane (e.g., Rxi-5MS), is recommended for the separation of amines.[9][10]

  • Injector: Split/splitless injector, typically at 250 °C.

  • Oven Program: A starting temperature of 40-60 °C, held for a few minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 30-300.

Conclusion

The synthesis of this compound can be accomplished through various methods, each with its own characteristic byproduct profile. Reductive amination is a direct and efficient route, but careful control of reaction conditions is necessary to minimize over-alkylation. The Hofmann rearrangement offers a pathway with a change in carbon number but introduces the possibility of nitrile and carbamate impurities. The Leuckart reaction, while using inexpensive reagents, necessitates a hydrolysis step to remove the N-formyl intermediate. The choice of the optimal synthetic route will depend on the specific requirements of the final product, including purity specifications and the ease of separation of the anticipated byproducts. A thorough analytical characterization, typically by GC-MS, is essential to ensure the quality of the synthesized this compound.

References

Comparative Cost-Effectiveness of 2-Methylbutylamine Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chiral amines like 2-methylbutylamine is a critical consideration in the early stages of discovery and development. This guide provides a comparative analysis of four common synthetic routes to this compound, evaluating their cost-effectiveness based on starting material costs, reagent expenses, and reported yields. The presented data aims to assist in selecting the most economically viable and practical approach for laboratory-scale synthesis.

This comparison encompasses four distinct synthetic strategies: the direct amination of 2-methyl-1-butanol, the reductive amination of 2-methylbutanal, the Leuckart reaction, and the Hofmann rearrangement of 2-methylbutanamide. Each route presents a unique set of advantages and disadvantages concerning reagent toxicity, reaction conditions, and overall efficiency.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthesis route, providing a clear overview for at-a-glance comparison. Please note that reagent costs are based on currently available market prices for research-grade chemicals and may vary depending on the supplier and purity. The overall cost-effectiveness is a qualitative assessment based on the combination of material cost and yield.

Synthesis Route Starting Material Key Reagents Reported Yield (%) Estimated Reagent Cost per Mole of Product ($) Overall Cost-Effectiveness
Amination of Alcohol 2-Methyl-1-butanolRuthenium Catalyst, Ammonia61[1]High (due to catalyst)Moderate
Reductive Amination 2-MethylbutanalAmmonia, Sodium Borohydride70-85 (estimated)Low to ModerateHigh
Leuckart Reaction 2-MethylbutanalAmmonium Formate or Formamide40-60 (estimated)LowModerate
Hofmann Rearrangement 2-MethylbutanamideSodium Hypobromite (from NaOH + Br₂)60-75 (estimated)ModerateModerate to High

Experimental Protocols: Detailed Methodologies

Below are the detailed experimental protocols for each of the four synthesis routes. These protocols are based on established chemical literature and provide a foundation for laboratory implementation.

Amination of 2-Methyl-1-butanol

This method involves the direct conversion of an alcohol to an amine using a catalyst and ammonia. While various catalysts can be employed, ruthenium-based catalysts have shown good efficacy.

Procedure:

A solution of 2-methyl-1-butanol (1 equivalent) in a suitable solvent (e.g., toluene) is placed in a high-pressure reactor. A catalytic amount of a suitable ruthenium catalyst (e.g., carbonylchlorohydrido(4,5-bis((diisopropylphosphino)methyl)acridine)ruthenium(II)) is added. The reactor is then charged with ammonia to a specified pressure (e.g., 5700 Torr). The reaction mixture is heated to reflux with vigorous stirring for an extended period (e.g., 18 hours) under an inert atmosphere. After cooling, the catalyst is filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by distillation. A reported yield for a similar reaction is 61%.[1]

Reductive Amination of 2-Methylbutanal

Reductive amination is a widely used and generally efficient method for amine synthesis. It involves the reaction of an aldehyde or ketone with ammonia to form an imine, which is then reduced in situ to the corresponding amine.

Procedure:

To a solution of 2-methylbutanal (1 equivalent) in a suitable solvent (e.g., methanol), an excess of ammonia (e.g., a solution of ammonia in methanol) is added. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise while maintaining the temperature below 25°C. The reaction is stirred until the aldehyde is consumed, as monitored by TLC or GC. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield crude this compound, which can be further purified by distillation. Estimated yields for this type of reaction are typically in the range of 70-85%.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using ammonium formate or formamide as both the ammonia source and the reducing agent.[2][3][4] It typically requires high temperatures.

Procedure:

A mixture of 2-methylbutanal (1 equivalent) and an excess of ammonium formate (2-3 equivalents) is heated to a temperature of 160-185°C for several hours.[2][3] During the reaction, water and carbon dioxide are evolved. After the reaction is complete, the mixture is cooled and then treated with a strong base, such as sodium hydroxide solution, to hydrolyze the intermediate formamide and liberate the free amine. The this compound is then separated by steam distillation or solvent extraction. The collected amine is dried and purified by fractional distillation. The yields for the Leuckart reaction can be variable, often in the range of 40-60%.

Hofmann Rearrangement of 2-Methylbutanamide

The Hofmann rearrangement is a method for converting a primary amide to a primary amine with one fewer carbon atom. This is achieved by treating the amide with bromine or chlorine in a basic solution.

Procedure:

A solution of sodium hypobromite is prepared in situ by adding bromine (1.1 equivalents) to a cold (0-5°C) solution of sodium hydroxide in water. To this cold solution, 2-methylbutanamide (1 equivalent) is added portion-wise with vigorous stirring. The reaction mixture is then slowly warmed to room temperature and subsequently heated to around 70-80°C for a period to complete the rearrangement. After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed to give crude this compound. Purification is typically achieved by distillation. Estimated yields for the Hofmann rearrangement are generally in the 60-75% range.

Logical Workflow of Synthesis Routes

The following diagram illustrates the logical relationship between the different starting materials and the final product, this compound, for the four described synthesis routes.

Synthesis_Routes cluster_start Starting Materials cluster_product Product A 2-Methyl-1-butanol D This compound A->D Amination (Ru Catalyst, NH₃) B 2-Methylbutanal B->D Reductive Amination (NH₃, NaBH₄) B->D Leuckart Reaction (Ammonium Formate) C 2-Methylbutanamide C->D Hofmann Rearrangement (NaOBr)

Figure 1. Synthetic pathways to this compound.

Conclusion

For researchers prioritizing cost-effectiveness and high yield for the synthesis of this compound, reductive amination of 2-methylbutanal appears to be the most promising route. This method utilizes readily available and relatively inexpensive reagents and generally provides good to high yields. The Hofmann rearrangement also presents a viable option with potentially good yields, though the handling of bromine requires appropriate safety precautions. The amination of 2-methyl-1-butanol offers a more direct route but can be hampered by the high cost of specialized catalysts. The Leuckart reaction , while being a classic and low-cost method, often suffers from lower yields and harsh reaction conditions.

The final choice of synthesis route will depend on the specific requirements of the research project, including the available budget, scale of the reaction, and the laboratory's capabilities and safety protocols. This guide provides the foundational data to make an informed decision based on a comparative analysis of cost and efficiency.

References

Safety Operating Guide

Proper Disposal of 2-Methylbutylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-methylbutylamine is critical for laboratory safety and environmental protection. This highly flammable, corrosive, and harmful substance requires careful handling throughout its lifecycle, from use in research to its final disposal. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns[1][2][3]:

  • Flammability: It is a highly flammable liquid and vapor[1][2][3]. Keep it away from heat, sparks, open flames, and hot surfaces[1][2][4][5]. All equipment used for handling must be properly grounded to prevent static discharge[1][4].

  • Corrosivity: It causes severe skin burns and eye damage[1][2][3].

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin[2][3].

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield[1][2].

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact[1][2].

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator[2].

Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in compliant disposal.

  • Waste Container: Use a designated, properly labeled, and sealed container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive, toxic).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1][4]. Incompatible materials include:

    • Acids[1][4]

    • Strong oxidizing agents[1][4]

    • Acid anhydrides and acid chlorides[1][4]

    • Carbon dioxide[1][4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the liquid[1][4]. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container[1][4].

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the appropriate safety officer or department.

Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal company[1][6][7]. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before it is transported off-site.

Step-by-Step Disposal Plan:

  • Collection: Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated hazardous waste container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Labeling: Ensure the container is accurately and fully labeled as described above.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and compliant with institutional and regulatory standards.

  • Documentation: Maintain a log of the accumulated waste, including the amount and date of accumulation.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

Note: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].

Quantitative Data Summary

While specific quantitative limits for disposal routes are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C5H13N[3]
Molecular Weight 87.16 g/mol [3]
Flash Point 3.33 °C (38.00 °F)[8]
DOT Hazard Class 3 (Flammable Liquid)[1]
DOT Subsidiary Hazard 8 (Corrosive)[1]

Visual Guidance

To further clarify the proper procedures, the following diagram illustrates the decision-making process for handling this compound waste and spills in a laboratory setting.

G start This compound Waste or Spill decision_type Waste or Spill? start->decision_type waste_collection Collect in Designated Hazardous Waste Container decision_type->waste_collection Waste spill_evacuate Evacuate Area decision_type->spill_evacuate Spill waste_label Label Container Correctly: 'Hazardous Waste' 'this compound' Hazard Symbols waste_collection->waste_label waste_storage Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles waste_label->waste_storage waste_disposal Arrange for Pickup by Certified Waste Disposal waste_storage->waste_disposal spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Absorbed Material with Non-Sparking Tools spill_contain->spill_collect spill_to_waste Place in Hazardous Waste Container spill_collect->spill_to_waste spill_to_waste->waste_label

Caption: Workflow for this compound Waste and Spill Management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Methylbutylamine, a highly flammable and corrosive compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Essential Safety Information at a Glance

This compound poses significant health and safety risks, including severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] It is also highly flammable and its vapors can form explosive mixtures with air.[1][5] The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 96-15-1[1][6]
Molecular Formula C5H13N[6]
Boiling Point 97 °C
Flash Point 3 °C (38 °F) TCC[7]
Specific Gravity 0.76 (20/20)
NFPA Health Rating 3 - Materials that can cause serious or permanent injury[5]
NFPA Fire Rating 3 - Liquids and solids that can be ignited under almost all ambient temperature conditions[5]
NFPA Instability Rating 0 - Materials that are normally stable, even under fire conditions[5]
Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact and inhalation.

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

Skin Protection:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2][3] It is crucial to inspect gloves before use and observe the permeability and breakthrough time provided by the supplier.[2]

  • Clothing: Wear appropriate protective clothing and a lab coat to prevent skin exposure.[1][3] Contaminated clothing should be removed and washed before reuse.[2][6]

Respiratory Protection:

  • A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] All respirator use must follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1][4]

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is critical for minimizing risk.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that emergency equipment is accessible.

  • Transferring: Ground and bond containers when transferring the material to prevent static discharge.[1] Use only non-sparking tools.[1]

  • Avoiding Ingestion and Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2] Avoid contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammables.[2][4] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1][2]

Spill Management:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Remove all sources of ignition.[1] Absorb the spill with inert material such as sand, silica gel, or vermiculite.[1][4]

  • Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]

Disposal Plan:

  • Dispose of contents and containers in accordance with federal, state, and local regulations at an approved waste disposal plant.[1][3] Do not allow the product to enter drains.[3]

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Remove the individual from exposure to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]

Operational Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Pre-Operational Checks cluster_op Operational Steps cluster_post Post-Operational Procedures cluster_emergency Emergency Response prep1 Verify availability and functionality of safety equipment (fume hood, eyewash, shower) prep2 Inspect and don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Review Safety Data Sheet (SDS) and experimental protocol prep2->prep3 op1 Work within a certified chemical fume hood prep3->op1 Proceed to Handling op2 Ground and bond containers during transfer op1->op2 emergency In case of spill or exposure, follow emergency procedures immediately op1->emergency op3 Use non-sparking tools op2->op3 op2->emergency op4 Handle away from ignition sources and incompatible materials op3->op4 op3->emergency post1 Tightly seal container and store in a designated flammables cabinet op4->post1 Complete Handling op4->emergency post2 Decontaminate work area post1->post2 post3 Properly dispose of waste in a labeled, sealed container post2->post3 post4 Remove and decontaminate or dispose of PPE post3->post4 post5 Wash hands thoroughly post4->post5

Caption: Workflow for Safe Handling of this compound.

References

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